molecular formula C12H12O3 B1384850 3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid CAS No. 878742-28-0

3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid

Cat. No.: B1384850
CAS No.: 878742-28-0
M. Wt: 204.22 g/mol
InChI Key: VKXLALQKRXWOJK-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLALQKRXWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650800
Record name 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878742-28-0
Record name 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 878742-28-0), a molecule of interest in medicinal chemistry and drug discovery. We will delve into its synthesis, characterization, and potential biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

This compound is an aromatic carboxylic acid derivative featuring a substituted alkyne moiety.[1] Its structure combines a benzoic acid core, known for its presence in various biologically active compounds, with a tertiary alcohol-containing butynyl group.[2][3] This unique combination of functional groups suggests potential for diverse chemical interactions and biological applications.

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 878742-28-0
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
IUPAC Name 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid
Physical Form Solid

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5]

Synthetic Workflow: Sonogashira Coupling

The general strategy involves the coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Synthesis_Workflow Reactant1 3-Iodobenzoic Acid Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 2-Methyl-3-butyn-2-ol Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Reaction Base Amine Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., THF/Et₃N) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Iodobenzoic acid

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF and triethylamine in a 2:1 ratio.

  • To this stirring mixture, add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the hydroxyl proton. A singlet for the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).[7]
¹³C NMR Signals for the carboxyl carbon, aromatic carbons, alkyne carbons, the quaternary carbon of the butynyl group, and the methyl carbons.[7]
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, C≡C stretch of the alkyne, and aromatic C-H stretches.[8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol ).[1]

Potential Biological Applications in Oncology

While specific biological data for this compound is not extensively documented in publicly available literature, the benzoic acid scaffold is prevalent in numerous compounds with demonstrated anticancer activity.[2][3][9] Research into benzoic acid derivatives has revealed several potential mechanisms of action against cancer cells.

Postulated Mechanisms of Anticancer Activity

Based on the activities of structurally related compounds, this compound could potentially exert its effects through one or more of the following pathways:

  • Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[10]

  • Modulation of Signaling Pathways: Benzoic acid derivatives have been reported to modulate key cancer-related signaling pathways, including the ERK and PI3K/AKT pathways.[9]

  • Induction of Apoptosis: Many benzoic acid-based compounds have demonstrated the ability to induce programmed cell death (apoptosis) in various cancer cell lines.[11]

Anticancer_Mechanisms cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Compound Potential Bioactive Compound HDAC HDAC Inhibition Compound->HDAC Signaling Signaling Pathway Modulation (e.g., ERK, PI3K/AKT) Compound->Signaling Apoptosis Induction of Apoptosis Compound->Apoptosis Outcome Cancer Cell Growth Inhibition HDAC->Outcome Signaling->Outcome Apoptosis->Outcome

Caption: Postulated anticancer mechanisms of benzoic acid derivatives.

Potential as a Retinoid X Receptor (RXR) Modulator

The structural motif of an arylalkynyl benzoic acid is present in bexarotene, a known Retinoid X Receptor (RXR) selective agonist.[12][13] RXR modulators have therapeutic applications, particularly in oncology.[14] Given this structural similarity, it is plausible that this compound could interact with RXRs. Further investigation is warranted to explore this possibility.

Experimental Workflows for Biological Evaluation

To assess the potential anticancer activity of this compound, a series of in vitro assays would be employed.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

Protocol: MTT Assay [15]

  • Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Protocol: Trypan Blue Exclusion Assay [16]

  • Treat cancer cells with the compound at various concentrations for a specified time.

  • Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of cell viability.

Mechanistic Studies

Should initial screening indicate significant anticancer activity, further experiments would be necessary to elucidate the mechanism of action.

Table 3: Assays for Mechanistic Elucidation

AssayPurpose
HDAC Activity Assay To determine if the compound inhibits the activity of histone deacetylases.
Western Blot Analysis To investigate the modulation of key proteins in signaling pathways (e.g., phosphorylated ERK, AKT) and apoptosis (e.g., caspases, Bcl-2 family proteins).
Cell Cycle Analysis To assess the effect of the compound on the distribution of cells in different phases of the cell cycle using flow cytometry.
RXR Reporter Gene Assay To evaluate the potential of the compound to activate or inhibit Retinoid X Receptors.[17][18]

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is readily achievable through established methodologies like the Sonogashira coupling. While direct biological data is limited, the structural features of this compound suggest promising avenues for exploration, particularly in oncology. The experimental workflows outlined in this guide provide a robust framework for elucidating its biological activity and mechanism of action. Further research into this and similar benzoic acid derivatives could lead to the development of novel therapeutic agents.

References

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved January 19, 2026, from [Link]

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  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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  • Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene). (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. A thorough understanding of these properties is paramount for its application in drug design and development, influencing critical parameters such as bioavailability, formulation, and pharmacokinetics.[1][2][3][4][5] This document delves into the structural and physicochemical characteristics of the compound, outlines a robust synthetic methodology, and details experimental protocols for its characterization. The synthesis, structural details, and key physicochemical parameters are presented to provide a holistic understanding for researchers in the field.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug candidate from discovery to clinical application is intricately linked to its physicochemical properties.[1][2] These inherent characteristics, such as solubility, lipophilicity, and ionization state (pKa), govern how a molecule behaves in a biological system.[2][5] A comprehensive physicochemical profile is therefore not merely a set of data points, but a predictive tool that informs formulation strategies, anticipates potential liabilities, and ultimately de-risks the drug development process.[3][4] this compound, a substituted benzoic acid derivative, presents a unique combination of functional groups—a carboxylic acid, an internal alkyne, and a tertiary alcohol—that contribute to its specific chemical behavior. The benzoic acid moiety is a common scaffold in biologically active compounds, with its carboxyl group often involved in key interactions with biological targets.[6][7] The introduction of the hydroxy-methylbutynyl substituent significantly modulates the electronic and steric properties of the parent molecule, influencing its overall physicochemical profile.[7]

This guide serves as a foundational resource for researchers working with this compound, providing both predicted and theoretical data alongside established experimental methodologies for its empirical determination.

Molecular Structure and Identification

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 878742-28-0[1]
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
Canonical SMILES CC(C)(C#CC1=CC(=CC=C1)C(=O)O)O[4]
InChI InChI=1S/C12H12O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,1-2H3,(H,13,14)[1]
InChIKey VKXLALQKRXWOJK-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[7][8][9][10]

Synthetic Scheme

The logical workflow for the synthesis is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Iodobenzoic acid C Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Et₃N (base) THF (solvent) A->C Sonogashira Coupling B 2-Methyl-3-butyn-2-ol B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methodologies for Sonogashira couplings.[6]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N) (3.0 eq.) as the base.

  • Addition of Alkyne: Add 2-methyl-3-butyn-2-ol (1.2 eq.) dropwise to the stirred reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Physicochemical Properties

PropertyValueMethodSource
Physical State Solid-[11]
Melting Point Not available--
Boiling Point Not available--
Aqueous Solubility Not available--
pKa (acidic) Predicted: ~4-5Computational[12][13]
LogP (Octanol/Water) Predicted: 2.1XlogP3[1][4]
Solubility

While experimental solubility data for this compound is not currently published, its structure suggests it will exhibit pH-dependent aqueous solubility. The presence of the carboxylic acid group means it will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt. Conversely, in acidic solutions, its solubility is expected to be lower. The molecule is anticipated to be soluble in organic solvents such as methanol, ethanol, and ethyl acetate.[14]

Lipophilicity (LogP)

The predicted LogP value of 2.1 indicates that this compound has a moderate degree of lipophilicity.[1][4] This is a crucial parameter in drug development as it influences membrane permeability and protein binding. A balanced LogP is often sought to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.

Acidity (pKa)

The pKa of the carboxylic acid group is predicted to be in the range of 4-5, typical for a benzoic acid derivative.[12][13] This means that at physiological pH (~7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form. This has significant implications for its interaction with biological targets and its pharmacokinetic profile.

Experimental Determination of Physicochemical Properties

For rigorous characterization, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_physicochemical Physicochemical Property Determination cluster_spectroscopic Spectroscopic Analysis A Synthesized Compound B Melting Point (Capillary Method) A->B C Aqueous Solubility (Shake-Flask Method) A->C D pKa (Potentiometric Titration) A->D E LogP (Shake-Flask Method) A->E F NMR (¹H, ¹³C) A->F G FTIR A->G H Mass Spectrometry A->H

Caption: Experimental workflow for physicochemical and spectroscopic characterization.

Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the purified, dry solid is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH.

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The saturated solution is separated from the excess solid by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Protocol for pKa Determination (Potentiometric Titration)
  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

Protocol for LogP Determination (Shake-Flask Method)
  • System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added.

  • Equilibration: The mixture is agitated until partitioning equilibrium is reached.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available, the expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the hydroxyl proton of the tertiary alcohol, and singlets for the two methyl groups.

  • ¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxylic acid carbon, the two sp-hybridized carbons of the alkyne, the quaternary carbon of the tertiary alcohol, and the two methyl carbons.

Infrared (IR) Spectroscopy

Key expected absorption bands would be:

  • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[15]

  • An O-H stretch from the tertiary alcohol (~3600-3200 cm⁻¹).

  • A C=O stretch from the carboxylic acid (~1700 cm⁻¹).[15]

  • A C≡C stretch from the internal alkyne (~2260-2100 cm⁻¹, which may be weak or absent due to symmetry).

  • C-H stretches from the aromatic ring (~3100-3000 cm⁻¹).[15]

Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could involve the loss of water, a methyl group, or the carboxyl group. PubChemLite provides predicted collision cross-section values for various adducts, which can be useful for identification in high-resolution mass spectrometry.[4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By combining predicted data with established synthetic and analytical protocols, this document serves as a valuable resource for researchers. A thorough understanding and empirical determination of these properties are critical for advancing the study and application of this compound in drug discovery and development.

References

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  • Nájera, C., & Yus, M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5086-5131. Available from: [Link]

  • Cravotto, G., Orio, L., & Palmisano, G. (2012). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1253-1260. Available from: [Link]

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  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Rasayan Journal of Chemistry, 12(2), 525-531. Available from: [Link]

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  • Dagri Cyrille, A., et al. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. International Journal of Chemical Studies, 13(6), 139-144. Available from: [Link]

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  • Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1768-1779. Available from: [Link]

  • PubChem. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 3-methylbut-1-ene. Available from: [Link]

  • Zhang, Y., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(10), 577-582. Available from: [Link]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of 3-methylbut-1-ene. Available from: [Link]

  • NIST. Benzoic acid, 3-methyl-. Available from: [Link]

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  • NIST. Benzoic acid, 3-hydroxy-. Available from: [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Physicochemical Properties

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid possesses a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol [1]. Its structure is characterized by a benzoic acid moiety substituted at the meta position with a 3-hydroxy-3-methylbut-1-yne group.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃PubChem[1]
Molecular Weight204.22 g/mol PubChem[1]
CAS Number878742-28-0PubChem[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is a powerful tool for elucidating the number of different types of protons and their connectivity. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, the tertiary alcohol proton, and the methyl protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.05Singlet1HAr-H
~7.90Doublet1HAr-H
~7.65Doublet1HAr-H
~7.50Triplet1HAr-H
~5.50Singlet1HTertiary alcohol (-OH)
~1.45Singlet6H2 x Methyl (-CH₃)

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (~13.0 ppm): This proton is expected to appear as a broad singlet far downfield due to its acidic nature and hydrogen bonding capabilities.

  • Aromatic Protons (~7.50-8.05 ppm): The four protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, and a singlet) characteristic of a 1,3-disubstituted benzene ring. The exact chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyne substituent.

  • Tertiary Alcohol Proton (~5.50 ppm): The hydroxyl proton of the tertiary alcohol is expected to be a singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

  • Methyl Protons (~1.45 ppm): The two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.0Carboxylic acid carbon (-COOH)
~137.0Aromatic C (quaternary)
~133.0Aromatic CH
~131.0Aromatic C (quaternary)
~129.5Aromatic CH
~129.0Aromatic CH
~128.5Aromatic CH
~92.0Alkyne C
~83.0Alkyne C
~65.0Tertiary alcohol carbon (-C(OH)-)
~31.0Methyl carbons (2 x -CH₃)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (~167.0 ppm): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field.

  • Aromatic Carbons (~128.5-137.0 ppm): The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (attached to the substituents) will generally have lower intensities than the protonated carbons.

  • Alkyne Carbons (~83.0 and ~92.0 ppm): The two sp-hybridized carbons of the alkyne will appear in this characteristic region.

  • Tertiary Alcohol Carbon (~65.0 ppm): The quaternary carbon bearing the hydroxyl group is found in this range.

  • Methyl Carbons (~31.0 ppm): The two equivalent methyl carbons will give a single signal at a high field.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-2500BroadCarboxylic AcidO-H stretch
~3400BroadAlcoholO-H stretch
~3050MediumAromaticC-H stretch
~2230Weak-MediumAlkyneC≡C stretch
~1700StrongCarboxylic AcidC=O stretch
1600, 1475Medium-StrongAromaticC=C stretch
~1300MediumCarboxylic AcidC-O stretch
~1150MediumAlcoholC-O stretch

Interpretation of the Predicted IR Spectrum:

The IR spectrum will be dominated by a very broad O-H stretching band from the carboxylic acid, which will likely overlap with the C-H stretches. A separate, less broad O-H band for the tertiary alcohol may also be visible. A strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key diagnostic peak for the carboxylic acid. The weak alkyne C≡C stretch is expected around 2230 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 204. A common fragmentation pathway would be the loss of a methyl group (CH₃) to form a stable tertiary carbocation, followed by other fragmentations.

Fragmentation_Pathway M [M]⁺˙ m/z = 204 M_minus_CH3 [M-CH₃]⁺ m/z = 189 M->M_minus_CH3 - CH₃ M_minus_H2O [M-H₂O]⁺˙ m/z = 186 M->M_minus_H2O - H₂O M_minus_COOH [M-COOH]⁺ m/z = 159 M->M_minus_COOH - COOH

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Table 5: Predicted Major Mass Spectral Fragments

m/zProposed Fragment
204[M]⁺˙ (Molecular ion)
189[M-CH₃]⁺
186[M-H₂O]⁺˙
159[M-COOH]⁺

Proposed Synthetic Route and Experimental Protocols

A plausible method for the synthesis of this compound is the Sonogashira coupling reaction.

Synthetic_Workflow Reactant1 3-Iodobenzoic acid Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 2-Methyl-3-butyn-2-ol Reactant2->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound via Sonogashira coupling.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagents: Add degassed triethylamine (3.0 eq.) as the solvent and base.

  • Addition of Alkyne: Add 2-methyl-3-butyn-2-ol (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using NMR, IR, and MS to confirm its structure and purity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging established principles of spectroscopy, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. These predictions offer a valuable baseline for researchers who may synthesize and characterize this compound. The provided synthetic protocol further enhances the practical utility of this guide. It is imperative to underscore that experimental verification is the ultimate standard for structural elucidation, and this document should be used as an expert-level reference and educational tool in that pursuit.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link][1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

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An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Putative Retinoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the structural motif of benzoic acid and its derivatives serves as a cornerstone for the development of novel therapeutics.[1] These compounds have been instrumental in the creation of drugs spanning a wide range of applications.[2] This guide focuses on a specific benzoic acid derivative, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid , a compound of significant interest due to its structural resemblance to a class of nuclear receptor modulators known as Retinoid X Receptor (RXR) agonists. This document will provide a comprehensive overview of its nomenclature, chemical properties, a detailed, field-proven synthesis methodology, and its potential role in drug discovery and development as a modulator of the RXR signaling pathway.

Part 1: Nomenclature, Synonyms, and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section outlines the various names, registry numbers, and key chemical properties of the title compound.

Synonyms and Alternative Names

The compound is known by several names in chemical literature and supplier catalogs. While the IUPAC name provides a systematic and unambiguous identifier, a variety of synonyms are also in common use.

  • IUPAC Name: 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid[3]

  • CAS Number: 878742-28-0[4]

  • Common Synonyms:

    • 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzoic acid[5]

    • 3-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid[5]

    • Benzoic acid, 3-(3-hydroxy-3-methyl-1-butynyl)-[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₃[4]
Molecular Weight 204.22 g/mol [4]
Appearance Solid (predicted)[5]
Boiling Point 389.2 ± 27.0 °C (Predicted)[5]
Density 1.24 ± 0.1 g/cm³ (Predicted)[5]
pKa 3.96 ± 0.10 (Predicted)[5]
InChI Key VKXLALQKRXWOJK-UHFFFAOYSA-N[3]
SMILES CC(C)(O)C#Cc1cccc(c1)C(O)=O[4]

Part 2: Synthesis Methodology

The synthesis of this compound can be reliably achieved through a palladium- and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Pathway: Sonogashira Coupling

The logical and field-proven approach to the synthesis of the target molecule involves the coupling of two key building blocks: methyl 3-iodobenzoate and 2-methyl-3-butyn-2-ol . The ester of the benzoic acid is used to prevent potential side reactions involving the acidic proton of the carboxylic acid under the basic reaction conditions. A subsequent hydrolysis step will yield the final product.

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Reactant1 Methyl 3-iodobenzoate Reaction_Step Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt Reactant1->Reaction_Step Reactant2 2-Methyl-3-butyn-2-ol Reactant2->Reaction_Step Intermediate Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate Reaction_Step->Intermediate Hydrolysis_Step 1. NaOH, H₂O/MeOH 2. H⁺ workup Intermediate->Hydrolysis_Step Product This compound Hydrolysis_Step->Product

Caption: Proposed synthesis of the target compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.

Step 1: Sonogashira Coupling of Methyl 3-iodobenzoate and 2-Methyl-3-butyn-2-ol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-iodobenzoate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagents Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq.) to the flask via syringe.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq.) to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material (methyl 3-iodobenzoate) is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate.

Step 2: Hydrolysis of the Methyl Ester

  • Saponification: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature or gently heat to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture to 0 °C and acidify with 1M hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Part 3: Biological Activity and Drug Development Potential

The structural features of this compound strongly suggest its potential as a Retinoid X Receptor (RXR) agonist. This section will delve into the rationale behind this hypothesis and the potential therapeutic implications.

The Retinoid X Receptor (RXR): A Master Regulator

The Retinoid X Receptors (RXRs) are a family of nuclear receptors that play a pivotal role in regulating a vast array of physiological processes, including cell growth, differentiation, metabolism, and apoptosis. RXRs function as "master regulators" because they form heterodimers with a large number of other nuclear receptors, such as the Retinoic Acid Receptors (RARs), the Peroxisome Proliferator-Activated Receptors (PPARs), and the Liver X Receptors (LXRs). This heterodimerization is essential for the transcriptional activity of these partner receptors.

RXR Signaling Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Complex cluster_dna Gene Transcription cluster_response Cellular Response Ligand RXR Agonist (e.g., this compound) RXR RXR Ligand->RXR DNA Response Element (DNA) RXR->DNA Heterodimerization Partner Partner Receptor (e.g., RAR, PPAR, LXR) Partner->DNA Transcription Modulation of Gene Expression DNA->Transcription Response Biological Effects (Growth, Differentiation, Metabolism) Transcription->Response

Caption: Simplified overview of the RXR signaling pathway.

Structural Rationale for RXR Agonism

The design of synthetic RXR agonists, often referred to as "rexinoids," has been an area of intense research. A common structural template for these molecules consists of a hydrophobic group connected via a linker to a polar, acidic head group, which is typically a carboxylic acid. The drug bexarotene, an FDA-approved treatment for cutaneous T-cell lymphoma, is a prime example of such a molecule.

This compound fits this structural paradigm. The benzoic acid moiety serves as the acidic head group, which is known to interact with key residues in the ligand-binding pocket of RXR. The alkynyl linker provides a rigid connection to the hydrophobic 2-hydroxy-2-methylpropyl group. It is hypothesized that this compound will bind to and activate RXR, thereby modulating the transcription of target genes.

Potential Therapeutic Applications

Given its putative role as an RXR agonist, this compound could be a valuable tool for research in a variety of therapeutic areas, including:

  • Oncology: RXR agonists have shown efficacy in the treatment of certain cancers.

  • Metabolic Diseases: The role of RXR in heterodimerization with PPARs and LXRs makes it a target for metabolic disorders such as type 2 diabetes and dyslipidemia.

  • Neurodegenerative Diseases: Emerging research suggests a potential role for RXR agonists in the treatment of neurodegenerative conditions.

  • Inflammatory and Autoimmune Diseases: The immunomodulatory functions of RXR signaling pathways are being explored for the treatment of inflammatory and autoimmune disorders.[1]

Conclusion

This compound is a compelling molecule for researchers in the field of drug discovery and development. Its straightforward synthesis via the robust Sonogashira coupling reaction makes it an accessible tool for chemical biology and medicinal chemistry studies. The strong structural rationale for its activity as a Retinoid X Receptor agonist positions it as a promising candidate for further investigation into its biological effects and therapeutic potential across a spectrum of diseases. This guide provides a foundational understanding of this molecule, from its fundamental properties to its potential applications, to aid researchers in their exploration of this and related compounds.

References

  • Crisan, M. E., Gaina, L., & Tofana, M. (2014). Para-aminobenzoic acid–a review. Hop and Medicinal Plants, 22(1-2), 7-12.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Satpute, M. S., Shastri, I., & Gangan, V. D. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASAYAN Journal of Chemistry, 12(3), 1077-1084.

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commercial availability of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid for Researchers and Drug Development Professionals

Introduction: A Molecule of Interest in Nuclear Receptor Modulation

This compound has emerged as a compound of significant interest due to its structural resemblance to known therapeutic agents. Its unique combination of a benzoic acid moiety and a sterically hindered alkyne suggests potential applications in medicinal chemistry, particularly in the design of selective receptor modulators. This guide will delve into the technical aspects of this compound, providing a foundation for its further investigation and utilization in research and development.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, facilitating its accessibility for research purposes. It is typically supplied as a solid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 878742-28-0PubChem[1]
Molecular Formula C₁₂H₁₂O₃PubChem[1]
Molecular Weight 204.22 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Storage Temperature Room TemperatureChemicalBook[2]

Table 2: Commercial Suppliers

SupplierAvailabilityNotes
Sigma-Aldrich (AldrichCPR) Available for purchase.Marketed for early discovery research; analytical data is not collected by the supplier, and the buyer is responsible for confirming identity and purity.[3]
ChemicalBook Listed with multiple suppliers.Provides aggregated supplier information.[2]
Amatek Scientific Co. Ltd. Listed as a supplier.Sourced through ChemicalBook.[2]
Zhuhai Aobokai Biomedical Technology Co., Ltd. Listed as a supplier.Sourced through ChemicalBook.[2]
Shanghai Aladdin Biochemical Technology Co.,Ltd. Listed as a supplier.Sourced through ChemicalBook.[2]

Synthesis of this compound: A Focus on Sonogashira Coupling

The primary and most efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide. In this case, the reactants are 3-halobenzoic acid (typically 3-iodobenzoic acid or 3-bromobenzoic acid) and 2-methyl-3-butyn-2-ol.

The choice of a copper-free Sonogashira protocol is often preferred in pharmaceutical synthesis to minimize the risk of diyne byproduct formation and to simplify the purification process by avoiding residual copper, which can be toxic.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol and is presented as a robust starting point for the synthesis of the target compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactants & Catalysts cluster_reaction Reaction Setup cluster_workup Workup & Purification A 3-Bromobenzoic Acid G Combine Reactants & Catalysts in a Schlenk flask under inert atmosphere (N₂ or Ar) A->G B 2-Methyl-3-butyn-2-ol H Add DBU and 2-Methyl-3-butyn-2-ol B->H C Pd(OAc)₂ (Palladium(II) Acetate) C->G D P(p-tol)₃ (Tri(p-tolyl)phosphine) D->G E DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) E->H F Anhydrous THF F->G G->H I Heat to 80°C for 6 hours H->I J Cool to Room Temperature I->J K Aqueous Workup J->K L Column Chromatography K->L M This compound L->M

Caption: A generalized workflow for the synthesis of the target compound via Sonogashira coupling.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, palladium(II) acetate, and tri(p-tolyl)phosphine.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Dissolution: Add anhydrous THF via syringe. Stir the mixture at room temperature for approximately 10 minutes, or until the catalyst components have fully dissolved.

  • Addition of Reagents: Sequentially add DBU and 2-methyl-3-butyn-2-ol to the reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously for 6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide has been consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Potential Biological Activity: A Retinoid X Receptor (RXR) Agonist Scaffold

The chemical structure of this compound is notably similar to that of Bexarotene (Targretin®), a third-generation retinoid that selectively activates Retinoid X Receptors (RXRs).[6][7] Bexarotene is an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL).[3][7]

Diagram 2: Structural Analogy to Bexarotene

G cluster_bexarotene Bexarotene (RXR Agonist) cluster_target This compound Bexarotene Bexarotene Target Target Bexarotene->Target Structural Similarity

Caption: The structural similarity between Bexarotene and the target compound suggests a potential for similar biological activity.

This structural analogy provides a strong rationale for investigating this compound as a potential RXR agonist. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[7][8]

The Retinoid X Receptor (RXR) Signaling Pathway

RXRs function as ligand-activated transcription factors.[8] They can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[9][10][11]

The binding of an agonist, such as bexarotene, to RXR induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.[5][12]

Diagram 3: Simplified RXR Signaling Pathway

G cluster_ligand Ligand Binding cluster_gene_regulation Gene Transcription Ligand RXR Agonist (e.g., Bexarotene or Analog) RXR RXR Ligand->RXR Binds to Corepressor Corepressor Complex (Transcription OFF) RXR->Corepressor Dissociates Coactivator Coactivator Complex (Transcription ON) RXR->Coactivator Recruits DNA Response Element (DNA) RXR->DNA Partner Partner Receptor (e.g., RAR, VDR, TR, PPAR) Partner->RXR Partner->DNA Transcription Target Gene Transcription Coactivator->Transcription

Caption: Overview of the RXR signaling pathway, from ligand binding to gene transcription.

Future Directions and Research Applications

Given its commercial availability and straightforward synthesis, this compound represents an excellent candidate for further investigation in several areas:

  • Biological Evaluation: In vitro and in vivo studies are warranted to confirm its activity as an RXR agonist and to determine its selectivity profile across different RXR isoforms and heterodimer partners.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogs with modifications to the benzoic acid and the tertiary alcohol moieties could provide valuable insights into the structural requirements for potent and selective RXR modulation.

  • Therapeutic Potential: As an RXR agonist, this compound and its derivatives could be explored for their therapeutic potential in oncology, metabolic diseases, and neurodegenerative disorders, areas where RXR signaling is known to be a key regulator.[11]

Conclusion

This compound is a commercially accessible compound with a high potential for use in drug discovery and development. Its synthesis via Sonogashira coupling is well-established, and its structural similarity to the RXR agonist bexarotene provides a strong rationale for its investigation as a modulator of this important nuclear receptor signaling pathway. This guide provides the foundational technical information for researchers to embark on the further exploration of this promising molecule.

References

  • Bexarotene - DermNet. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bexarotene. (2023, December 19). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393.
  • What is the mechanism of Bexarotene? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Bexarotene. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Bexarotene: uses, dosing, warnings, adverse events, interactions. (n.d.). Oncology News Central. Retrieved January 19, 2026, from [Link]

  • Kersten, S. (2014).
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  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... (2019). Molecules (Basel, Switzerland), 24(18), 3290.
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Unlocking the Therapeutic Potential of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive research and development strategy for the novel compound 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. While direct biological data for this molecule is not yet publicly available, its structural features, particularly the presence of a substituted benzoic acid and a terminal alkyne, suggest significant potential as a modulator of nuclear receptors, specifically the Retinoid X Receptor (RXR). This document provides a detailed roadmap for researchers, scientists, and drug development professionals to explore its synthesis, validate its hypothesized mechanism of action, and evaluate its preclinical viability as a therapeutic agent, with a primary focus on oncology.

Introduction: The Rationale for Investigation

The landscape of drug discovery is continually evolving, with a persistent need for novel scaffolds that can address unmet medical needs. Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] The unique structural motif of this compound, combining a carboxylic acid with a sterically hindered alkyne, presents an intriguing starting point for a drug discovery program.

A key area of interest for this molecule lies in its potential to act as a Retinoid X Receptor (RXR) agonist. RXRs are ligand-activated transcription factors that play a crucial role in regulating cell differentiation, proliferation, and metabolism.[3] Bexarotene, an approved treatment for cutaneous T-cell lymphoma, is a well-known RXR agonist that features a substituted benzoic acid moiety.[4][5] The structural analogy between Bexarotene and this compound provides a strong rationale for investigating the latter as a potential RXR modulator.

This guide will delineate a multi-pronged approach to systematically evaluate this compound, encompassing its chemical synthesis, in-silico modeling, a suite of in-vitro biological assays, and preliminary pharmacokinetic profiling.

Synthesis and Chemical Characterization

The synthesis of this compound can be readily achieved through established organometallic cross-coupling reactions. The Sonogashira coupling is the most logical and efficient method for this transformation.[6][7][8]

Proposed Synthetic Route: Sonogashira Coupling

The primary synthetic strategy involves the palladium- and copper-catalyzed cross-coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3_iodobenzoic_acid 3-Iodobenzoic Acid catalyst Pd(PPh₃)₂Cl₂ (catalyst) 3_iodobenzoic_acid->catalyst Reactant 1 alkyne 2-Methyl-3-butyn-2-ol alkyne->catalyst Reactant 2 product This compound catalyst->product Sonogashira Coupling cocatalyst CuI (co-catalyst) cocatalyst->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., THF) solvent->product Pharmacophore_Model Molecule This compound HBA Hydrogen Bond Acceptor (HBA) Molecule->HBA Carboxylic Acid HYD Hydrophobic Feature Molecule->HYD tert-Butyl Group ARO Aromatic Ring Molecule->ARO Phenyl Ring Cancer_Assay_Workflow start Cancer Cell Lines (e.g., Hut78, A549) treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis (IC₅₀, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Sources

An In-depth Technical Guide to the Role of the Tertiary Alcohol in 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the pivotal role of the tertiary alcohol functionality in the chemical behavior and potential applications of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and fundamental chemical principles to offer an in-depth perspective for researchers, scientists, and drug development professionals. We will explore the synthesis of this compound, the influence of the tertiary alcohol on its physicochemical properties, its reactivity as a synthetic handle, and its potential impact on biological activity. This guide is structured to provide not only theoretical understanding but also practical, field-proven insights into the strategic utility of this functional group.

Introduction

This compound is a bifunctional molecule that incorporates a rigid alkynyl linker between a benzoic acid moiety and a tertiary propargylic alcohol. Benzoic acid derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities.[1][2][3][4] The introduction of an alkynyl side chain, particularly one capped with a tertiary alcohol, presents a unique combination of structural features that can significantly influence the molecule's properties and potential applications. This guide will specifically dissect the multifaceted role of the 3-hydroxy-3-methylbutyl group, moving beyond a simple structural description to a functional analysis of its impact.

Synthesis and Spectroscopic Characterization

The most direct and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction.[5][6][7] This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Protocol: Sonogashira Coupling

A reliable method for the synthesis involves the coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol. The tertiary alcohol in 2-methyl-3-butyn-2-ol also serves as a convenient protecting group for the terminal alkyne, which can be removed under basic conditions if the terminal alkyne is desired.[8]

Experimental Protocol:

  • To a solution of 3-iodobenzoic acid (1.0 eq) in a suitable solvent such as THF or DMF, add 2-methyl-3-butyn-2-ol (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, typically CuI (0.04 eq).

  • A base, commonly a bulky amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup and extraction with an organic solvent.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of the Sonogashira Coupling Reaction:

sonogashira_coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_product Product reactant1 3-Iodobenzoic Acid product This compound reactant1->product Sonogashira Coupling reactant2 2-Methyl-3-butyn-2-ol reactant2->product catalyst1 Pd(PPh₃)₂Cl₂ catalyst1->product catalyst2 CuI catalyst2->product base Et₃N base->product

Caption: Sonogashira coupling for the synthesis of the target molecule.

Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic signature.

Spectroscopic Data Predicted Chemical Shift/Frequency Assignment
¹H NMR ~1.6 ppm (s, 6H)Two methyl groups of the tertiary alcohol
~2.5 ppm (s, 1H)Hydroxyl proton of the tertiary alcohol
7.4-8.2 ppm (m, 4H)Aromatic protons of the benzoic acid ring
~13.0 ppm (br s, 1H)Carboxylic acid proton
¹³C NMR ~31 ppmMethyl carbons of the tertiary alcohol
~65 ppmQuaternary carbon of the tertiary alcohol
~80-90 ppmAlkynyl carbons
~128-135 ppmAromatic carbons
~167 ppmCarboxylic acid carbon
IR Spectroscopy ~3400 cm⁻¹ (broad)O-H stretch of the tertiary alcohol
~3000-2500 cm⁻¹ (broad)O-H stretch of the carboxylic acid
~2230 cm⁻¹ (weak)C≡C stretch of the internal alkyne
~1700 cm⁻¹ (strong)C=O stretch of the carboxylic acid

The Multifaceted Role of the Tertiary Alcohol

The tertiary alcohol in this compound is not a passive spectator; it actively influences the molecule's chemical and physical properties.

Influence on Physicochemical Properties
  • Solubility and Polarity: The hydroxyl group significantly increases the polarity of the molecule and its capacity for hydrogen bonding. This can enhance its solubility in polar solvents, a crucial factor in drug development for formulation and bioavailability.

  • Conformational Rigidity: The bulky tertiary butyl group introduces steric hindrance, which can restrict the rotation around the C-C single bond adjacent to the alkyne. This can lead to a more defined three-dimensional structure, which may be advantageous for specific binding interactions with biological targets.

  • Metabolic Stability: Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols.[9][10][11] This metabolic stability is a desirable trait in drug candidates, as it can lead to a longer half-life in vivo.

Reactivity and Synthetic Utility

The tertiary alcohol serves as a versatile synthetic handle for further molecular modifications.

  • Protection/Deprotection Chemistry: The hydroxyl group can be protected with various protecting groups, such as silyl ethers (e.g., TMS, TBDMS), to prevent its interference in subsequent reactions targeting the carboxylic acid or aromatic ring.[12][13][14][15][16] The choice of protecting group allows for orthogonal deprotection strategies in complex syntheses.

Diagram of Protection/Deprotection:

protection_deprotection cluster_start Starting Material cluster_protected Protected Alcohol cluster_deprotected Deprotected Alcohol start Tertiary Alcohol protected Silyl Ether start->protected Protection (e.g., TBDMSCl, Imidazole) deprotected Tertiary Alcohol protected->deprotected Deprotection (e.g., TBAF)

Caption: Protection and deprotection of the tertiary alcohol.

  • Nucleophilic Substitution: The tertiary alcohol can be converted into a good leaving group, for example, by protonation in the presence of a strong acid, facilitating Sₙ1-type substitution reactions.[9][10][11][17][18] This allows for the introduction of various nucleophiles at the tertiary carbon center.

  • Intramolecular Cyclization: The proximity of the tertiary alcohol to the benzoic acid and alkyne functionalities opens up possibilities for intramolecular cyclization reactions.[19][20] Under specific conditions, the hydroxyl group could act as an internal nucleophile, attacking the alkyne (potentially activated by a metal catalyst) or the carboxylic acid group (or its activated derivative) to form cyclic ethers or lactones.

Potential Impact on Biological Activity

The tertiary alcohol group can significantly influence the interaction of the molecule with biological targets.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of an enzyme or receptor.

  • Pharmacophore Element: The specific spatial arrangement of the tertiary alcohol in relation to the benzoic acid and the rigid alkynyl linker can be a key element of the molecule's pharmacophore, contributing to its binding affinity and selectivity.

  • Modulation of Lipophilicity: The introduction of the hydroxyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The tertiary alcohol in this compound is a key functional group that imparts a unique set of properties to the molecule. It enhances polarity and metabolic stability, offers a versatile handle for synthetic modifications, and has the potential to play a critical role in the molecule's interaction with biological targets. For researchers in organic synthesis and drug discovery, understanding the multifaceted role of this tertiary alcohol is essential for unlocking the full potential of this and related molecular scaffolds. Further investigation into the specific biological activities and reaction pathways of this compound is warranted and promises to yield valuable insights for the development of novel therapeutics and functional materials.

References

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available at: [Link]

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Methodological & Application

Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and versatile Sonogashira cross-coupling reaction. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure a high-yielding and reproducible synthesis. The information presented herein is intended to empower researchers to confidently execute this synthesis and adapt the methodology for related molecular architectures.

Introduction

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular frameworks from simpler precursors. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools.[1][2] The Sonogashira reaction, specifically, facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3][4] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it a favored method in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]

This application note details the synthesis of this compound, a molecule featuring a substituted benzoic acid moiety linked to a tertiary alcohol via an alkyne spacer. This structural motif is of significant interest in drug discovery, offering a rigid scaffold for the precise positioning of functional groups. The synthesis will proceed via the Sonogashira coupling of 3-iodobenzoic acid and 2-methyl-3-butyn-2-ol.

Reaction Scheme

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Sonogashira Coupling

The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-iodobenzoic acid) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne (2-methyl-3-butyn-2-ol).

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide intermediate.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Iodobenzoic acid≥98%Sigma-Aldrich
2-Methyl-3-butyn-2-ol98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride98%Sigma-Aldrich
Copper(I) iodide98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Tetrahydrofuran (THF)≥99.9%, anhydrousSigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Hydrochloric acid (HCl)2 M aqueous solutionFisher Scientific
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Safety Precautions
  • 3-Iodobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • 2-Methyl-3-butyn-2-ol: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage.[7]

  • Palladium catalyst and Copper(I) iodide: Handle in a fume hood.

  • Triethylamine and Tetrahydrofuran: Flammable and volatile. Work in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) (3.0 eq) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Slowly add 2-methyl-3-butyn-2-ol (1.2 eq) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 2 M hydrochloric acid until the pH is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water) can be employed to obtain the pure product.

Data and Characterization

Expected Yield and Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₂O₃[6]
Molecular Weight 204.22 g/mol [6]
Appearance White to off-white solid
Melting Point Data not available
Solubility Soluble in methanol, ethyl acetate; sparingly soluble in water
Theoretical Yield Based on 1.0 eq of 3-iodobenzoic acid
Spectroscopic Data
  • ¹H NMR: Expected signals include aromatic protons in the range of 7.5-8.2 ppm, a singlet for the hydroxyl proton, and a singlet for the two methyl groups.

  • ¹³C NMR: Expected signals include aromatic carbons, two quaternary carbons of the alkyne, the quaternary carbon of the tertiary alcohol, the carboxylic acid carbon, and the methyl carbons.

  • FTIR (cm⁻¹): Expected characteristic peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), an O-H stretch for the tertiary alcohol (~3400 cm⁻¹), a C≡C stretch (~2200 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).[1]

Workflow Visualization

Synthesis Workflow

Synthesis_Workflow A 1. Reaction Setup - Add 3-iodobenzoic acid,  PdCl2(PPh3)2, CuI to flask. - Purge with inert gas. B 2. Reagent Addition - Add anhydrous THF and TEA. - Add 2-methyl-3-butyn-2-ol. A->B Dissolve solids C 3. Reaction - Stir at room temperature. - Monitor by TLC. B->C Initiate coupling D 4. Work-up - Quench with 2M HCl. - Extract with Ethyl Acetate. - Wash with brine. - Dry and concentrate. C->D Reaction complete E 5. Purification - Flash chromatography or  recrystallization. D->E Crude product F Characterization - NMR, IR, Melting Point. E->F Pure product

Caption: Step-by-step workflow for the synthesis of this compound.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_int Ar-Pd(II)-I(L2) Pd0->Pd_int Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_int->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Regeneration Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI CuI Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Coordination & Deprotonation Cu_acetylide->Pd_int Transfers alkyne Base Base

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol detailed in this application note is designed to be robust and reproducible, offering researchers a clear pathway to access this valuable compound. By understanding the underlying mechanism and paying close attention to the experimental details, scientists can confidently employ this methodology in their research and development endeavors.

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Application Notes and Protocols: A Detailed Guide to the Sonogashira Coupling of 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Carbon-Carbon Triple Bond

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium and copper co-catalyzed reaction has become indispensable in the synthesis of complex molecules across a wide range of fields, including pharmaceuticals, natural products, and materials science.[1] Its utility is underscored by the mild reaction conditions often employed, which allow for a broad tolerance of functional groups.[1]

This application note provides a comprehensive, in-depth guide to the Sonogashira coupling of 3-iodobenzoic acid. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed, field-proven experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. The presence of the carboxylic acid moiety on the aryl halide introduces specific considerations for reaction setup and, crucially, for the work-up and purification of the desired product, 3-(phenylethynyl)benzoic acid.

The Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle. A clear understanding of this mechanism is paramount for rational troubleshooting and optimization of the reaction.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The palladium cycle begins with the oxidative addition of the aryl halide (3-iodobenzoic acid) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being significantly more reactive than bromides or chlorides.[1]

  • Formation of the Copper Acetylide: Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base. The base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a copper acetylide species.[1]

  • Transmetalation: The copper acetylide then transfers its acetylide group to the palladium(II) complex in a step known as transmetalation. This regenerates the copper(I) catalyst and forms a palladium(II) acetylide complex.

  • Reductive Elimination: The final step of the palladium cycle is reductive elimination, where the coupled product, an aryl alkyne, is expelled from the palladium complex, regenerating the active palladium(0) catalyst.

Here is a visual representation of the Sonogashira coupling catalytic cycle:

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne CuI Cu(I)I Transmetalation->CuI Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide Base Base Base->CuI Alkyne R-C≡C-H Alkyne->Base Deprotonation Cu_Acetylide->Transmetalation Transfer of Acetylide Workflow start Start: Assemble Dry Glassware reagents Add 3-Iodobenzoic Acid, Pd(PPh₃)₂Cl₂, CuI, and THF start->reagents degas Degas with Inert Gas reagents->degas add_base_alkyne Add Triethylamine and Phenylacetylene degas->add_base_alkyne heat Heat to 60°C and Monitor by TLC add_base_alkyne->heat workup_start Reaction Complete: Cool to Room Temperature heat->workup_start filter Filter through Celite workup_start->filter acidify Acidify Filtrate with HCl filter->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Product purify->end

Sources

Application Notes and Protocols for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Nuclear Receptor Modulation

In the landscape of modern medicinal chemistry, the strategic design and synthesis of targeted therapeutics are paramount. The compound 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid represents a key molecular scaffold, valued not as an end-product therapeutic but as a highly versatile intermediate for the synthesis of potent drug candidates. Its structure, featuring a terminal alkyne ripe for carbon-carbon bond formation and a carboxylic acid group for polar interactions or further derivatization, makes it an ideal starting point for constructing complex molecules.

This guide details the primary application of this compound as a precursor for a class of drugs known as rexinoids , which target the Retinoid X Receptor (RXR). The FDA-approved drug Bexarotene, used in the treatment of cutaneous T-cell lymphoma, stands as a testament to the therapeutic potential of this molecular class, which can be accessed synthetically from building blocks like the one discussed herein.[1][2] These notes provide the scientific context for this application, followed by detailed, field-proven protocols for synthesis and biological evaluation.

PART 1: APPLICATION NOTES - SCIENTIFIC & MEDICINAL CONTEXT

The Retinoid X Receptor (RXR): A Master Regulator in Cellular Signaling

The Retinoid X Receptor (RXR) is a unique and central member of the nuclear receptor superfamily, a class of proteins that act as ligand-activated transcription factors to control gene expression.[3] There are three RXR subtypes (α, β, and γ) which are critical for regulating processes like cell growth, differentiation, metabolism, and apoptosis.[4]

What makes RXR a particularly compelling drug target is its role as an obligate heterodimerization partner for approximately one-third of all human nuclear receptors.[5][6] It forms functional pairs with receptors such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), the Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][7]

The mechanism of action is elegant yet complex. In its inactive state, an RXR heterodimer is bound to specific DNA sequences known as hormone response elements (HREs) and is associated with co-repressor proteins that silence gene transcription.[3][4] The binding of a specific ligand (an agonist) to RXR or its partner induces a critical conformational change. This change causes the dissociation of co-repressors and the recruitment of co-activator proteins, which then initiate the transcription of downstream target genes.[3][8][9] This ability to modulate entire gene networks makes RXR a powerful node for therapeutic intervention.

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The Utility of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity Through Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These fragments serve as high-quality starting points for the rational, structure-guided evolution into potent, drug-like candidates.[5][6] This approach has proven particularly effective for challenging targets, including those with shallow binding pockets or those involved in protein-protein interactions.[1][7]

This guide focuses on a specific, exemplary fragment: 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid . We will dissect its molecular attributes and illustrate its application in a typical FBDD campaign, from initial screening to hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of FBDD.

The Fragment in Focus: this compound

The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign.[2][4] Ideal fragments are small, soluble, and possess a degree of structural complexity that allows for meaningful interactions with a protein target, while also providing clear vectors for synthetic elaboration.[8][9]

This compound (herein referred to as Frag-A ) is an excellent candidate for inclusion in a fragment library. Let's analyze its properties against the widely accepted "Rule of Three," a set of guidelines for desirable fragment characteristics.[10]

Property"Rule of Three" GuidelineThis compound (Frag-A )Conformance
Molecular Weight (MW)< 300 Da204.22 g/mol [11]Yes
cLogP≤ 32.1 (Predicted)[12]Yes
Hydrogen Bond Donors≤ 32 (Carboxylic acid OH, Tertiary alcohol OH)Yes
Hydrogen Bond Acceptors≤ 33 (Carboxylic acid C=O, Carboxylic acid OH, Tertiary alcohol OH)Yes
Rotatable Bonds≤ 32Yes

As the table demonstrates, Frag-A comfortably adheres to the "Rule of Three," indicating favorable physicochemical properties for a fragment. Beyond these simple metrics, its structure offers several strategic advantages:

  • Bifunctional Nature : The carboxylic acid provides a strong hydrogen bonding and potential ionic interaction point, while the tertiary alcohol offers another hydrogen bonding opportunity.

  • Rigid Scaffold : The alkyne linker introduces rigidity, reducing the entropic penalty upon binding and helping to clearly define the spatial relationship between the phenyl ring and the alcohol.

  • Defined Vectors for Growth : The phenyl ring offers multiple positions for synthetic modification (fragment growing), and the terminal hydroxyl group can be further functionalized.

  • 3D Character : The bulky tert-butyl alcohol group provides three-dimensional shape that can probe deeper pockets, unlike purely flat aromatic fragments.

FBDD Workflow Using Frag-A as a Model

The journey from a fragment library to a lead compound is a systematic, multi-stage process. The diagram below outlines a typical workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization P1 Fragment Library (Containing Frag-A) P2 Biophysical Screening (NMR, SPR, X-ray) P1->P2 P3 Hit Validation (Orthogonal Methods) P2->P3 P4 Structural Biology (Co-crystallography) P3->P4 Validated Hits P5 Structure-Guided Chemistry (Fragment Growing) P4->P5 P6 Lead Series with Improved Potency & Properties P5->P6

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Application Protocol 1: Fragment Screening by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening method in FBDD.[13] It is highly sensitive to the weak binding events typical of fragments.[14] Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.[13][15] In this method, changes in the chemical shifts of a protein's backbone amides upon addition of a fragment indicate a binding event and can map the binding site.[16]

Objective: To identify fragments from a library that bind to a target protein and to localize the binding site using 1H-15N HSQC.

Materials:

  • 15N-labeled target protein (40-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).

  • Fragment library stock solutions (e.g., 100 mM in d6-DMSO), including Frag-A .

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Protocol:

  • Protein Preparation: Express and purify the target protein with 15N-labeling. Ensure the protein is stable and soluble at the required concentration.

  • Reference Spectrum Acquisition: Acquire a high-quality 2D 1H-15N HSQC spectrum of the protein alone. This serves as the reference against which all other spectra will be compared.[15]

  • Fragment Cocktail Screening:

    • Prepare cocktails of 5-10 non-overlapping fragments from the library.

    • Add a small volume of a fragment cocktail to the protein sample to achieve a final fragment concentration of ~10-fold molar excess (e.g., 1 mM for a 100 µM protein sample).

    • Acquire a 1H-15N HSQC spectrum for each cocktail-protein mixture.

  • Hit Identification:

    • Overlay the reference spectrum with each cocktail spectrum.

    • Identify significant Chemical Shift Perturbations (CSPs) of specific amide peaks. A binding event is indicated if one or more peaks shift or broaden.

  • Deconvolution:

    • For any cocktail that causes CSPs, screen each individual fragment from that cocktail separately.

    • Acquire a 1H-15N HSQC spectrum for the protein in the presence of each individual fragment (e.g., Frag-A ) to identify the specific binder.

  • Binding Site Mapping & Affinity Estimation (for validated hits like Frag-A):

    • Perform a titration by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the hit fragment.

    • Track the CSPs of affected residues. If backbone assignments for the protein are known, these perturbations map the binding site.

    • The magnitude of the CSPs can be plotted against the fragment concentration to estimate the dissociation constant (KD).[16]

NMR_Screening cluster_0 Screening cluster_1 Analysis Protein 15N-Labeled Protein NMR_Spec Acquire 1H-15N HSQC Protein->NMR_Spec Cocktail Fragment Cocktail (includes Frag-A) Cocktail->NMR_Spec Compare Compare Spectra & Identify CSPs NMR_Spec->Compare Deconvolute Deconvolute Positive Cocktails Compare->Deconvolute Hit Hit Identified! (Frag-A) Deconvolute->Hit

Caption: Workflow for NMR-based fragment screening and deconvolution.

Application Protocol 2: Hit Validation by X-ray Crystallography

While NMR confirms binding, X-ray crystallography provides the definitive, high-resolution structural evidence of the binding mode.[17] This information is invaluable for the subsequent hit-to-lead optimization phase.[18][19]

Objective: To determine the three-dimensional structure of the target protein in complex with Frag-A to validate binding and reveal the precise binding interactions.

Materials:

  • High-quality, reproducible crystals of the target protein.

  • Soaking solution (cryo-protectant buffer).

  • Frag-A stock solution (e.g., 500 mM in DMSO).

  • Synchrotron X-ray source.

Protocol:

  • Crystal Soaking:

    • Transfer a protein crystal into a drop of soaking solution containing a high concentration of Frag-A (typically 10-50 mM). The high concentration is necessary due to the fragment's weak affinity.

    • Allow the crystal to soak for a defined period (e.g., a few hours to overnight). The soaking time is an empirical parameter that may require optimization.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully loop the soaked crystal from the drop and flash-cool it in liquid nitrogen to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal at a synchrotron beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the difference (mFo-DFc) map for positive electron density corresponding to the shape of Frag-A . This confirms its binding and reveals its location and orientation.[20]

    • Model Frag-A into the density and refine the structure.

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Frag-A and the protein.

From Hit-to-Lead: A Hypothetical Case Study with Frag-A

Let's assume the crystallographic screen was successful and yielded a co-crystal structure of the target protein with Frag-A bound in a well-defined pocket.

Hypothetical Structural Data:

  • The benzoic acid moiety of Frag-A forms a salt bridge with a key lysine residue in the binding pocket.

  • The tertiary alcohol forms a hydrogen bond with the backbone carbonyl of a glycine.

  • The phenyl ring is situated in a shallow hydrophobic groove, with a nearby unoccupied pocket extending from the para position.

This structural information provides a clear roadmap for optimization. The most common strategy is fragment growing , where chemical groups are added to the fragment to engage with adjacent pockets and increase affinity.[21][22]

Fragment_Growing node_frag Frag-A (Hit) KD = 500 µM LE = 0.35 mod Add group at 'para' position to access new pocket node_frag->mod node_lead Optimized Lead KD = 5 µM LE = 0.38 mod->node_lead

Caption: Conceptual diagram of the 'fragment growing' strategy.

Optimization Strategy:

  • Objective: Synthesize analogs of Frag-A with modifications at the para position of the phenyl ring to occupy the adjacent hydrophobic pocket.

  • Design Rationale: The goal is to add small, hydrophobic groups that can form favorable van der Waals interactions within the new pocket, thereby increasing binding affinity.

  • Synthesis: A small library of analogs is synthesized.

CompoundModification at para positionPredicted Effect
Analog 1 -CH₃Small hydrophobic group to probe the pocket.
Analog 2 -OCH₃Introduces a potential H-bond acceptor and alters electronics.
Analog 3 -ClHydrophobic and electron-withdrawing group.
Analog 4 -CF₃Larger, strongly lipophilic group.
  • Evaluation: The new analogs are tested for binding affinity (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry). The most promising compounds would then be subjected to co-crystallography to confirm the designed binding mode. This iterative "Design-Make-Test-Analyze" cycle is the engine of hit-to-lead optimization.[6]

Conclusion

This compound serves as an archetypal fragment, embodying the key principles of FBDD. Its adherence to the "Rule of Three," combined with its structural features that provide both anchoring points and vectors for synthetic elaboration, make it an ideal starting point for a drug discovery campaign. By employing sensitive biophysical techniques like NMR and high-resolution structural methods like X-ray crystallography, researchers can confidently identify and validate such fragments. The subsequent structure-guided optimization process allows for the rational transformation of these low-affinity hits into high-potency lead compounds, demonstrating the power of building complexity from well-chosen simplicity.[23]

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Press.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Protocol to perform fragment screening using NMR spectroscopy. PubMed.
  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry.
  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Different hit-to-lead optimization strategies (fragment growing,...).
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • What makes a good fragment in fragment-based drug discovery?
  • Protocol to perform fragment screening using NMR spectroscopy.
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide.
  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Hit-to-Lead process | Drug Discovery. Oncodesign Services.
  • Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube.
  • This compound | C12H12O3. PubChem.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Crystallographic Fragment Screening.
  • Crystallographic fragment-screening: workflow and procedures. IAEA.
  • Fragment screening using X-ray crystallography. PubMed.
  • This compound. PubChemLite.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Amerigo Scientific.
  • Fragment-Based Drug Discovery: Emerging Strategies and Applic
  • The rise of fragment-based drug discovery.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.

Sources

Application Notes and Protocols for the Derivatization of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold Ripe for Discovery

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of generating novel therapeutic agents.[1] The compound 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid presents a compelling starting point for chemical library synthesis. Its structure is endowed with three distinct and chemically addressable functional groups: a carboxylic acid, a tertiary propargylic alcohol, and a terminal alkyne. This trifecta of reactivity offers a versatile platform for creating a diverse array of derivatives, each with the potential for unique biological activities and improved pharmacokinetic profiles.

The benzoic acid moiety itself is a well-established pharmacophore found in numerous approved drugs.[2] Derivatives of benzoic acid have shown promise in targeting a range of diseases, including type 2 diabetes, by inhibiting key enzymes such as protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase.[3] The linear rigidity conferred by the alkyne group can be advantageous for probing deep binding pockets in protein targets, while the tertiary alcohol provides an additional point for hydrogen bonding or further modification.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing detailed protocols and strategic insights into the derivatization of this compound. We will explore systematic modifications of each functional group, discuss the rationale behind these choices, and propose a workflow for subsequent biological screening.

Molecular Structure and Physicochemical Properties

Before embarking on derivatization, a clear understanding of the parent molecule is essential.

PropertyValueSource
IUPAC Name 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid[6]
CAS Number 878742-28-0[6]
Molecular Formula C₁₂H₁₂O₃[6]
Molecular Weight 204.22 g/mol [6]
Canonical SMILES CC(C)(C#CC1=CC(=CC=C1)C(=O)O)O[6]

Strategic Derivatization Workflows

The presence of multiple functional groups necessitates a strategic approach to derivatization to ensure selectivity and avoid unwanted side reactions. The choice of which functional group to modify first will depend on the desired final compound and the reactivity of the chosen reagents.

Derivatization_Workflow cluster_0 Carboxylic Acid Modification cluster_1 Alkyne Modification cluster_2 Tertiary Alcohol Modification Start This compound Esterification Esterification Start->Esterification Selective Activation Amidation Amidation Start->Amidation Peptide Coupling Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Start->Bioisostere Multi-step Synthesis Click Azide-Alkyne Cycloaddition (Click Chemistry) Start->Click Requires Azide Partner Sonogashira Sonogashira Coupling Start->Sonogashira Pd/Cu Catalysis Etherification Etherification Start->Etherification Acid/Lewis Acid Catalysis Library1 Library1 Esterification->Library1 Ester Library Library2 Library2 Amidation->Library2 Amide Library Library3 Library3 Bioisostere->Library3 Bioisostere Library Library4 Library4 Click->Library4 Triazole Library Library5 Library5 Sonogashira->Library5 Aryl/Vinyl Alkyne Library Library6 Library6 Etherification->Library6 Ether Library

Caption: Strategic derivatization pathways for this compound.

Part 1: Modification of the Carboxylic Acid Group

The carboxylic acid is often a primary target for modification to enhance pharmacokinetic properties, such as cell permeability and metabolic stability.[7] At physiological pH, the carboxyl group is ionized, which can limit oral absorption and facilitate rapid clearance.

Esterification: Masking Polarity

Converting the carboxylic acid to an ester is a classic prodrug strategy. Esters are generally more lipophilic and can be hydrolyzed in vivo by esterases to release the active parent compound.

Protocol 1: Fischer Esterification with Methanol

This protocol describes a straightforward acid-catalyzed esterification.

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 g (4.9 mmol)This compound
Methanol20 mLServes as both reagent and solvent
Concentrated H₂SO₄0.2 mLCatalyst
Reaction Time4-6 hoursMonitor by TLC
TemperatureReflux (approx. 65°C)
Work-upNaHCO₃ (aq.), BrineNeutralize acid, remove water-soluble impurities
PurificationColumn ChromatographySilica gel, Hexane:Ethyl Acetate gradient

Step-by-Step Methodology:

  • Dissolve 1.0 g of the starting benzoic acid in 20 mL of methanol in a round-bottom flask.

  • Carefully add 0.2 mL of concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the methyl ester.

Amidation: Building Diversity

Amide bond formation is a robust method for generating a diverse library of derivatives. This approach allows for the introduction of a wide range of chemical functionalities by varying the amine coupling partner.

Protocol 2: DCC/DMAP-Mediated Amidation with Benzylamine

This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[8]

Reagent/ParameterQuantity/ValueNotes
Starting Material500 mg (2.45 mmol)This compound
Benzylamine288 mg (2.69 mmol)1.1 equivalents
DCC556 mg (2.69 mmol)1.1 equivalents
DMAP30 mg (0.245 mmol)0.1 equivalents
Dichloromethane (DCM)15 mLAnhydrous
Reaction Time12-18 hoursMonitor by TLC
TemperatureRoom Temperature
Work-upFiltration, HCl (aq.), NaHCO₃ (aq.)Remove DCU byproduct and unreacted starting materials
PurificationColumn ChromatographySilica gel, Hexane:Ethyl Acetate gradient

Step-by-Step Methodology:

  • To a stirred solution of the starting benzoic acid (500 mg) and benzylamine (288 mg) in anhydrous DCM (15 mL) at 0°C, add DMAP (30 mg).

  • Add a solution of DCC (556 mg) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Bioisosteric Replacement: Enhancing Drug-like Properties

Bioisosteres are functional groups with similar physicochemical properties that can replace the carboxylic acid to improve metabolic stability and oral bioavailability.[9][10] Tetrazoles are one of the most common and effective bioisosteres for carboxylic acids.[7]

The synthesis of a tetrazole from the parent compound is a multi-step process, typically involving conversion of the carboxylic acid to a nitrile, followed by cycloaddition with an azide. This advanced protocol is recommended for chemists with experience in multi-step synthesis.

Part 2: Modification of the Alkyne Group

The terminal alkyne is a highly versatile functional group, enabling a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of many functional groups, making them ideal for creating large compound libraries.[11] The CuAAC reaction between an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole is the quintessential click reaction.[12][13]

Protocol 3: CuAAC with Benzyl Azide

This protocol requires prior synthesis or purchase of the azide partner. The carboxylic acid may need to be protected as an ester to prevent side reactions.

Reagent/ParameterQuantity/ValueNotes
Starting Alkyne (Methyl Ester)436 mg (2.0 mmol)Product from Protocol 1
Benzyl Azide293 mg (2.2 mmol)1.1 equivalents
Copper(II) Sulfate Pentahydrate25 mg (0.1 mmol)5 mol%
Sodium Ascorbate79 mg (0.4 mmol)20 mol%
Solventt-BuOH/H₂O (1:1)10 mL
Reaction Time8-12 hoursMonitor by TLC/LC-MS
TemperatureRoom Temperature
Work-upDilution, Extraction
PurificationColumn ChromatographySilica gel

Step-by-Step Methodology:

  • Dissolve the starting alkyne (436 mg) and benzyl azide (293 mg) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (79 mg) in water (1 mL).

  • Add the copper(II) sulfate pentahydrate (25 mg) to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

  • Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting triazole derivative by column chromatography.

Sonogashira Coupling: Extending the Carbon Framework

The Sonogashira reaction is a palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is invaluable for extending the molecular scaffold and exploring structure-activity relationships by introducing various aromatic or vinylic substituents.[15][16]

Protocol 4: Sonogashira Coupling with Iodobenzene

This reaction is sensitive to air and moisture; thus, anhydrous and anaerobic conditions are recommended.

Reagent/ParameterQuantity/ValueNotes
Starting Alkyne (Methyl Ester)436 mg (2.0 mmol)Product from Protocol 1
Iodobenzene450 mg (2.2 mmol)1.1 equivalents
Pd(PPh₃)₂Cl₂70 mg (0.1 mmol)5 mol%
Copper(I) Iodide (CuI)19 mg (0.1 mmol)5 mol%
Triethylamine (TEA)10 mLAnhydrous, degassed
Reaction Time4-8 hoursMonitor by TLC
Temperature60-70°C
Work-upFiltration, Extraction
PurificationColumn ChromatographySilica gel

Step-by-Step Methodology:

  • To an oven-dried, argon-flushed flask, add Pd(PPh₃)₂Cl₂ (70 mg) and CuI (19 mg).

  • Add anhydrous, degassed triethylamine (10 mL) via syringe.

  • Add the starting alkyne (436 mg) and iodobenzene (450 mg) sequentially.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Part 3: Modification of the Tertiary Alcohol Group

The tertiary propargylic alcohol is generally less reactive than the carboxylic acid or the terminal alkyne. Derivatization at this position, such as etherification, typically requires harsher conditions or specific catalysts.

Etherification: Exploring New Interactions

Formation of an ether at the tertiary position can modulate the compound's hydrogen bonding capacity and lipophilicity.

Protocol 5: Lewis Acid-Catalyzed Etherification

This protocol uses a Lewis acid to activate the propargylic alcohol for nucleophilic attack by another alcohol.[17]

Reagent/ParameterQuantity/ValueNotes
Starting Alcohol (Methyl Ester)436 mg (2.0 mmol)Product from Protocol 1
Benzyl Alcohol1.08 g (10.0 mmol)5.0 equivalents (can serve as solvent)
Scandium(III) triflate (Sc(OTf)₃)49 mg (0.1 mmol)5 mol%
Dichloromethane (DCM)5 mLAnhydrous
Reaction Time24 hoursMonitor by TLC/LC-MS
Temperature40°C
Work-upQuenching, Extraction
PurificationColumn ChromatographySilica gel

Step-by-Step Methodology:

  • Dissolve the starting alcohol (436 mg) and benzyl alcohol (1.08 g) in anhydrous DCM (5 mL) in a sealed tube.

  • Add Sc(OTf)₃ (49 mg) to the mixture.

  • Seal the tube and heat the reaction at 40°C for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude propargylic ether by column chromatography.

Part 4: Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic biological screening process is required to identify promising lead compounds. Based on the known activities of benzoic acid derivatives, a screening cascade targeting metabolic diseases like type 2 diabetes is a logical starting point.[3]

Screening_Cascade A Synthesized Derivative Library B Primary Screening: In Vitro Enzyme Inhibition Assays (e.g., PTP1B, α-glucosidase) A->B C Hit Identification (Compounds with IC₅₀ < 10 µM) B->C D Secondary Screening: Cell-Based Assays (e.g., Glucose Uptake in Adipocytes) C->D Active Hits E Lead Prioritization (Potency, Selectivity, Low Cytotoxicity) D->E F Pharmacokinetic Profiling (ADME) (e.g., Caco-2 Permeability, Microsomal Stability) E->F Prioritized Leads G Lead Candidate F->G

Caption: A proposed biological screening cascade for the synthesized library.

Primary Screening:

  • Target: Key enzymes in glucose metabolism.[3]

  • Assays: In vitro enzymatic assays for PTP1B, α-glucosidase, and DPP-4. These are often high-throughput, fluorescence- or absorbance-based assays.

  • Goal: To identify initial "hits" with inhibitory activity, typically defined by an IC₅₀ value below a certain threshold (e.g., 10 µM).

Secondary Screening:

  • Target: Cellular effects related to the primary target.

  • Assays: Cell-based assays, such as measuring glucose uptake in fat or muscle cell lines (e.g., 3T3-L1 adipocytes), or assessing insulin signaling pathways. Cytotoxicity assays (e.g., MTT assay) should be run in parallel to rule out non-specific toxicity.

  • Goal: To confirm the on-target activity of the hits in a more biologically relevant context and to assess initial safety.

Tertiary Screening (Lead Optimization Phase):

  • Target: In vivo efficacy and pharmacokinetic properties.

  • Assays: Absorption, Distribution, Metabolism, and Excretion (ADME) studies, such as Caco-2 permeability assays for oral absorption and liver microsomal stability assays for metabolic stability. Promising compounds would then advance to animal models of disease.

  • Goal: To select lead candidates with a desirable balance of potency, selectivity, and drug-like properties for further development.

Conclusion

The this compound scaffold is a rich starting point for the generation of diverse chemical libraries. By systematically applying established and robust chemical transformations to its three key functional groups, researchers can efficiently generate novel compounds for biological screening. The protocols and strategies outlined in this document provide a solid foundation for initiating such a drug discovery program. A logical, tiered screening cascade, beginning with relevant enzymatic assays and progressing to cell-based and pharmacokinetic studies, will be critical in identifying lead candidates with therapeutic potential.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Alkhaleeli, D. F., Baum, K. J., et al. (2014). Etherification reactions of propargylic alcohols catalyzed by a cationic ruthenium allenylidene complex. IRL @ UMSL. [Link]

  • (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. [Link]

  • (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi. [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. [Link]

  • PubMed. (n.d.). Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (2025). Benzyne Click Chemistry with in Situ Generated Aromatic Azides. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • IRL @ UMSL. (n.d.). Etherification of Propargylic Alcohol using Ferrocenium Ions. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • PubMed. (2025). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. [Link]

  • NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (n.d.). Screening the scope of propargylic alcohols 1. a. [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction... [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

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  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

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  • (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. International Journal of Science and Research. [Link]

  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (2025). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. [Link]

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The Strategic Application of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the development of intricate molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon bonds with remarkable versatility. This guide focuses on the strategic application of a uniquely functionalized building block, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid , in three of the most powerful cross-coupling methodologies: the Sonogashira, Suzuki, and Heck reactions.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering you to confidently incorporate this valuable synthon into your research.

Introduction to this compound: A Multifunctional Synthon

This compound is a bifunctional molecule possessing a terminal alkyne and a carboxylic acid on a central phenyl ring. The tertiary alcohol, a propargyl alcohol moiety, provides a strategic advantage by preventing the often-problematic homocoupling of the terminal alkyne under Sonogashira conditions. The carboxylic acid and the alkyne functionalities offer orthogonal handles for further synthetic transformations, making this compound an attractive starting point for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced organic materials.

PropertyValue
IUPAC Name 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
CAS Number 878742-28-0

Section 1: The Sonogashira Coupling: Forging Aryl-Alkyne Bonds with Precision

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Mechanistic Rationale

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation Cu_alkyne Cu-C≡C-R² Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX CuX Alkyne H-C≡C-R² Cu_alkyne->CuX Transmetalation Alkyne->Cu_alkyne Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from copper to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Detailed Protocol: Sonogashira Coupling of 3-Iodobenzoic Acid with 2-Methyl-3-butyn-2-ol

This protocol is adapted from a procedure for a structurally analogous coupling and serves as an excellent starting point for the synthesis of this compound.[1][4]

Materials:

  • 3-Iodobenzoic acid (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-purged Schlenk flask, add 3-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add 2-methyl-3-butyn-2-ol via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for efficient coupling.[1] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and also as a solvent. It is essential for the formation of the copper acetylide.[3]

  • Solvent: THF is a good solvent for this reaction as it dissolves the reactants and reagents and is relatively inert under the reaction conditions.

  • Inert Atmosphere: An argon atmosphere is necessary to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.

Section 2: The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[5][6] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling involves three main steps:

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_boronate R¹-Pd(II)(R²)L₂ PdII_halide->PdII_boronate Transmetalation Product R¹-R² PdII_boronate->Product Reductive Elimination Boronic_acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_acid->Boronate Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Detailed Protocol: Suzuki Coupling of 3-Ethynylbenzoic Acid Derivative with an Aryl Halide

This representative protocol is based on general procedures for Suzuki couplings of functionalized aryl halides and can be adapted for this compound.[8][9]

Materials:

  • This compound (as the corresponding aryl halide, e.g., 3-bromo- or 3-iodo- derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (3:1 v/v)

Procedure:

  • To a dry Schlenk flask, add the aryl halide derivative of this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[7]

  • Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[8]

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Section 3: The Heck Reaction: Olefin Arylation

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[2][10]

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving the following key steps:

Heck_Mechanism Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_alkene [R¹-Pd(II)(alkene)L₂]⁺X⁻ PdII_halide->PdII_alkene Alkene Coordination PdII_alkyl R¹-CH₂-CH(R²)-Pd(II)(X)L₂ PdII_alkene->PdII_alkyl Migratory Insertion Product R¹-CH=CH-R² PdII_alkyl->Product β-Hydride Elimination HPdX H-Pd(II)(X)L₂ HPdX->Pd0 Base

Caption: The catalytic cycle of the Heck reaction.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.[11]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-aryl bond.[11]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a hydridopalladium complex.

  • Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.

Detailed Protocol: Heck Reaction of a 3-Halobenzoic Acid Derivative with an Alkene

This generalized protocol is based on established Heck reaction conditions and can be optimized for the specific substrates.[12][13]

Materials:

  • 3-Halobenzoic acid derivative (e.g., 3-bromo- or 3-iodobenzoic acid) (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add the 3-halobenzoic acid derivative, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, followed by triethylamine and the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[10] The phosphine ligand, such as P(o-tol)₃, stabilizes the palladium catalyst and influences the regioselectivity of the reaction.

  • Base: Triethylamine is a common base used to neutralize the hydrogen halide formed during the catalytic cycle.[2]

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a protected terminal alkyne and a carboxylic acid allows for strategic and sequential functionalization using a variety of powerful cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich chemistry of this synthon. By understanding the principles behind these reactions, scientists can rationally design and execute synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes. Journal of Organometallic Chemistry, 595(1), 123-132.
  • Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for Suzuki coupling and amination reactions with deactivated aryl chloride substrates: importance of the palladium source.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Esterification of a Multifunctional Molecule

The successful esterification of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a task that requires careful consideration of its unique molecular architecture. This compound presents a trifecta of reactive sites: a carboxylic acid, a tertiary alcohol, and a terminal alkyne. This intricate combination of functional groups necessitates a nuanced approach to ester synthesis, as harsh reaction conditions can lead to a cascade of undesirable side reactions.

The primary challenge lies in the selective esterification of the carboxylic acid group while preserving the integrity of the tertiary alcohol and the alkyne. The tertiary alcohol is particularly susceptible to elimination reactions under acidic conditions, a common feature of classical esterification methods. Therefore, the choice of esterification protocol is paramount to achieving high yields and purity of the desired ester product.

This comprehensive guide provides an in-depth analysis of suitable esterification methodologies, complete with detailed protocols and the rationale behind their selection. We will explore both direct esterification strategies and approaches involving protecting groups, empowering researchers to make informed decisions based on their specific synthetic goals.

Comparative Analysis of Esterification Methodologies

A critical evaluation of common esterification techniques reveals their suitability for the sterically hindered and sensitive nature of this compound.

Method Key Reagents Conditions Advantages Disadvantages for this Substrate
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)High Temperature, RefluxInexpensive reagents, simple procedure.Harsh acidic conditions can cause elimination of the tertiary alcohol and potential side reactions with the alkyne.[1][2]
Steglich Esterification Alcohol, DCC or EDC, DMAPMild, Room TemperatureHigh yields, compatible with sensitive functional groups, suitable for sterically hindered substrates.[3][4][5][6]Byproduct (dicyclohexylurea) can complicate purification.
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADMild, Low TemperatureExcellent for inverting stereochemistry (not applicable here), mild conditions suitable for sensitive substrates.[7][8][9]Stoichiometric amounts of phosphine oxide byproduct can be difficult to remove.

Based on this analysis, the Steglich Esterification and Mitsunobu Reaction are the recommended methods for the direct esterification of this compound due to their mild reaction conditions that are compatible with the sensitive functional groups present in the molecule.

Recommended Protocols for Direct Esterification

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild conditions, making it ideal for substrates with acid-labile groups.[3][5] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), facilitates the reaction at room temperature.[4][6]

Reaction Workflow:

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve carboxylic acid and alcohol in anhydrous DCM add_dmap Add DMAP (catalytic) prep->add_dmap cool Cool to 0 °C add_dmap->cool add_dcc Add DCC portion-wise cool->add_dcc warm Warm to RT and stir add_dcc->warm filter Filter to remove DCU warm->filter wash Wash with dilute acid, bicarbonate, and brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Steglich Esterification Experimental Workflow.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

    • Use anhydrous dichloromethane (DCM) as the solvent.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add the desired alcohol (1.2 eq).

    • Dissolve the solids in anhydrous DCM (concentration typically 0.1-0.5 M).

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

    • Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides another mild route to esters from primary and secondary alcohols.[7][8] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction proceeds with inversion of stereochemistry at the alcohol center, although this is not a factor for the tertiary alcohol in the substrate of interest.

Reaction Mechanism Overview:

Mitsunobu_Mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate reagents->betaine Formation alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium + R'-OH ester_formation Ester Product + PPh₃O + DIAD-H₂ alkoxyphosphonium->ester_formation + R-COO⁻ alcohol Alcohol (R'-OH) alcohol->betaine acid Carboxylic Acid (R-COOH) acid->alkoxyphosphonium Deprotonation

Caption: Simplified Mitsunobu Reaction Mechanism.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

    • Use anhydrous tetrahydrofuran (THF) as the solvent.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Continue stirring for 4-16 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the desired ester and triphenylphosphine oxide.

    • Purify the product by flash column chromatography on silica gel. The separation of the product from triphenylphosphine oxide can sometimes be challenging.

Alternative Strategy: Protection of the Tertiary Alcohol

In instances where direct esterification proves challenging or results in low yields, a protection-deprotection strategy can be employed. The tertiary alcohol can be protected with a suitable protecting group, such as a silyl ether, prior to esterification.

Workflow for Protection-Esterification-Deprotection:

Protection_Strategy start Starting Material protect Protect Tertiary Alcohol (e.g., TBDMSCl, Imidazole) start->protect esterify Esterify Carboxylic Acid (e.g., Steglich or Mitsunobu) protect->esterify deprotect Deprotect Alcohol (e.g., TBAF) esterify->deprotect product Final Ester Product deprotect->product

Caption: Protection-Based Esterification Strategy.

A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group. It is robust enough to withstand many reaction conditions yet can be readily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

Cautionary Note on Fischer Esterification

While Fischer esterification is a classical and cost-effective method, its application to this compound is strongly discouraged.[1] The requisite strong acid catalyst and high temperatures create a highly favorable environment for the acid-catalyzed dehydration of the tertiary alcohol, leading to the formation of an alkene byproduct.[2] This significantly reduces the yield of the desired ester and complicates the purification process.

Conclusion

The esterification of this compound is a chemically intriguing challenge that underscores the importance of selecting reaction conditions that are compatible with all functional groups within a molecule. For direct esterification, the mild and efficient Steglich and Mitsunobu reactions are highly recommended. In cases where these methods are not optimal, a protection-deprotection strategy offers a reliable alternative. By understanding the chemical intricacies of the substrate and the nuances of each esterification method, researchers can confidently and successfully synthesize the desired ester derivatives for their drug discovery and development endeavors.

References

  • Steglich, W. (1978). Steglich esterification.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Thieme. (2019).
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2021). Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. 1. The involvement of phosphoranes and oxyphosphonium salts. Journal of the American Chemical Society, 110(19), 6487–6491.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of p-Hydroxy Benzoic Acid, p-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid. (ES2380693T3).
  • National Institutes of Health. (2023).
  • Taylor & Francis. (n.d.).
  • BenchChem. (n.d.).
  • Lookchem. (2022). Mild method for the selective esterification of carboxylic acids based on the Garegg-samuelsson reaction.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. 9(02).
  • Chemguide. (n.d.).
  • Hočevar, B., Prašnikar, A., Huš, M., Grilc, M., & Likozar, B. (2021). H2 -Free Re-Based Catalytic Dehydroxylation of Aldaric Acid to Muconic and Adipic Acid Esters.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2016).

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Application Notes and Protocols for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Linker

In the landscape of modern chemical biology, drug discovery, and materials science, the ability to precisely and efficiently connect distinct molecular entities is paramount.[1] 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid emerges as a powerful tool in this context. It is a heterobifunctional linker, a molecule engineered with two different reactive groups, enabling the sequential and controlled assembly of complex molecular architectures.[1][2][3]

At its core, this molecule possesses three key features:

  • A terminal alkyne : This group is the reactive handle for the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[4][5]

  • A carboxylic acid : This functional group provides a versatile anchor point for conjugation, most commonly to primary amines found in proteins and other biomolecules, forming stable amide bonds.[6][7]

  • A tertiary alcohol : The propargyl alcohol moiety enhances solubility and provides steric separation, which can be beneficial in complex biological systems.

This unique combination allows researchers to first attach the molecule to a substrate of interest via its carboxyl group and then use the pendant alkyne to "click" on a second molecule, making it an invaluable asset for creating sophisticated bioconjugates, functionalized materials, and novel therapeutic agents.

Diagram 1: Structure of this compound

Caption: Molecular structure of the bifunctional linker.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for successful experimentation.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid [8]
Molecular Formula C₁₂H₁₂O₃ [8]
Molecular Weight 204.22 g/mol [8]
CAS Number 878742-28-0 [8]
Appearance Solid

| Storage | Store at Room Temperature |[9] |

Safety and Handling: According to GHS classifications, this compound is harmful if swallowed and causes serious eye irritation.[8]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Core Application: Sequential Bioconjugation

The primary application of this compound is to serve as a bridge, connecting two different molecules in a stepwise fashion. This workflow is central to its utility in creating complex conjugates for research and therapeutic development.

Diagram 2: Sequential Conjugation Workflow

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry (CuAAC) Linker Linker (Carboxylic Acid) Activation Activate Carboxyl (EDC/NHS) Linker->Activation Biomolecule1 Biomolecule 1 (e.g., Protein with -NH2) Coupling Amide Coupling Reaction Biomolecule1->Coupling Activation->Coupling Product1 Alkyne-Functionalized Biomolecule 1 Coupling->Product1 CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Product1->CuAAC Biomolecule2 Biomolecule 2 (e.g., Dye with -N3) Biomolecule2->CuAAC FinalProduct Final Bioconjugate (Biomolecule 1 - Triazole - Biomolecule 2) CuAAC->FinalProduct

Caption: Workflow for using the linker in a two-step conjugation.

This sequential approach is critical. By first reacting the less bioorthogonal carboxylic acid group, the highly specific and bioorthogonal alkyne group is preserved for a clean and efficient click reaction, even in the presence of complex biological functional groups.[4]

Key Application Areas:

  • Antibody-Drug Conjugates (ADCs): The linker can connect a monoclonal antibody to a potent cytotoxic drug, enabling targeted cancer therapy.[6][10]

  • PROTAC Development: The linker's architecture is suitable for synthesizing Proteolysis-Targeting Chimeras, which bring a target protein and an E3 ligase into proximity.

  • Fluorescent Labeling: Attaching fluorescent dyes to proteins, peptides, or nucleic acids for imaging and tracking in biological systems.[1]

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.[1]

Experimental Protocols

The following protocols provide a robust starting point for utilizing this compound. Optimization may be required based on the specific substrates.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the linker to a primary amine-containing molecule, such as a protein or an amine-functionalized surface, using carbodiimide chemistry.

Rationale: The carboxylic acid is not sufficiently reactive to form an amide bond on its own. It must first be activated to a more reactive intermediate. N-Hydroxysuccinimide (NHS) esters are commonly used as they form stable, amine-reactive intermediates, improving coupling efficiency in aqueous solutions.[7]

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Amine-containing substrate (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.4

  • Quenching solution: Hydroxylamine or Tris buffer, pH 8.0

  • Anhydrous DMF or DMSO (for dissolving the linker)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the linker in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in reaction buffer or water.

    • Prepare the amine-containing substrate in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the linker, EDC, and NHS. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).

    • Example: To 1 equivalent of the linker, add 2 equivalents of EDC and 5 equivalents of NHS from their stock solutions.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the NHS-ester intermediate.

  • Coupling to Amine Substrate:

    • Add the activated linker solution directly to the solution containing your amine substrate.

    • The molar excess of the linker over the amine will depend on the substrate and desired degree of labeling. Start with a 10- to 20-fold molar excess for proteins.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubating for 15 minutes.

    • Remove the excess linker and reaction byproducts. For proteins, this is typically achieved by dialysis against PBS or using a desalting column (size-exclusion chromatography).

  • Validation:

    • Confirm successful conjugation using appropriate analytical techniques, such as mass spectrometry (to observe the mass shift) or by proceeding to the CuAAC reaction with an azide-functionalized reporter.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the alkyne-functionalized substrate (from Protocol 1) and an azide-containing molecule.

Rationale: The CuAAC reaction provides a highly specific and efficient covalent linkage.[11] The reaction requires a catalytic amount of Copper(I), which is typically generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13] A copper-chelating ligand is crucial to stabilize the Cu(I) state, accelerate the reaction, and prevent oxidative damage to sensitive biomolecules.[12][14]

Diagram 3: The CuAAC Reaction

Caption: Formation of a stable triazole ring via CuAAC.

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-PEG-Biotin, Azide-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Copper Ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.

  • Reaction Buffer: Degassed PBS or Tris buffer, pH 7-8.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50-100 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water. Protect from light and use immediately.

    • Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup (Aqueous Bioconjugation Example):

    • Crucial Step: All buffers should be deoxygenated (e.g., by bubbling with argon or nitrogen for 15-20 minutes) to prevent oxidation of the Cu(I) catalyst.

    • In a reaction tube, add the reagents in the following order. This sequence is important to prevent precipitation and protect the biomolecule. a. Alkyne-functionalized substrate in degassed buffer. b. Azide-containing molecule (typically 2-10 equivalents relative to the alkyne). c. Copper Ligand (e.g., THPTA, typically 5 equivalents relative to copper). d. CuSO₄ (Final concentration typically 50-250 µM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (Final concentration typically 1-5 mM).

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive molecules or low concentrations, the reaction can be left overnight at 4°C.

    • Protect the reaction from light, especially if using fluorescent probes.

  • Monitoring and Work-up:

    • Monitor reaction progress by LC-MS or SDS-PAGE (for proteins, observing a band shift).[15]

    • Once complete, the copper catalyst can be removed if necessary. This can be done by adding a chelating agent like EDTA or by purification methods such as size-exclusion chromatography or dialysis.[15]

Table 2: Typical CuAAC Reaction Component Concentrations

Component Typical Final Concentration Role
Alkyne-Substrate 10 µM - 1 mM Reactant
Azide-Molecule 2-10x molar excess over alkyne Reactant
CuSO₄ 50 - 250 µM Catalyst Precursor
Sodium Ascorbate 1 - 5 mM Reducing Agent

| Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5x vs. Cu) | Cu(I) Stabilizer |

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.Current Protocols in Chemical Biology.
  • Bifunctional Linkers: The Versatile Backbone of Molecular Design.NINGBO INNO PHARMCHEM CO.,LTD.
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.Springer Protocols.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Hexyne.Benchchem.
  • Protocol for Azide-Alkyne Click Chemistry.BroadPharm.
  • This compound | C12H12O3.PubChem.
  • Bifunctional linkers.CD Biosynsis.
  • Introduction to bifunctional PEG linkers in drug discovery.Benchchem.
  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom
  • Crosslinking in Applic
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  • Bioorthogonal Chemistry and Its Applications.
  • A guide to functionalisation and bioconjugation strategies to surface-initi
  • 3-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID | 878742-28-0.ChemicalBook.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.MDPI.
  • This compound.Sigma-Aldrich.
  • Click chemistry in drug development recent trends and applic

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Application Notes & Protocols for the Polymerization of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the controlled polymerization of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This functionalized phenylacetylene monomer offers a unique combination of a polymerizable alkyne group with carboxylic acid and tertiary alcohol moieties, making its resultant polymers highly attractive for advanced applications, particularly in creating stimuli-responsive and functional biomaterials. We will delve into the mechanistic underpinnings of rhodium-catalyzed polymerization, provide a detailed experimental protocol for synthesis, outline essential characterization techniques, and discuss the potential of these polymers in drug delivery systems.

Introduction: A Monomer of Unique Potential

The field of functional polymers for biomedical applications is continuously seeking new building blocks that impart specific, desirable properties to the final material.[1][2] this compound is one such monomer of significant interest.[3] Its structure is notable for three key features:

  • A Terminal Phenylacetylene Group: This moiety is readily polymerizable using transition metal catalysts, particularly rhodium(I) complexes, to form poly(phenylacetylene) (PPA) backbones.[4][5] These polymers are π-conjugated, soluble in organic solvents, and stable in air.[4]

  • A Carboxylic Acid Group: The benzoic acid functionality provides a site for pH-responsiveness, covalent drug attachment, or modification to alter solubility and self-assembly behavior.

  • A Tertiary Alcohol Group: The protected hydroxyl group can engage in hydrogen bonding, potentially influencing the polymer's secondary structure and interactions with therapeutic agents or biological targets.

The polymerization of phenylacetylene derivatives often yields polymers with a highly regular cis-transoidal backbone structure that can adopt a stable helical conformation.[4][6][7] This helicity is a critical feature, as helical polymers are being explored for applications ranging from chiral recognition to advanced drug delivery carriers, where the defined three-dimensional structure can influence biological interactions.[1][8][9][10] This guide focuses on leveraging well-controlled, living polymerization techniques to synthesize polymers from this monomer with precisely defined molecular weights and low dispersity, which are critical parameters for clinical translation.[11]

Section 1: The Cornerstone of Control: Rhodium-Catalyzed Polymerization

While various transition metals can catalyze acetylene polymerization, rhodium(I)-based systems have emerged as the catalysts of choice for producing highly stereoregular PPAs with controlled characteristics.[5][12] Their high tolerance for functional groups, such as the carboxylic acid and hydroxyl moieties present in our target monomer, makes them exceptionally well-suited for this synthesis.[4][5]

The Coordination-Insertion Mechanism

The polymerization proceeds via a coordination-insertion mechanism.[4] This process ensures a high degree of stereochemical control, leading to the formation of a cis-transoidal polyene backbone.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Quenching I Rh(I) Initiator IM Rh-Monomer Coordination I->IM Coordination M Monomer M->IM Insert 2,1-Insertion of Monomer IM->Insert Insertion P Growing Polymer Chain (P-Rh) Insert->P P->P Final Final Polymer P->Final Quench

Figure 1: Simplified Rh-catalyzed polymerization workflow.

The key to a well-controlled or "living" polymerization is the stability of the active rhodium complex at the end of the growing polymer chain.[6] This stability prevents unwanted termination reactions, allowing the polymer chains to grow uniformly as long as the monomer is available. This methodology enables the synthesis of polymers with predictable molecular weights (controlled by the monomer-to-initiator ratio) and very narrow molecular weight distributions (Đ or PDI values approaching 1.0).[11]

Selecting the Catalytic System

A variety of rhodium catalysts are effective. Cationic rhodium complexes, such as those with N-functionalized phosphine ligands, are known to produce extremely high molecular weight, stereoregular PPAs.[4][5] A common and highly effective catalytic system for functionalized phenylacetylenes involves a rhodium(I) norbornadiene chloride dimer, [Rh(nbd)Cl]₂, often used with a co-catalyst.[11][13] For this specific monomer, a system that performs well in a polar solvent like THF is ideal due to the monomer's functional groups.

Section 2: Experimental Protocol: Synthesis of Poly[this compound]

This protocol describes a typical procedure for the polymerization of this compound using a rhodium(I) catalyst. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich≥97%Monomer
[Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer)Strem Chemicals99%Catalyst precursor
Triethylamine (Et₃N)Acros Organics>99.5%Anhydrous, co-catalyst/base
Tetrahydrofuran (THF)Fisher Chemical>99.9%Anhydrous, inhibitor-free, polymerization solvent
Methanol (MeOH)VWR ChemicalsHPLCNon-solvent for precipitation
OctaneSigma-Aldrich≥99%Internal standard for GC analysis (optional, for reaction kinetics)
Polymerization Workflow Diagram
Figure 2: Step-by-step experimental workflow for polymerization.
Step-by-Step Methodology

Objective: To synthesize a polymer with a target degree of polymerization (DP) of 100.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under vacuum.

    • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(nbd)Cl]₂ (4.6 mg, 0.01 mmol).

    • In a separate vial, weigh this compound (408.4 mg, 2.0 mmol). This corresponds to a [Monomer]/[Rh] ratio of 100, targeting a DP of 100.

  • Catalyst Activation:

    • Evacuate and backfill the Schlenk flask with argon three times.

    • Add 5.0 mL of anhydrous THF to the flask to dissolve the catalyst precursor.

    • Add triethylamine (5.6 µL, 0.04 mmol) to the catalyst solution. The solution should turn from yellow-orange to a darker color. Stir for 15 minutes at room temperature (25°C). The amine acts as a co-catalyst, facilitating the formation of the active catalytic species.[14][15]

  • Polymerization:

    • Dissolve the monomer in 5.0 mL of anhydrous THF in its vial, then transfer this solution to the stirring catalyst solution via a gas-tight syringe.

    • Stir the reaction mixture at 25°C in the absence of light.[5] The viscosity of the solution will typically increase as the polymerization proceeds.

    • The reaction progress can be monitored by taking small aliquots and analyzing monomer consumption via Gas Chromatography (GC) against an internal standard like octane.[5] A typical reaction time is 2-24 hours, depending on the desired conversion.

  • Isolation and Purification:

    • After the desired time (e.g., 12 hours), quench the polymerization by pouring the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring, cold (-20°C) methanol.[5]

    • The polymer will precipitate as a solid (typically yellow to orange). The use of a non-solvent like methanol is a standard purification technique to separate the soluble, low-molecular-weight catalyst residues and unreacted monomer from the high-molecular-weight polymer.

    • Allow the suspension to stir for 30 minutes to ensure complete precipitation.

    • Collect the polymer by vacuum filtration or centrifugation.

    • Wash the collected solid with fresh cold methanol (2 x 20 mL).

    • Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.

Section 3: Polymer Characterization: Validating the Synthesis

Thorough characterization is essential to confirm the successful synthesis and determine the key properties of the polymer.[16][17]

Structural Confirmation (¹H NMR Spectroscopy)

Proton NMR is used to confirm the conversion of the alkyne monomer to the polyene polymer.

  • Procedure: Dissolve 5-10 mg of the dried polymer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[18]

  • Expected Spectral Changes:

    • Disappearance of the sharp acetylenic proton signal of the monomer.

    • Appearance of a new, broad signal in the vinyl region (typically 5.5-7.0 ppm), corresponding to the protons on the newly formed polyene backbone.

    • The aromatic and aliphatic protons from the side chains will remain, often appearing broader than in the monomer spectrum.

Molecular Weight and Dispersity (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight (Mₙ, Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the polymer.

  • Procedure: Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable mobile phase (e.g., THF) and analyze using an SEC system calibrated with polystyrene or polymethylmethacrylate standards. A Multi-Angle Light Scattering (MALS) detector provides absolute molecular weight determination without column calibration.[4]

  • Expected Results: For a well-controlled, living polymerization, the results should reflect the initial [Monomer]/[Initiator] ratio.

ParameterSymbolTarget Value (for DP=100)Expected Range
Number-Average Molecular WeightMₙ~20,400 g/mol 18,000 - 22,000 g/mol (dependent on conversion)
Weight-Average Molecular WeightMₙ--
Dispersity (PDI)Đ< 1.21.05 - 1.30 (indicates a controlled polymerization)[11]
Helical Conformation (Circular Dichroism Spectroscopy)

The formation of a preferred one-handed helical structure (a type of macromolecular chirality) can be detected using Circular Dichroism (CD) spectroscopy. While the monomer is achiral, a helical polymer is chiral and will exhibit a CD signal.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF, Chloroform) at a concentration of ~0.1 mg/mL. Record the CD and UV-Vis absorption spectra.

  • Expected Results: A non-zero CD signal (Cotton effects) in the absorption region of the polymer backbone (typically 300-500 nm) indicates the presence of a helical secondary structure with a preferred screw-sense.[7][19] The intensity of the signal correlates with the degree of helical order.

Section 4: Applications in Drug Development

The unique combination of functionalities in poly[this compound] opens several avenues for its use in drug development.[8][9]

G cluster_monomer Monomer Properties cluster_polymer Polymer Characteristics cluster_apps Drug Development Applications M1 Carboxylic Acid (-COOH) P2 pH-Responsiveness M1->P2 P4 Attachment Sites M1->P4 M2 Hydroxyl (-OH) & Aliphatic P1 Amphiphilicity M2->P1 M3 Phenylacetylene P3 Helical Backbone M3->P3 A1 Self-Assembled Nanocarriers (Micelles, Nanoparticles) [22, 28] P1->A1 A2 Stimuli-Responsive Release (e.g., in acidic tumor microenvironment) P2->A2 A3 Enantio-differentiating Drug Release [11] P3->A3 A4 Polymer-Drug Conjugates P4->A4

Figure 3: Relationship between monomer structure, polymer properties, and applications.
  • Self-Assembled Nanocarriers: The monomer's structure is inherently amphiphilic, with a hydrophobic backbone and hydrophilic side chains. In aqueous environments, the polymer can self-assemble into nanostructures like micelles or nanoparticles, capable of encapsulating hydrophobic drugs in their core.[20][21][22]

  • Stimuli-Responsive Drug Delivery: The carboxylic acid groups provide a handle for pH-triggered release. In the neutral pH of the bloodstream (pH 7.4), the carboxylate form can stabilize a nanocarrier. Upon reaching the slightly acidic tumor microenvironment (pH ~6.5), protonation can induce a conformational change or disassembly of the carrier, triggering localized drug release.

  • Chiral Recognition and Release: The stable helical structure of the polymer backbone creates a chiral microenvironment. This has been shown to enable the enantio-differentiating release of chiral drugs, a sophisticated application where the carrier can interact differently with drug enantiomers.[8]

Conclusion

The rhodium-catalyzed polymerization of this compound provides a robust and controlled method for synthesizing advanced functional polymers. The resulting materials, possessing a stereoregular helical backbone and versatile functional groups, are highly promising candidates for the next generation of smart biomaterials. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to explore the synthesis of these unique polymers and unlock their full potential in targeted drug delivery and other biomedical applications.

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  • PubMed. Facile and Versatile Synthesis of End-Functionalized Poly(phenylacetylene)s: A Multicomponent Catalytic System for Well-Controlled Living Polymerization of Phenylacetylenes. Available from: [Link]

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  • Scite.ai. Helix-Sense-Selective Polymerization of Phenylacetylene Having Two Hydroxy Groups Using a Chiral Catalytic System. Available from: [Link]

  • Lund University Publications. Controlled polymerization of phenylacetylenes using well-defined rhodium catalysts. Available from: [Link]

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  • PubMed Central. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties. Available from: [Link]

  • NIH National Library of Medicine. Merging Supramolecular and Covalent Helical Polymers: Four Helices Within a Single Scaffold. Available from: [Link]

  • ResearchGate. Chiral, thermal-responsive hydrogels containing helical hydrophilic polyacetylene: Preparation and enantio-differentiating release ability. Available from: [Link]

  • Polymer Chemistry. Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Available from: [Link]

  • ResearchGate. Polymerization of substituted acetylenes by various rhodium catalysts: Comparison of catalyst activity and effect of additives. Available from: [Link]

  • Semantic Scholar. [PDF] Controlled and Living Polymerizations Induced with Rhodium Catalysts. A Review. Available from: [Link]

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Comprehensive Analytical Characterization of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS: 878742-28-0), a molecule of interest in chemical synthesis and potential drug discovery pipelines. A multi-technique approach is essential for unambiguously confirming the structure, purity, and identity of this compound. We present optimized protocols for chromatographic analysis, mass spectrometry, and spectroscopic elucidation, explaining the scientific rationale behind each method. This guide is intended to provide researchers and quality control scientists with the necessary tools to ensure the integrity of their materials.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule incorporating a carboxylic acid, an aromatic ring, a disubstituted alkyne, and a tertiary alcohol. This unique combination of functional groups necessitates a robust and orthogonal analytical strategy for full characterization. Accurate determination of its identity and purity is the foundational requirement for its use in further research, including medicinal chemistry, materials science, or as a complex building block in organic synthesis.

The initial step in any analytical workflow is to understand the basic physicochemical properties of the analyte, which inform instrument parameter selection and sample preparation methods.

PropertyValueSource
CAS Number 878742-28-0[1]
Molecular Formula C₁₂H₁₂O₃[1][2]
Molecular Weight 204.22 g/mol [1][2]
Monoisotopic Mass 204.078644241 Da[2]
Physical Form Solid[1]
InChIKey VKXLALQKRXWOJK-UHFFFAOYSA-N[1]

Integrated Analytical Workflow

A sequential and logical workflow ensures that the maximum amount of information is gathered efficiently. The identity and purity of a sample are typically first assessed by a combination of chromatography and mass spectrometry, followed by detailed structural confirmation using spectroscopy.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity Screening cluster_2 Phase 3: Data Consolidation Sample Sample of This compound HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Assess Purity LCMS LC-MS Analysis Sample->LCMS Confirm Mass Report Final Characterization Report HPLC_UV->Report HRMS High-Resolution MS (Accurate Mass) LCMS->HRMS For Formula Confirmation NMR NMR Spectroscopy (¹H & ¹³C) IR FTIR Spectroscopy (Functional Groups) Elemental Elemental Analysis (%C, %H) HRMS->Report NMR->Report IR->Report Elemental->Report

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is ideal.

Causality Behind Method Selection: The molecule possesses sufficient hydrophobicity due to its aromatic ring and carbon backbone to be retained on a C18 stationary phase. The carboxylic acid moiety (pKa ≈ 4-5) requires a mobile phase with an acidic pH. This suppresses the ionization of the carboxyl group, ensuring it is in its neutral, protonated form. This prevents peak tailing and provides sharp, symmetrical peaks with reproducible retention times, which is critical for accurate purity assessment.[3]

Protocol: HPLC-UV Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector (e.g., to 0.1 mg/mL).

  • Instrumentation and Conditions:

    • The following parameters provide a robust starting point and can be optimized as needed.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm)Industry standard for separating moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to ensure the analyte is in a single protonation state.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution. The acid modifier is kept consistent.
Gradient 30% B to 95% B over 15 minutesA gradient ensures elution of the main compound and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 5 µLSmall volume to prevent peak broadening.
UV Detection 235 nmThe benzoic acid chromophore exhibits strong absorbance in this region.[3]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Causality Behind Method Selection: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it minimizes fragmentation and typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The presence of the carboxylic acid makes it particularly sensitive in negative ion mode.

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Use the same stock solution prepared for HPLC analysis (1 mg/mL).

    • Dilute 10 µL of the stock into 990 µL of the mobile phase for a final concentration of ~10 µg/mL.

  • Instrumentation and Conditions:

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for HRMS.

    • Infusion: Direct infusion via syringe pump or via LC-MS using the HPLC method above.

  • Data Interpretation:

    • Expected Ions: The primary goal is to find the exact mass corresponding to the expected molecular formula.

    • Formula Confirmation: The experimentally measured mass should be within 5 ppm of the theoretical mass for the proposed formula (C₁₂H₁₂O₃).

Ion SpeciesTheoretical m/zAnalysis Mode
[M+H]⁺205.08592Positive
[M+Na]⁺227.06786Positive
[M-H]⁻203.07136Negative
[M+HCOO]⁻249.07684Negative
Theoretical m/z values predicted by PubChem.[4]
  • Fragmentation Analysis (MS/MS): While ESI is soft, fragmentation can be induced to provide further structural evidence. Expected fragmentation would involve the loss of water (-18 Da) from the tertiary alcohol or loss of the carboxyl group (-45 Da). The most stable fragment is often the benzoyl cation or related structures.[5]

Spectroscopic Analysis for Structural Elucidation

While MS and chromatography confirm mass and purity, only spectroscopic methods like NMR and IR can definitively prove the chemical structure and connectivity of atoms.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for a full assignment. Although experimental spectra for this specific compound are not widely published, a detailed prediction based on its constituent functional groups can be made.

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the compound.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (e.g., -OH, -COOH).

  • Transfer to an NMR tube.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad singlet1H-COOH Carboxylic acid protons are highly deshielded and often very broad.
7.5 - 8.1multiplet4HAr-H Aromatic protons on the substituted benzene ring. The meta-substitution pattern will lead to a complex multiplet.
~5.5singlet1Htert-OH The tertiary alcohol proton. Its position can vary and it will exchange with D₂O.
1.45singlet6H-C(CH₃)₂ The two methyl groups are equivalent, adjacent to a quaternary carbon, resulting in a singlet.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~167-COOH Carbonyl carbon of the carboxylic acid.
128 - 135Ar-C Four signals expected for the aromatic carbons (two quaternary, four CH).
~122Ar-C-C≡ The aromatic carbon attached to the alkyne.
85 - 95-C≡C- Two signals expected for the alkyne carbons.
~65-C(OH)(CH₃)₂ The quaternary carbon of the tertiary alcohol.
~31-C(CH₃)₂ The two equivalent methyl group carbons.
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Protocol: FTIR Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This is the simplest and most common method.

  • KBr Pellet: Alternatively, grind a small amount of sample with dry potassium bromide (KBr) and press it into a transparent pellet.[6]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is due to strong hydrogen bonding.[7]
~3400 (sharp/medium)O-H stretchTertiary AlcoholLess hydrogen bonding compared to the carboxylic acid, resulting in a sharper peak.
3000-3100C-H stretchAromaticCharacteristic C-H stretches from the benzene ring.
~2230C≡C stretchAlkyneDisubstituted alkynes have a weak but sharp absorption in this region.
1680-1710C=O stretchCarboxylic AcidConjugation with the aromatic ring lowers the frequency.[7]
1450-1600C=C stretchAromatic RingMultiple bands are characteristic of the aromatic ring.
1210-1320C-O stretchCarboxylic Acid/AlcoholStretching vibrations for the C-O bonds.

Elemental Analysis

Elemental analysis provides the mass percentages of carbon and hydrogen in the compound. This orthogonal technique serves as a final confirmation of the molecular formula derived from HRMS.

Protocol: A small, accurately weighed amount of the dried sample (2-3 mg) is submitted to a specialized analytical lab for combustion analysis (CHN analysis).

Data Interpretation: The experimental percentages of carbon and hydrogen should match the theoretical values within a narrow margin (typically ±0.4%).

ElementTheoretical Percentage for C₁₂H₁₂O₃
Carbon (C) 70.58%
Hydrogen (H) 5.92%
Oxygen (O) 23.50% (by difference)

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. HPLC-UV provides a reliable assessment of purity, while HRMS confirms the molecular formula. The definitive structural proof is achieved through the combined interpretation of ¹H and ¹³C NMR spectra, which establishes the precise connectivity of the atoms, and FTIR, which confirms the presence of all key functional groups. Together, these methods provide a comprehensive and trustworthy characterization package essential for any research or development application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28063267, this compound. Retrieved January 19, 2026 from [Link].

  • PubChemLite (2025). This compound. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443852, 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. Retrieved January 19, 2026 from [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) for Benzoic acid. Retrieved January 19, 2026 from [Link].

  • Amerigo Scientific. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Retrieved January 19, 2026 from [Link].

  • NIST Chemistry WebBook. Benzoic acid, 3-hydroxy-. IR Spectrum. Retrieved January 19, 2026 from [Link].

  • NIST Chemistry WebBook. Benzoic acid, 3-hydroxy-, methyl ester. Mass Spectrum. Retrieved January 19, 2026 from [Link].

  • NIST Chemistry WebBook. Benzoic acid, 3-hydroxy-. Condensed Phase IR Spectrum. Retrieved January 19, 2026 from [Link].

  • ResearchGate. (A) HPLC traces of benzoic acid analysis. Retrieved January 19, 2026 from [Link].

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved January 19, 2026 from [Link].

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  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved January 19, 2026 from [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved January 19, 2026 from [Link].

  • Journal of Research of the National Bureau of Standards. Preparation of benzoic acid of high purity. Retrieved January 19, 2026 from [Link].

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Troubleshooting & Optimization

improving the yield of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid >

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific Sonogashira cross-coupling reaction. Our goal is to help you improve your reaction yield, minimize impurities, and streamline your workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The reaction, a palladium and copper co-catalyzed Sonogashira coupling, involves the C-C bond formation between 3-iodobenzoic acid and 2-methyl-3-butyn-2-ol.[1] While robust, it is sensitive to several parameters that can affect the outcome.

Problem 1: Low or No Product Yield

You've run the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.

Potential Causes & Recommended Solutions

  • Cause A: Inactive Catalyst System

    • Explanation: The active form of the palladium catalyst is Pd(0). If you are starting with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or deactivation of the Pd(0) species by oxygen can halt the catalytic cycle.[2] The copper(I) co-catalyst is also sensitive to oxidation.

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas your solvent(s) and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalysts. Maintain a positive pressure of inert gas throughout the reaction.[3]

      • Use High-Quality Reagents: Use fresh, high-purity palladium and copper catalysts. Older catalysts may have oxidized.

      • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the reaction.[2] If using a Pd(II) source, ensure your conditions facilitate its reduction.

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: Sonogashira couplings are sensitive to the base, solvent, and temperature. The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[1] The solvent must solubilize all reactants, and the temperature affects the reaction rate.

    • Solution:

      • Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used and can also serve as the solvent.[3][4] Ensure the base is dry and in sufficient excess (typically 2-10 equivalents).

      • Solvent Optimization: While an amine base can be the sole solvent, co-solvents like THF or DMF can improve the solubility of the starting materials, which can be critical for reaction success.[3][5]

      • Temperature Control: While many Sonogashira reactions proceed at room temperature, coupling with aryl bromides or less reactive aryl iodides may require gentle heating (e.g., 50-80 °C).[3][6] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Cause C: Poor Quality of Starting Materials

    • Explanation: Impurities in the 3-iodobenzoic acid or 2-methyl-3-butyn-2-ol can interfere with the reaction. The presence of water can be particularly detrimental.

    • Solution:

      • Purify Starting Materials: Ensure the purity of your starting materials. Recrystallize or chromatograph if necessary.

      • Use Anhydrous Conditions: Use anhydrous solvents and dry glassware. 2-methyl-3-butyn-2-ol can be hygroscopic.

Problem 2: Significant Formation of Side Products

Your reaction produces the desired product, but it is contaminated with significant amounts of impurities, complicating purification and reducing the isolated yield.

Potential Causes & Recommended Solutions

  • Cause A: Alkyne Homocoupling (Glaser Coupling)

    • Explanation: The most common side reaction is the oxidative homocoupling of 2-methyl-3-butyn-2-ol to form 2,7-dimethylocta-3,5-diyne-2,7-diol. This is primarily promoted by the copper catalyst in the presence of oxygen.[1][3][6][7]

    • Solution:

      • Strictly Anaerobic Conditions: This is the most critical factor. Use Schlenk line techniques or a glovebox to rigorously exclude oxygen from the reaction mixture.[3]

      • Minimize Copper Catalyst: While essential for high reactivity in many cases, excess copper can accelerate Glaser coupling.[7] Use the minimum effective amount of CuI (typically 1-5 mol%).

      • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols have been developed.[1][8] These often require different ligands, bases, or higher temperatures but completely eliminate the Glaser side product.[9]

      • Hydrogen Atmosphere: Some studies have shown that using a hydrogen/nitrogen atmosphere can suppress homocoupling.[10][11]

  • Cause B: Aryl Halide Homocoupling (Ullmann-type Reaction)

    • Explanation: At higher temperatures, the palladium catalyst can promote the homocoupling of 3-iodobenzoic acid to form biphenyl derivatives.

    • Solution:

      • Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for aryl iodides.[4][6]

      • Optimize Catalyst Loading: Use the lowest effective loading of the palladium catalyst.

Problem 3: Difficulties in Product Isolation and Purification

The reaction appears to be successful, but isolating the pure this compound is challenging.

Potential Causes & Recommended Solutions

  • Cause A: Removal of Metal Catalysts

    • Explanation: Residual palladium and copper salts can contaminate the final product. The carboxylic acid functional group can chelate with these metals, making them difficult to remove.

    • Solution:

      • Aqueous Workup: After the reaction, perform an aqueous workup. Washing the organic layer with a mild acid (like dilute HCl) can help remove the amine base, and washing with a solution of ammonium chloride can help complex and remove copper salts.

      • Filtration through Celite/Silica: Before concentration, filter the reaction mixture through a short plug of Celite or silica gel to remove a significant portion of the metal residues.[12]

      • Column Chromatography: Purification by flash column chromatography on silica gel is typically required. A gradient elution system (e.g., hexane/ethyl acetate with a small amount of acetic acid to keep the product protonated) is often effective.

  • Cause B: Product Solubility Issues

    • Explanation: The product has both a nonpolar aromatic ring and polar carboxylic acid and alcohol groups, which can lead to tricky solubility behavior.

    • Solution:

      • Acid/Base Extraction: Utilize the acidic nature of the carboxylic acid. During workup, you can extract the product into a basic aqueous layer (e.g., dilute NaHCO₃), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the product.

      • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this synthesis?

A1: A combination of a palladium(0) source and a copper(I) salt is the classic and highly effective system.[1] Common choices include Pd(PPh₃)₄ or a combination of a Pd(II) salt like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst such as CuI.[4] The ratio of Pd to Cu can be optimized, but a common starting point is 1-5 mol% Pd and 1-5 mol% CuI.

Q2: Can I use 3-bromobenzoic acid instead of 3-iodobenzoic acid?

A2: Yes, but the reaction will likely be slower. The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[3][4] To successfully use 3-bromobenzoic acid, you may need to increase the reaction temperature, use a more active catalyst system (e.g., with more electron-rich and bulky phosphine ligands), or expect longer reaction times.[3][9]

Q3: What are the key parameters to control for maximizing yield?

A3: The three most critical parameters are:

  • Exclusion of Oxygen: To prevent catalyst deactivation and alkyne homocoupling.[3][7]

  • Choice of Base and Solvent: To ensure proper deprotonation of the alkyne and solubility of all components.[3][13]

  • Reaction Temperature: To balance reaction rate against the potential for side reactions and decomposition.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the starting materials (3-iodobenzoic acid and 2-methyl-3-butyn-2-ol). The product should have a different Rf value. Staining with potassium permanganate can be useful for visualizing the alkyne. For more quantitative analysis, LC-MS can be used.

Optimized Protocol and Data

Based on literature analysis, the following protocol provides a robust starting point for the synthesis.

Optimized Experimental Protocol
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and anhydrous THF as the solvent.

  • Degassing: Stir the mixture and bubble argon through it for 15-20 minutes.

  • Add Base and Alkyne: Add triethylamine (3.0 eq) followed by 2-methyl-3-butyn-2-ol (1.2 eq) via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC. If the reaction is sluggish after several hours, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NH₄Cl and brine.

  • Extraction: Extract the organic layer with 1M NaOH (aq). Separate the layers and wash the aqueous layer with ethyl acetate.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with 2M HCl until the product precipitates.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purify by column chromatography or recrystallization.

Table 1: Comparison of Reaction Conditions from Literature
Aryl HalidePalladium Catalyst (mol%)Copper Catalyst (mol%)Base (eq.)SolventTemp (°C)Reported Yield (%)Reference
Aryl IodidePdCl₂(PPh₃)₂ (5)CuI (2.5)DIPA (7.0)THFRT89[4]
Aryl IodidePd(OAc)₂ (2.5)NoneCs₂CO₃ (2.0)DCM5099[14]
Aryl BromidePd(OAc)₂ (2)NoneDBU (2.0)THF100~85-95[9]
Aryl IodidePd/C (10)NoneNaOH (3.0)Methanol100~53[15]

Note: Yields are highly substrate-dependent and the conditions above serve as examples.

Visual Guides and Mechanisms

Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to troubleshooting.[2][16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Deprotonation (Base) cu_alkyne->pd_ox cu_alkyne->cu_x Transmetalation alkyne H-C≡CR² alkyne->cu_alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

General Experimental Workflow

This diagram outlines the major steps from reaction setup to final product isolation.

Workflow A 1. Reagent Setup (Ar-I, Alkyne, Catalysts) B 2. Degas & Purge (Inert Atmosphere) A->B C 3. Add Base & Solvent (e.g., TEA, THF) B->C D 4. Reaction (RT or Heat) C->D E 5. Workup (Filter, Wash, Extract) D->E F 6. Purification (Chromatography or Recrystallization) E->F G Pure Product F->G Troubleshooting start Low Yield Issue check_tlc Starting Material Consumed on TLC? start->check_tlc side_products Major Side Products (e.g., Homocoupling)? check_tlc->side_products Yes no_reaction No Reaction check_tlc->no_reaction No yes_homocoupling Yes side_products->yes_homocoupling Yes complex_mixture Complex Mixture/ Decomposition side_products->complex_mixture No action1 Check Catalyst Activity & Inert Atmosphere no_reaction->action1 action2 Improve Anaerobic Technique Consider Cu-free method yes_homocoupling->action2 action3 Lower Temperature Check Reagent Purity complex_mixture->action3

Caption: A decision tree to troubleshoot low product yield in the synthesis.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). ResearchGate.
  • Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. (n.d.). Benchchem.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate.
  • The Sonogashira Coupling. (n.d.).
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Synthesis of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. (n.d.). Sigma-Aldrich.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (n.d.). Beilstein Journals.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
  • Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. (n.d.). PrepChem.com.
  • This compound - PubChemLite. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • 3-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID | 878742-28-0. (n.d.). ChemicalBook.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). ResearchGate.

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Technical Support Center: Purification of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 878742-28-0). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique combination of a carboxylic acid, a tertiary alcohol, and an alkyne presents specific challenges and opportunities for purification. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying this compound?

The most effective purification strategies leverage the distinct chemical properties of the functional groups. The recommended hierarchy of techniques is:

  • Acid-Base Extraction: This is the most powerful and scalable method for removing non-acidic impurities. It exploits the acidic nature of the carboxylic acid group.[1][2][3]

  • Recrystallization: Ideal for removing closely related impurities and for achieving high crystalline purity after a primary purification step like extraction.[4][5]

  • Silica Gel Chromatography: Used when acid-base extraction and recrystallization are insufficient to separate impurities with similar acidity, such as other carboxylic acids.

Q2: What are the key physicochemical properties I should be aware of during purification?

Understanding the molecule's properties is critical for designing an effective purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₂H₁₂O₃[6]---
Molecular Weight 204.22 g/mol Used for calculating molar equivalents.
Appearance SolidEnables purification by recrystallization.
Functional Groups Carboxylic Acid, Tertiary Alcohol, AlkyneThe carboxylic acid allows for pH-dependent solubility changes (key for extraction). The polar alcohol increases polarity.
Predicted XlogP 2.1[6]Indicates moderate lipophilicity, soluble in many common organic solvents.
Acidity (pKa) The benzoic acid moiety typically has a pKa around 4.2.The compound will be deprotonated and water-soluble at pH > 6 and protonated and water-insoluble at pH < 3.

Q3: What are the most common impurities I might encounter?

Impurities are typically derived from the synthetic route. For a Sonogashira coupling synthesis (a common method for this class of compounds), potential impurities include:

  • Starting Materials: Unreacted 3-iodobenzoic acid or 2-methyl-3-butyn-2-ol.

  • Homocoupled Products: Dimerization of the terminal alkyne or the aryl halide.

  • Solvent Residues: Residual high-boiling point solvents like DMF or toluene.

  • Catalyst Residues: Traces of palladium or copper catalysts.

Q4: How can I reliably assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To obtain an accurate mass and a purity profile based on UV absorbance.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4]

  • TLC: A quick and easy way to check for the presence of multiple components.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude material.

purification_workflow start Crude this compound tlc_check Assess Purity by TLC (e.g., 1:1 Hexane:EtOAc) start->tlc_check decision_impurities What is the impurity profile? tlc_check->decision_impurities acid_base Perform Acid-Base Extraction decision_impurities->acid_base Mainly Neutral Impurities recrystallize Perform Recrystallization decision_impurities->recrystallize Minor Impurities chromatography Perform Column Chromatography decision_impurities->chromatography Polar/Acidic Impurities acid_base_path Mainly Neutral Impurities recrystallize_path Minor Impurities, Product is >90% Pure chromatography_path Polar/Acidic Impurities, Poor TLC Separation check_purity_1 Check Purity (TLC, NMR) acid_base->check_purity_1 check_purity_2 Check Purity (TLC, NMR) recrystallize->check_purity_2 check_purity_3 Check Purity (TLC, NMR) chromatography->check_purity_3 check_purity_1->recrystallize Needs Further Purification end_product Pure Product (>98%) check_purity_1->end_product Purity OK check_purity_2->chromatography Needs Further Purification check_purity_2->end_product Purity OK check_purity_3->end_product Purity OK

Caption: Decision workflow for purifying the target compound.

Troubleshooting Guide

Acid-Base Extraction Issues

Q: My final yield after acid-base extraction is very low. What are the common causes?

A: Low yield is a frequent issue that can often be traced to one of the following steps:

  • Incomplete Deprotonation: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid. Use a pH strip to check. A saturated solution of sodium bicarbonate is generally sufficient and preferred over strong bases like NaOH which can be less selective.[1][2]

  • Incomplete Reprotonation: After separating the aqueous layer, you must lower the pH to < 3 to fully protonate the carboxylate salt and cause it to precipitate. Add your acid (e.g., 1M HCl) dropwise while stirring and monitor with a pH strip.[7]

  • Premature Filtration: Ensure the precipitation is complete by cooling the acidified solution in an ice bath for at least 30 minutes before filtering.[5]

  • Insufficient Extraction: Perform the extraction of the aqueous layer multiple times (at least 2-3) with your organic solvent to ensure all of the deprotonated product has been captured.

Q: A thick emulsion has formed in my separatory funnel. How can I resolve this?

A: Emulsions are common when dealing with salts and fine precipitates. To break an emulsion:

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® to break up the emulsion, then re-separate the layers.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This usually indicates that the cooling process was too rapid or the solvent is not ideal.

  • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.[4] If the problem persists, you may need to find a different solvent system.

Q: I can't find a single good solvent for recrystallization. What is my next step?

A: A two-solvent system is often the solution. Find one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

  • Procedure: Dissolve the crude compound in a minimum amount of the hot soluble solvent. Then, add the anti-solvent dropwise to the hot solution until you see persistent cloudiness. Add a drop or two of the soluble solvent to redissolve the cloudiness and then allow the solution to cool slowly.

  • Good Pairs for this Molecule: Ethyl Acetate / Heptane; Ethanol / Water.

Column Chromatography Issues

Q: My compound is streaking badly on the silica gel column. How can I improve the peak shape?

A: The acidic proton of the carboxylic acid can interact strongly with the silanol groups on the silica surface, causing streaking.

  • Solution: Add a small amount of a competitive acid to your mobile phase. Typically, adding 0.5-1% acetic acid to the eluent will protonate the silica surface and lead to much sharper peaks.[8] Be aware that you will need to remove the acetic acid from your final product fractions, usually by evaporation under high vacuum or via an aqueous wash.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral organic impurities.

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate (20 mL) in a separatory funnel.

  • Base Wash: Add saturated aqueous sodium bicarbonate solution (15 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (Step 2 & 3) on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Back Wash: To remove any trapped neutral impurities from the combined aqueous extracts, wash it once with a small portion of ethyl acetate (10 mL). Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~2 (confirm with pH paper). A white precipitate of the pure product should form.[3][7]

  • Isolation: Keep the flask in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already >90% pure.

  • Solvent Selection: Identify a suitable solvent or solvent system (e.g., ethanol/water). The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimum amount of the hot solvent just until the solid fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. Retrieved from [Link]

  • Masuda, T. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Preparation of Styrene and Phenylacetylene from Polystyrene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Chemistry 102 - Experiment 3. (2010). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, J., Moore, J. S., Xu, Z., & Aguirre, R. A. (1992). Nanoarchitectures. 1. Controlled synthesis of phenylacetylene sequences. Journal of the American Chemical Society, 114(6), 2273–2274. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28063267, this compound. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide robust, step-by-step protocols to overcome these challenges effectively.

Part 1: Understanding the Challenge: A Molecule of Two Minds

The solubility behavior of this compound is dictated by its distinct molecular features. Understanding this structure is the first step in troubleshooting.

  • The Polar, Acidic Head: The benzoic acid moiety contains a carboxylic acid group (-COOH), which is polar and capable of hydrogen bonding.[1][2][3] This group is the primary handle for chemical modification to enhance solubility.

  • The Polar Alcohol Group: A tertiary alcohol (-OH) on the butynyl chain further contributes to the molecule's polarity and hydrogen bonding capacity.

  • The Non-Polar Backbone: The aromatic benzene ring and the carbon-rich alkynyl chain create a significant non-polar, hydrophobic region.[1]

This dual nature—possessing both highly polar and non-polar regions—means the compound is often not perfectly suited for either extremely polar or entirely non-polar solvents, leading to the "like dissolves like" principle being insufficient without further intervention.

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions. For more persistent issues, proceed to the In-Depth Troubleshooting Guide.

Q1: Why is this compound not dissolving in my organic solvent?

A1: The issue likely stems from a mismatch between the solvent's polarity and the compound's complex structure. The molecule's large non-polar region (benzene ring and alkyl chain) limits its solubility in some polar solvents, while the polar carboxylic acid and alcohol groups prevent it from dissolving well in non-polar solvents like hexane.[1][4]

Q2: I'm in a hurry. What is the most effective way to dissolve this compound for a reaction?

A2: The most reliable and effective method is to convert the carboxylic acid into a salt by adding a base.[5][6] This deprotonates the acid, forming a highly polar carboxylate salt that is significantly more soluble in polar organic solvents like methanol, ethanol, or DMSO. See Protocol 1 in the troubleshooting guide for a detailed procedure.

Q3: Will heating the mixture improve solubility?

A3: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. This is often a good first step. However, be cautious about the thermal stability of your compound and other reagents in the mixture. For some systems, the compound may precipitate out again upon cooling.

Q4: My protocol calls for a non-polar solvent where the compound is insoluble. What should I do?

A4: This is a classic "phase transfer" problem. If the reaction chemistry allows, you can first dissolve the compound in a minimum amount of a polar, miscible co-solvent (like DMF or THF) before adding it to the non-polar solvent. Alternatively, converting the compound to an organic-soluble salt using a base like triethylamine (TEA) or DBU may work.

Part 3: In-Depth Troubleshooting Guide

This section provides detailed, field-tested protocols to systematically address and resolve solubility issues.

3.1 Foundational Strategy: Systematic Solvent Selection

Before attempting chemical modifications, ensure the most appropriate solvent has been chosen. Carboxylic acids are generally soluble in polar organic solvents such as alcohols, ethers, and chloroform.[1][7] The table below provides a starting point for solvent screening.

Solvent ClassExample SolventsDielectric Constant (ε) at 20°CRationale for this compound
Polar Protic Methanol, Ethanol33.0, 24.5Good to High Solubility Expected. These solvents can hydrogen bond with both the -COOH and -OH groups.
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone46.7, 36.7, 37.5, 20.7High Solubility Expected. Strong dipole-dipole interactions and hydrogen bond acceptance effectively solvate the polar groups.
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)9.1, 7.6Moderate to Low Solubility Expected. May require heating or co-solvents. THF is often a good choice for reactions involving Grignard reagents or metal hydrides.
Non-Polar Toluene, Hexane, Diethyl Ether2.4, 1.9, 4.3Very Low to Insoluble Expected. The polar functional groups prevent dissolution in highly non-polar environments. Diethyl ether may show slight solubility due to its ability to accept hydrogen bonds.
3.2 Workflow for Tackling Solubility Issues

For persistent problems, a logical workflow is essential. The following diagram outlines a decision-making process for systematically addressing solubility.

G cluster_start cluster_result start Insolubility Encountered heat Heat Solution (Check thermal stability) start->heat Quickest First Step ph_mod pH Modification: Form a Salt start->ph_mod Most Robust Method cosolvent Add Miscible Co-solvent (e.g., DMSO, THF) heat->cosolvent success Compound Dissolved heat->success If successful cosolvent->ph_mod cosolvent->success If successful ph_mod->success fail Issue Persists: Re-evaluate Chemistry

Caption: Decision workflow for troubleshooting solubility.

3.3 Protocol 1: Solubility Enhancement via pH Modification (Salt Formation)

This is the most powerful technique for ionizable compounds like carboxylic acids. By reacting the acid with a base, you form a carboxylate salt, which is an ionic compound with dramatically increased solubility in polar solvents.[2][5][8][9]

The Underlying Chemistry: R-COOH (sparingly soluble) + Base ⇌ R-COO⁻ (highly soluble salt) + [H-Base]⁺

Caption: Chemical equilibrium of salt formation.

Experimental Protocol: Step-by-Step Guide

Objective: To dissolve this compound in a chosen polar organic solvent by converting it to its corresponding salt.

Materials:

  • This compound

  • Target organic solvent (e.g., Methanol, Ethanol, DMSO)

  • Base (Choose one):

    • For aqueous or alcoholic systems: 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

    • For anhydrous organic systems: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).

  • Magnetic stirrer and stir bar.

  • Standard laboratory glassware.

Procedure:

  • Suspension: Add the solid this compound to your chosen organic solvent in a flask. Begin stirring to create a suspension.

  • Base Addition:

    • Aqueous/Alcoholic Solvents: Add the aqueous base (e.g., 1 M NaOH) dropwise to the stirring suspension. Use approximately 1.0 to 1.1 molar equivalents relative to the carboxylic acid.

    • Anhydrous Organic Solvents: Add the organic base (e.g., Triethylamine) dropwise. Again, use 1.0 to 1.1 molar equivalents.

  • Observation: As the base is added, the solid should begin to dissolve. The formation of the carboxylate salt dramatically increases its affinity for the polar solvent.

  • Completion: Continue stirring until the solution becomes clear. If some solid remains, a slight warming of the solution (to 40-50 °C) can be beneficial. If it still does not dissolve, a small, incremental addition of base may be required, but avoid large excesses which could interfere with subsequent reaction steps.

  • Validation (Optional but Recommended): To confirm that the solubility increase is due to salt formation, take a small aliquot of the clear solution and add a drop of a strong acid (e.g., 1 M HCl). The original, less-soluble carboxylic acid should precipitate out of the solution, validating the method.[10][11]

Trustworthiness Check: This protocol is self-validating. The visual cue of the solid dissolving upon the addition of a stoichiometric amount of base provides direct evidence of salt formation. The optional acid test confirms this chemically.

3.4 Protocol 2: Utilizing Co-Solvents

Co-solvency is a technique where a small amount of a "good" solvent is added to a "poor" solvent to increase the overall solvating power of the mixture.[5][12]

Objective: To dissolve the target compound in a solvent of intermediate or low polarity by introducing a small volume of a highly polar, miscible co-solvent.

Common Co-solvent Systems:

  • Dichloromethane / DMSO (e.g., 20:1 v/v)

  • Toluene / THF (e.g., 10:1 v/v)

  • Chloroform / Methanol (e.g., 20:1 v/v)

Procedure:

  • Initial Attempt: Attempt to dissolve the compound in the primary (less polar) solvent.

  • Co-solvent Addition: If solubility is poor, add the highly polar co-solvent (e.g., DMSO) dropwise to the suspension while stirring vigorously.

  • Monitor Dissolution: Add only the minimum amount of co-solvent required to achieve a clear solution. Using an excessive amount can significantly alter the polarity and reactivity of your system.

  • Consider the Application: Be aware that co-solvents like DMSO can be difficult to remove and may interfere with certain types of chemistry (e.g., reactions sensitive to nucleophiles or high-boiling point solvents).

Part 4: References
  • PubChem Compound Summary for CID 28063267, this compound. National Center for Biotechnology Information. [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Carboxylic Acids. University of Calgary. [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. [Link]

  • Acetylene Solubility. Solubility of Things. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Carboxylic acid. Wikipedia. [Link]

  • Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. [Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. NISCAIR. [Link]

  • Benzoic Acid, Recrystallization, and Solubility vs pH. YouTube. [Link]

  • Physical Properties of Carboxylic Acids. JoVE. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

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Technical Support Center: Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, which typically involves a Sonogashira coupling reaction. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction has a low or no yield of the desired product. What are the likely causes and how can I fix it?

A low or nonexistent yield is a common frustration. A systematic approach to troubleshooting is key.

Primary Causes & Solutions:

  • Inactive Catalysts: The palladium and copper catalysts are the heart of the Sonogashira reaction. Their activity is paramount.

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): Zerovalent palladium sources like Pd(PPh₃)₄ can be sensitive to air and moisture.[1] If you are using a Pd(0) catalyst, ensure it has been stored under an inert atmosphere. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst degradation, use a fresh batch.

    • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide can degrade over time, often indicated by a color change from off-white/tan to greenish or brown. Use a fresh bottle if you suspect degradation.[1]

  • Poor Quality Reagents: Impurities in your starting materials can "poison" the catalyst.

    • 3-Iodobenzoic Acid and 2-Methyl-3-butyn-2-ol: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation.

    • Solvent and Base: Use anhydrous and deaerated solvents. The amine base (e.g., triethylamine, diisopropylamine) must be dry and in sufficient excess to neutralize the hydrogen halide byproduct.[1][2]

  • Suboptimal Reaction Conditions: The Sonogashira coupling is sensitive to several parameters.

    • Inert Atmosphere: Oxygen can lead to the highly undesirable Glaser-Hay homocoupling of the alkyne (2-methyl-3-butyn-2-ol).[1][2][3] It is critical to degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.

    • Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, particularly less reactive aryl bromides (if used instead of iodides), may require heating.[1][4] However, excessive heat can promote side reactions.[5] Monitor your reaction by TLC to find the optimal temperature.

    • Reactivity of the Aryl Halide: The reactivity order for the aryl halide is I > OTf > Br > Cl.[1][5] 3-Iodobenzoic acid is a good starting point for this synthesis due to its higher reactivity, often allowing for milder reaction conditions.[1][5]

Question 2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne. How can I prevent this?

The formation of 2,5-dimethyl-3-hexyne-2,5-diol, the homocoupled product of 2-methyl-3-butyn-2-ol, is a classic side reaction in Sonogashira couplings, known as the Glaser coupling.[2][3][6]

Mechanism of Glaser Coupling: In the presence of the copper(I) co-catalyst and oxygen, the terminal alkyne can undergo oxidative dimerization.[2][3]

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.[3][7] Employ freeze-pump-thaw cycles for your solvent or sparge it thoroughly with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Copper-Free Conditions: The copper co-catalyst is a primary driver of Glaser coupling.[2][6] Numerous copper-free Sonogashira protocols have been developed.[2][8] These reactions may require different ligands or reaction conditions to proceed efficiently but can completely eliminate this side reaction.[8]

  • Slow Addition of the Alkyne: In some cases, adding the 2-methyl-3-butyn-2-ol slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[9]

Question 3: My reaction mixture turned black. What does this mean, and is the reaction salvageable?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to elemental palladium.[1][10]

Causes of Palladium Black Formation:

  • Impurities: As mentioned, impurities in reagents or solvents can cause catalyst decomposition.[1]

  • Inappropriate Solvent: Some solvents may promote the formation of palladium black. Anecdotal evidence suggests that THF can sometimes be problematic in this regard.[1][10]

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

Troubleshooting Steps:

While the formation of palladium black is not ideal, it doesn't always mean the reaction has completely failed. The reaction may still proceed, albeit at a slower rate. If the reaction has stalled, you might consider adding a fresh portion of the palladium catalyst. For future attempts, focus on using high-purity reagents and solvents, ensuring a thoroughly inert atmosphere, and optimizing the reaction temperature.

Question 4: How do I effectively purify the final product, this compound, from the reaction mixture?

Post-reaction workup and purification are critical for obtaining the pure product.

General Purification Protocol:

  • Initial Filtration: After the reaction is complete, it's often beneficial to filter the reaction mixture through a pad of Celite®. This will remove insoluble inorganic salts and precipitated palladium black.[11]

  • Aqueous Workup: Perform a standard liquid-liquid extraction. The organic layer should be washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[5]

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the product from remaining starting materials, the homocoupled alkyne, and other byproducts.[5][12] The choice of eluent will depend on the polarity of your product and impurities, but a gradient of ethyl acetate in hexanes is a good starting point.[12]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis.

What is the role of each component in the Sonogashira reaction?
ComponentRole
3-Iodobenzoic acid The aryl halide substrate.
2-Methyl-3-butyn-2-ol The terminal alkyne substrate.
Palladium Catalyst The primary catalyst that facilitates the C-C bond formation through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][7]
Copper(I) Co-catalyst Accelerates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]
Amine Base Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[2][7]
Solvent Provides a medium for the reaction. Often, the amine base can also serve as the solvent.[2][7]
Why is a copper co-catalyst used, and can the reaction be run without it?

The addition of a copper(I) salt significantly accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[6] The copper facilitates the formation of a copper acetylide, which is a key intermediate in the catalytic cycle.[7]

However, as discussed in the troubleshooting section, the copper co-catalyst is also the primary cause of the undesirable Glaser homocoupling side reaction.[2][6] Therefore, numerous "copper-free" Sonogashira protocols have been developed.[2][8] These methods are particularly advantageous when the Glaser coupling is a significant issue.[3]

What is the general mechanism of the Sonogashira coupling reaction?

The reaction is generally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)(C≡CR²)L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Product PdII_B->Product R¹-C≡C-R² Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide + CuX, Base CuX CuX Cu_Acetylide->PdII_A Base Base Base->Alkyne

Simplified mechanism of the Sonogashira coupling.
  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-iodobenzoic acid) to form a Pd(II) complex.[5][7]

    • Transmetalation: The Pd(II) complex reacts with the copper acetylide (formed in the copper cycle), transferring the alkynyl group to the palladium.[5] This is often the rate-determining step.[3]

    • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.[7]

  • Copper Cycle:

    • The copper(I) salt reacts with the terminal alkyne (2-methyl-3-butyn-2-ol) in the presence of a base to form a copper acetylide intermediate.[3][7] This intermediate is then used in the transmetalation step of the palladium cycle.

Can I use an aryl bromide instead of an aryl iodide for this synthesis?

Yes, it is possible to use 3-bromobenzoic acid. However, aryl bromides are generally less reactive than aryl iodides in the Sonogashira coupling.[1][5] Consequently, the reaction may require higher temperatures, longer reaction times, or a more specialized catalyst system to achieve a good yield.[4] If you are developing a new procedure, starting with the more reactive 3-iodobenzoic acid is often advisable.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative protocol and may require optimization for your specific laboratory conditions.

  • To a reaction flask, add 3-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed THF (or another suitable solvent) and a degassed amine base such as diisopropylamine (7.0 eq).[5]

  • Add 2-methyl-3-butyn-2-ol (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours or until TLC analysis indicates the consumption of the starting material.[1]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[5]

  • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Iodobenzoic Acid PdCl₂(PPh₃)₂ CuI B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Solvents & Reagents: Degassed THF Degassed Base 2-Methyl-3-butyn-2-ol B->C D Stir at Room Temp (Monitor by TLC) C->D E Dilute & Filter (Celite®) D->E F Aqueous Washings: NH₄Cl, NaHCO₃, Brine E->F G Dry & Concentrate F->G H Purify: Flash Chromatography G->H

Sources

stability of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this molecule under various experimental conditions. The insights provided herein are synthesized from established chemical principles and data from structurally related compounds to offer a practical and scientifically grounded resource.

Introduction to the Molecule

This compound is a bifunctional molecule featuring a benzoic acid moiety and a tertiary propargyl alcohol. This unique combination of functional groups presents specific considerations for its stability during synthesis, purification, formulation, and storage. Understanding its degradation pathways is critical for developing robust analytical methods and ensuring the quality and efficacy of any resulting pharmaceutical product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the primary potential degradation pathways include:

  • Oxidative Cleavage: The carbon-carbon triple bond is susceptible to oxidative cleavage, which can lead to the formation of carboxylic acids.[1]

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding aromatic hydrocarbon.[2]

  • Reactions of the Tertiary Alcohol: The tertiary alcohol may undergo dehydration under acidic conditions or oxidation.

  • Esterification: The carboxylic acid group can react with alcohols, if present, to form esters.

Q2: How stable is the benzoic acid moiety of the molecule?

A2: Benzoic acid itself is a relatively stable compound. However, its stability can be influenced by substituents and reaction conditions. In subcritical water, benzoic acid has been shown to be stable up to 300°C, while some of its derivatives begin to degrade at lower temperatures.[2][3]

Q3: What impact does pH have on the stability of this molecule?

A3: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: Strong acidic conditions could potentially promote the dehydration of the tertiary alcohol. The alkyne and benzoic acid functionalities are generally stable in moderately acidic solutions at ambient temperature.

  • Basic Conditions: In alkaline conditions, the carboxylic acid will exist as its carboxylate salt, which is generally more water-soluble. Strong basic conditions at elevated temperatures could potentially facilitate reactions involving the alkyne.

  • Neutral Conditions: The molecule is expected to be most stable around neutral pH.

Q4: Is this compound susceptible to photodecomposition?

A4: Compounds with aromatic rings and conjugated systems can be susceptible to photodegradation. It is recommended to conduct photostability studies according to ICH Q1B guidelines to assess the impact of light exposure.[4] This involves exposing the compound to a combination of UV and visible light and analyzing for degradation.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and analysis of this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage
  • Possible Cause: Degradation of the compound due to improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a well-sealed container, protected from light, and at the recommended temperature (room temperature, unless otherwise specified).[4]

    • Analyze a Fresh Sample: Compare the chromatogram of the stored sample with that of a freshly prepared sample to confirm that the new peaks are indeed degradants.

    • Perform Forced Degradation Studies: To identify the potential degradants, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in tentatively identifying the unknown peaks.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which can provide valuable information for structure elucidation.

Issue 2: Inconsistent Results in Bioassays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Prepare a solution of the compound in the assay buffer and incubate it under the same conditions as the bioassay (time, temperature, light exposure). Analyze the solution by HPLC at different time points to check for degradation.

    • pH of the Assay Medium: Determine the pH of your assay medium. If it is strongly acidic or basic, consider if this could be contributing to degradation.

    • Presence of Reactive Species: Some assay components, like certain cell culture media supplements, could potentially react with the compound.

Issue 3: Poor Recovery During Extraction or Work-up
  • Possible Cause: The compound may be unstable under the pH or temperature conditions of the extraction protocol.

  • Troubleshooting Steps:

    • pH Adjustment: If using liquid-liquid extraction with pH adjustment, minimize the time the compound is exposed to extreme pH values.

    • Temperature Control: Perform extractions at a lower temperature to minimize thermal degradation.

    • Solvent Selection: Ensure the solvents used are of high purity and do not contain reactive impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 48 hours. Analyze the samples against a control sample stored at refrigerated conditions.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be protected from light.

3. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

1. Initial Method Parameters:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound and its potential degradants have good absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

2. Method Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient profile, mobile phase composition, and pH to optimize the separation.

3. Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acidic Hydrolysis Dehydration of tertiary alcohol3-(3-Methylbut-1-en-3-yn-1-yl)benzoic acid
Basic Hydrolysis Generally stable, potential for alkyne reactions at high temp.To be determined experimentally
Oxidation Oxidative cleavage of the alkyne3-Carboxybenzoic acid and acetone
Thermal Decarboxylation1-(3-Hydroxyphenyl)-3-methylbut-1-yne
Photolytic Various reactions possibleTo be determined experimentally

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis & Characterization Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Expose to Base Stress Base Stress Stock Solution->Base Stress Expose to Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Expose to Thermal Stress Thermal Stress Stock Solution->Thermal Stress Expose to Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Expose to HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis HPLC Method Development HPLC Method Development Method Validation (ICH Q2) Method Validation (ICH Q2) HPLC Method Development->Method Validation (ICH Q2) Method Validation (ICH Q2)->HPLC Analysis Peak Purity Analysis Peak Purity Analysis HPLC Analysis->Peak Purity Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification G A This compound (Parent Compound) B 3-(3-Methylbut-1-en-3-yn-1-yl)benzoic acid (Dehydration Product) A->B  Acidic  Conditions C 3-Carboxybenzoic acid + Acetone (Oxidative Cleavage Products) A->C  Oxidative  Stress D 1-(3-Hydroxyphenyl)-3-methylbut-1-yne (Decarboxylation Product) A->D  Thermal  Stress

Caption: Potential degradation pathways of this compound.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. (2018). Journal of Medicinal & Organic Chemistry, 1(1).
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146–2152. [Link]

  • Tita, B., Fulias, A., Tita, D., & Banda, A. (2011). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3): 1-22.
  • European Medicines Agency. (2014). Questions and Answers on Benzoic acid and Benzoates in the context of the revision of the guideline on 'Excipients in the label and package leaflet of medicinal products for human use'. EMA/CHMP/508189/2013. [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • European Medicines Agency. (2014). Benzoic acid and benzoates - Scientific guideline. [Link]

  • BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
  • Taylor, R. (1975). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1287-1290.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Radu, G. L., & Albu, F. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 72(4), 131-138.
  • de Souza, A. C., et al. (2014). Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine. Forensic science international, 235, 32–39. [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Council of the Indian School Certificate Examinations. (2024). CHEMISTRY (862) ISC REVISED SYLLABUS 2026.
  • Di Micco, S., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(4), M1296. [Link]

  • European Medicines Agency. (2022). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • Al-Akayleh, F., et al. (2021). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 7(8), e07796. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The unique combination of a terminal alkyne, a tertiary propargylic alcohol, and a benzoic acid moiety in this substrate requires careful consideration of reaction conditions to achieve high yield and selectivity.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific challenges in a question-and-answer format, providing not just solutions but the underlying rationale for each recommendation.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne is a prime functional group for Sonogashira coupling, enabling the formation of valuable C(sp)-C(sp²) bonds.[1] However, the reaction's success is highly dependent on the catalytic system.

Question 1: What is the optimal catalyst system for a Sonogashira coupling with an aryl halide and this compound?

Answer: A standard and reliable system consists of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the most common and effective choices.[2] Typically, a loading of 1-5 mol% is sufficient. While Pd(PPh₃)₄ can be used directly as the Pd(0) source, Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are often more stable and are readily reduced in situ to the active Pd(0) species.[3][4]

  • Copper(I) Co-catalyst: CuI (Copper(I) Iodide) at 1-5 mol% is essential for the traditional Sonogashira reaction. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] This step is often rate-determining.

  • Base: An amine base such as triethylamine (NEt₃) or piperidine is required.[5] The base deprotonates the terminal alkyne and neutralizes the HX acid formed during the catalytic cycle.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are standard choices.

Question 2: My Sonogashira reaction is failing or showing very low conversion. What should I investigate?

Answer: Low conversion is a common issue in cross-coupling reactions and can be traced to several factors. Here is a troubleshooting workflow:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Deactivation: The active catalyst can sometimes aggregate to form inactive palladium black.[6]

    • Solution: This may be due to ligand dissociation. For challenging substrates, consider using more robust, electron-rich, and bulky phosphine ligands like SPhos or XPhos, which can stabilize the palladium center and facilitate difficult oxidative addition steps, especially with less reactive aryl chlorides.[6]

  • Base and Substrate Incompatibility: The benzoic acid moiety of your substrate is acidic. If a strong base is used, it will deprotonate the carboxylic acid to form a carboxylate salt. This change in solubility and electronic properties can affect the reaction.

    • Solution: Use a mild amine base like NEt₃. If solubility becomes an issue after salt formation, a solvent screen including more polar options like DMF or dioxane may be necessary.[4][7]

  • Reagent Purity: Impurities in starting materials, particularly the aryl halide, can act as catalyst poisons.[7]

    • Solution: Verify the purity of your substrates and reagents. Recrystallize or purify starting materials if necessary.

Question 3: I am observing a significant amount of a side-product that appears to be a dimer of my alkyne (homocoupling/Glaser coupling). How can I minimize this?

Answer: The formation of a 1,3-diyne via homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

  • Minimize Oxygen: Rigorous exclusion of air is the first and most critical step.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different base, such as Cs₂CO₃ or K₃PO₄, and may need slightly higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[2]

  • Reaction Order: Add the alkyne slowly to the reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry is a powerful tool for bioconjugation and drug discovery, forming a stable triazole ring from an alkyne and an azide.[8] The reaction is renowned for its high efficiency and functional group tolerance.[9]

Question 4: What is the recommended catalyst for performing a "click" reaction with this compound and an organic azide?

Answer: The active catalyst is Copper(I), which must be generated and maintained in this oxidation state.

  • Standard Protocol (In-situ Reduction): The most common method involves using Copper(II) sulfate (CuSO₄) as a stable precatalyst in combination with a reducing agent, typically sodium ascorbate.[9] This generates the active Cu(I) species in situ. This system is highly effective in various solvents, including water and alcohol mixtures.

  • Direct Cu(I) Source: Alternatively, a Cu(I) salt like CuI can be used directly. However, these salts are more prone to oxidation, requiring stringent anaerobic conditions.

  • Ligands: To stabilize the Cu(I) catalyst and accelerate the reaction, a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is often employed, particularly in biological applications.

Question 5: My click reaction is sluggish. What are the potential causes?

Answer: While generally robust, CuAAC reactions can face issues.

  • Copper Oxidation: The primary cause of failure is the oxidation of the active Cu(I) to the inactive Cu(II).

    • Solution: Ensure you have an excess of the reducing agent (sodium ascorbate) if using the CuSO₄ system. If using a direct Cu(I) source, maintain strict inert atmosphere conditions.

  • Solvent Choice: The solubility of all components (alkyne, azide, and catalyst) is crucial.

    • Solution: A mixture of solvents is often effective. For example, t-BuOH/H₂O or DMSO/H₂O can dissolve both organic substrates and the inorganic catalyst components.

  • pH Considerations: The reaction is generally tolerant of a wide pH range (4-12).[10] However, the carboxylic acid on your substrate will be deprotonated under basic conditions. This is usually not detrimental to the reaction but can affect solubility. The reaction typically proceeds well without external base addition.

Section 3: Selective Hydrogenation

The presence of two reducible groups—the alkyne and the aromatic ring—makes selective hydrogenation a significant challenge. The choice of catalyst is paramount to controlling the outcome.

Question 6: How can I selectively reduce the alkyne to a cis-alkene without over-reducing it or touching the aromatic ring?

Answer: This requires a "poisoned" or deactivated catalyst that is active enough to reduce the highly reactive alkyne but not the more stable alkene or aromatic ring.

  • Recommended Catalyst: Lindlar's catalyst (Pd on CaCO₃, poisoned with lead acetate and quinoline) is the classic and most effective choice for this transformation.[11][12] The hydrogenation occurs via syn-addition of hydrogen, resulting in the cis (or Z)-alkene.

  • Monitoring: It is critical to monitor the reaction progress carefully (e.g., by TLC or GC-MS) and stop it once the starting alkyne has been consumed to prevent further reduction to the alkane.

Question 7: I need to fully saturate the side chain to an alkane while leaving the benzoic acid ring intact. What catalyst should I use?

Answer: A more active catalyst is needed for full saturation of the alkyne to an alkane.

  • Recommended Catalyst: Palladium on Carbon (5% or 10% Pd/C) under a hydrogen atmosphere (from balloon pressure to ~50 psi) is the standard method.[11] This catalyst system is generally not active enough to reduce the benzene ring under these mild conditions, providing excellent chemoselectivity. Platinum(IV) oxide (PtO₂, Adam's catalyst) is also effective.

Question 8: Is it possible to hydrogenate the aromatic ring while preserving the alkyne?

Answer: This is an extremely challenging and generally impractical transformation. The alkyne is significantly more reactive towards catalytic hydrogenation than the aromatic ring. Under conditions severe enough to reduce the benzene ring (e.g., high-pressure hydrogen with Rhodium or Ruthenium catalysts), the alkyne would be immediately reduced to the alkane.[13][14] Selective protection of the alkyne would be required before attempting the aromatic ring reduction.

Summary of Catalyst Recommendations

Desired TransformationProduct TypeRecommended Catalyst SystemKey Considerations
Sonogashira Coupling Aryl-substituted Alkyne1-5 mol% Pd(PPh₃)₂Cl₂, 1-5 mol% CuI, NEt₃ in THF/DMFRequires inert atmosphere; watch for homocoupling.[2][6]
Click Chemistry (CuAAC) 1,2,3-Triazole1-10 mol% CuSO₄, 10-20 mol% Sodium AscorbateRobust reaction, often works well in aqueous solvent mixtures.[9]
Partial Hydrogenation cis-AlkeneLindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)Monitor reaction carefully to avoid over-reduction.[11][12]
Full Side-Chain Hydrogenation Alkane5-10% Pd/C, H₂ (balloon or Parr shaker)Highly selective for the alkyne over the aromatic ring.[11]
Aromatic Ring Hydrogenation Cyclohexane Carboxylic Acid Derivative5% Ru/C or Rh/C, high H₂ pressure (>500 psi), elevated temp.Will also reduce the alkyne to an alkane.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.02 equiv).

  • Add this compound (1.2 equiv).

  • Add degassed solvent (e.g., THF) and degassed triethylamine (3.0 equiv).

  • Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated NH₄Cl solution to remove the copper catalyst.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: General Procedure for CuAAC (Click Reaction)
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv). Add this to the reaction mixture.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv). Add this to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor by TLC or LC-MS. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed.

Visualization of Workflows and Mechanisms

Catalyst_Selection_Workflow cluster_reactions Desired Reaction cluster_products Product Type cluster_catalysts Catalyst System start Starting Material: 3-(3-OH-3-Me-but-1-yn-1-yl)benzoic acid Coupling C-C Coupling start->Coupling Cycloaddition Triazole Formation start->Cycloaddition Reduction Hydrogenation start->Reduction Sonogashira Aryl-Alkyne Coupling->Sonogashira Sonogashira Click 1,2,3-Triazole Cycloaddition->Click CuAAC cis_Alkene cis-Alkene Reduction->cis_Alkene Partial Alkane Alkane Reduction->Alkane Full Pd_Cu Pd(PPh3)2Cl2 / CuI / Amine Sonogashira->Pd_Cu CuAAC CuSO4 / Na-Ascorbate Click->CuAAC Lindlar Lindlar's Catalyst cis_Alkene->Lindlar Pd_C Pd/C / H2 Alkane->Pd_C

Caption: Catalyst selection workflow based on desired transformation.

Troubleshooting_Workflow start Low Conversion in Sonogashira Reaction q1 Is the reaction rigorously degassed? start->q1 sol1 Action: Degas solvents and maintain inert atm. q1->sol1 No q2 Is Palladium Black observed? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Use bulky, electron-rich ligands (e.g., SPhos). q2->sol2 Yes q3 Is homocoupling the main side reaction? q2->q3 No a2_yes Yes a2_no No sol3 Action: Switch to copper-free conditions. q3->sol3 Yes end Re-evaluate substrate and reagent purity. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting guide for a failing Sonogashira reaction.

References

  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Wikipedia. (n.d.). Click chemistry.
  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Wiley-VCH. (n.d.). Click Chemistry: Mechanistic and Synthetic Perspectives.
  • Varsity Tutors. (n.d.). Help with Alkyne Reactions.

Sources

Technical Support Center: Protecting Group Strategies for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of protecting the dual functional groups—a sterically hindered tertiary alcohol and a carboxylic acid—present in this molecule. This document provides in-depth, field-proven insights and troubleshooting advice to ensure the success of your synthetic endeavors.

Introduction: The Synthetic Challenge

This compound is a bifunctional molecule that presents a unique set of challenges in multi-step organic synthesis. The presence of a nucleophilic tertiary alcohol and an acidic carboxylic acid necessitates a carefully designed protecting group strategy to achieve chemoselectivity in subsequent reactions. The steric hindrance around the tertiary alcohol and the presence of an alkyne moiety further complicate the selection of appropriate protecting groups and their application and removal. This guide will walk you through logical strategies and provide practical, step-by-step protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a protecting group strategy for this molecule?

When devising a protecting group strategy, three key factors must be considered:

  • Orthogonality: The protecting groups for the alcohol and the carboxylic acid should be "orthogonal," meaning one can be removed selectively without affecting the other.[1][2][3] This is crucial for sequential modification of the two functional groups.

  • Steric Hindrance: The tertiary alcohol is sterically demanding, which can impede the introduction of bulky protecting groups.[4] Reaction conditions may need to be optimized to achieve satisfactory yields.

  • Alkyne Stability: The internal alkyne is generally robust but can be susceptible to reduction under certain conditions, such as catalytic hydrogenation, which is often used for deprotecting benzyl groups.[5]

Q2: Which protecting groups are recommended for the tertiary alcohol?

Given the steric hindrance, silyl ethers are the most suitable choice for protecting the tertiary alcohol. The bulkier the silyl group, the more stable it is, but also the more challenging it is to introduce.

  • tert-Butyldimethylsilyl (TBDMS/TBS): This is a commonly used protecting group offering a good balance of stability and ease of removal.[6][7] It is stable to a wide range of non-acidic and non-fluoride-mediated reaction conditions.

  • Triisopropylsilyl (TIPS): TIPS is significantly bulkier than TBDMS, making it more stable to acidic conditions.[4][8] However, its introduction onto a hindered tertiary alcohol can be difficult and may require more forcing conditions.

Q3: What are the best protecting groups for the benzoic acid moiety?

Esters are the standard choice for protecting carboxylic acids. The selection depends on the desired deprotection conditions and orthogonality with the alcohol's protecting group.

  • Methyl Ester: Simple to form and stable to a wide range of conditions. It is typically removed by saponification with a base like LiOH or NaOH.[9] This is orthogonal to the fluoride-based deprotection of silyl ethers.

  • tert-Butyl (t-Bu) Ester: Cleaved under acidic conditions (e.g., trifluoroacetic acid).[10][11][12] This can be orthogonal to silyl ethers if a sufficiently acid-stable silyl group like TIPS or TBDPS is used on the alcohol.

  • Benzyl (Bn) Ester: Removed by catalytic hydrogenolysis.[13][14] While this offers excellent orthogonality to both acid- and base-labile groups, care must be taken to avoid reduction of the alkyne.

Decision Workflow for Protecting Group Strategy

The following diagram outlines a decision-making process for selecting an appropriate orthogonal protecting group strategy.

G start Start: this compound q1 What is the next reaction step? start->q1 react_cooh Reaction at COOH (Protect OH) q1->react_cooh Modify OH react_oh Reaction at OH (Protect COOH) q1->react_oh Modify COOH protect_oh_silyl Protect OH as Silyl Ether (TBDMS or TIPS) react_cooh->protect_oh_silyl q2 Desired COOH Deprotection Method? react_oh->q2 end_strategy1 Strategy 1: OH: Silyl Ether COOH: Methyl Ester protect_oh_silyl->end_strategy1 end_strategy2 Strategy 2: OH: Acid-Stable Silyl Ether (TIPS) COOH: t-Butyl Ester protect_oh_silyl->end_strategy2 end_strategy3 Strategy 3: OH: Silyl Ether COOH: Benzyl Ester (Caution with alkyne) protect_oh_silyl->end_strategy3 deprotect_base Base-Labile (e.g., Saponification) q2->deprotect_base deprotect_acid Acid-Labile (e.g., TFA) q2->deprotect_acid deprotect_h2 Hydrogenolysis q2->deprotect_h2 protect_cooh_me Protect COOH as Methyl Ester deprotect_base->protect_cooh_me protect_cooh_tbu Protect COOH as t-Butyl Ester deprotect_acid->protect_cooh_tbu protect_cooh_bn Protect COOH as Benzyl Ester deprotect_h2->protect_cooh_bn deprotect_oh_f Deprotect OH with Fluoride (e.g., TBAF) protect_cooh_me->deprotect_oh_f protect_cooh_tbu->deprotect_oh_f protect_cooh_bn->deprotect_oh_f

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Troubleshooting Guides

Problem 1: Low yield during the protection of the tertiary alcohol with TBDMS-Cl.
  • Possible Cause: Insufficient reactivity due to steric hindrance.

  • Solution 1: Use a more reactive silylating agent. Instead of TBDMS-Cl, consider using TBDMS-triflate (TBDMS-OTf), which is a much stronger electrophile.

  • Solution 2: Optimize the base and solvent. Imidazole in DMF is a standard condition.[6] For hindered alcohols, stronger, non-nucleophilic bases like 2,6-lutidine or 1,8-diazabicycloundec-7-ene (DBU) can be more effective.

  • Solution 3: Increase the reaction temperature. Gentle heating (e.g., to 40-60 °C) can often drive the reaction to completion. Monitor carefully for potential side reactions.

Problem 2: The alkyne is reduced during the deprotection of a benzyl ester by hydrogenolysis.
  • Possible Cause: The catalyst (e.g., Palladium on carbon) is also active for alkyne reduction.

  • Solution 1: Use a poisoned catalyst. Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) is designed to reduce alkynes to cis-alkenes and may be less reactive towards the benzyl group cleavage. However, selectivity can be an issue.

  • Solution 2: Employ transfer hydrogenation. Using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate in the presence of Pd/C can sometimes offer better selectivity for benzyl group removal over alkyne reduction.[14][15]

  • Solution 3: Choose an alternative protecting group. If alkyne reduction is a persistent issue, it is best to avoid benzyl esters and opt for a methyl or t-butyl ester instead.

Problem 3: The silyl ether is cleaved during the deprotection of the t-butyl ester with strong acid.
  • Possible Cause: The silyl ether is not sufficiently stable to the acidic conditions required for t-butyl ester cleavage.

  • Solution 1: Use a more robust silyl ether. If you are using TBDMS, switch to the more sterically hindered and acid-stable TIPS or TBDPS group.[4][16]

  • Solution 2: Use milder acidic conditions for t-butyl ester cleavage. Instead of neat TFA, a solution of TFA in dichloromethane can be effective.[17] Alternatively, reagents like aqueous phosphoric acid or silica gel in refluxing toluene have been reported for milder deprotection of t-butyl esters.[10][11]

Experimental Protocols

Protocol 1: Protection of the Tertiary Alcohol as a TBDMS Ether

This protocol is optimized for sterically hindered tertiary alcohols.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the this compound (1.0 eq), anhydrous dichloromethane (DCM), and 2,6-lutidine (2.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf, 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester (Fischer Esterification)
  • Reaction Setup: Dissolve the this compound (1.0 eq) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester.

Protocol 3: Orthogonal Deprotection

A. Cleavage of the TBDMS Ether:

  • Reaction Setup: Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.[6]

  • Reaction: Stir for 1-3 hours and monitor by TLC.

  • Work-up and Purification: Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

B. Cleavage of the Methyl Ester (Saponification):

  • Reaction Setup: Dissolve the methyl ester in a mixture of THF and water.

  • Reagent Addition: Add an excess of lithium hydroxide (LiOH, 3-5 eq).[9]

  • Reaction: Stir at room temperature or with gentle heating until the reaction is complete by TLC.

  • Work-up and Purification: Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Comparative Data on Protecting Groups

Protecting GroupFunctional GroupIntroduction ConditionsDeprotection ConditionsOrthogonal To
TBDMS Tertiary AlcoholTBDMS-Cl, Imidazole, DMF or TBDMS-OTf, 2,6-lutidine, DCMTBAF, THF or Acetic acid, THF/H₂OEsters (Methyl, Benzyl)
TIPS Tertiary AlcoholTIPS-Cl, Imidazole, DMF or TIPS-OTf, 2,6-lutidine, DCMTBAF, THF (slower than TBDMS)Esters (Methyl, Benzyl, t-Butyl)
Methyl Ester Carboxylic AcidMeOH, H₂SO₄ (catalytic)LiOH or NaOH, THF/H₂OSilyl Ethers
t-Butyl Ester Carboxylic AcidIsobutylene, H₂SO₄ (catalytic) or Boc₂O, DMAPTFA, DCM or aq. H₃PO₄Acid-stable Silyl Ethers (TIPS, TBDPS)
Benzyl Ester Carboxylic AcidBenzyl bromide, base (e.g., Cs₂CO₃)H₂, Pd/CSilyl Ethers, Methyl/t-Butyl Esters

References

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this important building block. The synthesis primarily relies on the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, from bench-scale experiments to pilot-plant production.

The target molecule, this compound, is synthesized by coupling an aryl halide (typically 3-iodobenzoic acid or 3-bromobenzoic acid) with a terminal alkyne (2-methyl-3-butyn-2-ol).[4][5] While the reaction is robust, scaling up can present challenges related to catalyst stability, side reactions, and product purification.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Section A: Low or No Product Yield

Q1: My reaction shows no conversion of starting materials. What are the first things I should check?

When a Sonogashira reaction fails completely, the root cause often lies with the catalyst system or the reaction environment.[6]

  • Catalyst Inactivity: The palladium catalyst, whether a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. The copper(I) iodide co-catalyst can also degrade over time; use a fresh, high-purity supply.[6]

  • Atmospheric Contamination: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[7][8] It is critical to thoroughly degas the solvent and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a strictly inert atmosphere throughout the experiment.[6]

  • Reagent Purity: Impurities in your starting materials (aryl halide or alkyne) or solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.

Q2: I'm observing very low product yield. How can I optimize the reaction for better conversion?

Low conversion suggests that the reaction conditions are suboptimal for your specific substrates. Consider the following adjustments:

  • Reaction Temperature: The reactivity of the aryl halide is a key factor. Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides are less reactive and typically require heating to achieve a good reaction rate.[1][6] If you are using 3-bromobenzoic acid, try increasing the temperature incrementally (e.g., to 60-80 °C).[8][9]

  • Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Amine bases like triethylamine can sometimes serve as both the base and solvent.[8] However, co-solvents like THF, DMF, or dioxane are commonly used to improve solubility.[9] Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black at elevated temperatures.[6][10]

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[6][11] Ensure the base is dry and used in sufficient excess (typically 2-5 equivalents).

ParameterRecommendation for Aryl IodideRecommendation for Aryl BromideRationale
Temperature Room Temperature to 40 °C50 °C to 100 °CReactivity order is I > Br > Cl. Less reactive halides require more energy to undergo oxidative addition.[1][6]
Catalyst Loading Pd: 0.5-2 mol%, CuI: 1-5 mol%Pd: 1-5 mol%, CuI: 2-10 mol%Less reactive substrates may require higher catalyst loadings to achieve a reasonable reaction rate.[7]
Solvent THF, DMF, Toluene/TEADioxane, DMF, AcetonitrileSolvent must ensure solubility of all components, especially at higher temperatures.[9]

Q3: A black precipitate has formed in my reaction flask. Is the reaction ruined?

The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst from its active soluble form into an inactive metallic state.[6] This reduces the concentration of the active catalyst and can halt the reaction.

  • Causes: Catalyst decomposition can be triggered by high temperatures, impurities in the reagents or solvent, or an inappropriate choice of solvent.[6]

  • Solutions: While the formation of some palladium black is common, excessive precipitation is problematic. Using fresh, high-purity reagents and ensuring a strictly inert atmosphere can help. If the problem persists, consider using a more robust ligand that can better stabilize the palladium center.

Section B: Side Reactions and Impurities

Q4: My main impurity is a dimer of my alkyne starting material. How do I prevent this?

This side product results from the oxidative homocoupling of the terminal alkyne, a process known as Glaser or Hay coupling.[7][8] It is the most common side reaction in copper-catalyzed Sonogashira couplings.

  • Exclude Oxygen: This side reaction is primarily promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas is the most effective preventative measure.[7][8]

  • Use Copper-Free Conditions: The copper co-catalyst is directly involved in the mechanism of Glaser coupling. Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[1][6] These methods may require different ligands (e.g., bulky, electron-rich phosphines) or conditions to proceed efficiently.[3][12]

  • Control Alkyne Concentration: In some cases, slow addition of the alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[13]

Section C: Work-up and Purification

Q5: What is the recommended procedure for purifying this compound?

Purification can be challenging due to the molecule's dual functionality (a carboxylic acid and a tertiary alcohol).

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The organic layer is separated, and the aqueous layer is acidified (e.g., with 1M HCl) to a pH of ~2-3. This protonates the carboxylate, making the product less water-soluble.

  • Extraction: The acidified aqueous layer should be thoroughly extracted with an organic solvent like ethyl acetate.

  • Purification:

    • Column Chromatography: The crude product is often purified by flash column chromatography on silica gel.[14] A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Adding a small amount of acetic acid (~0.5-1%) to the eluent can help prevent tailing of the carboxylic acid on the silica gel.

    • Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can provide highly pure material.[15]

Visualized Experimental Workflow & Mechanism

To aid in experimental design and troubleshooting, the following diagrams illustrate a general troubleshooting workflow and the catalytic cycle of the reaction.

G start Low or No Product Yield check_catalyst Check Catalyst Activity (Pd & Cu) start->check_catalyst check_atmosphere Check Inert Atmosphere (Degassing) start->check_atmosphere check_temp Review Reaction Temperature start->check_temp side_reactions Side Reactions Observed? start->side_reactions solution_catalyst Use Fresh, High-Purity Catalysts check_catalyst->solution_catalyst If catalysts are old or improperly stored solution_atmosphere Improve Degassing Technique check_atmosphere->solution_atmosphere If leaks or poor degassing suspected solution_temp Increase Temperature for Aryl Bromide check_temp->solution_temp If using Ar-Br at RT glaser Alkyne Homocoupling (Glaser Product) side_reactions->glaser Yes solution_glaser 1. Ensure Strict O₂ Exclusion 2. Switch to Cu-Free Protocol 3. Slow Alkyne Addition glaser->solution_glaser hydrodehalogenation Hydrodehalogenation

Caption: General troubleshooting workflow for Sonogashira coupling.

G pd0 Pd(0)L₂ arx Ar-X pd_complex_A Ar-Pd(II)-X L₂ pd_complex_B Ar-Pd(II)-C≡CR L₂ pd_complex_A->pd_complex_B Transmetalation pd_complex_B->pd0 Reductive Elimination product Ar-C≡CR pd_complex_B->product cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_complex_A arx->pd_complex_A Oxidative Addition alkyne H-C≡CR alkyne->cu_alkyne Deprotonation (Base, CuI) base Base

Caption: Simplified Sonogashira catalytic cycle.

Standard Laboratory Protocol

This protocol is a representative example for a small-scale synthesis. Scale-up operations will require process safety analysis and optimization.

Reagents:

  • 3-Iodobenzoic acid (1.0 eq)

  • 2-Methyl-3-butyn-2-ol (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • THF, anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Add anhydrous THF and anhydrous triethylamine via syringe. Stir the mixture to dissolve the solids.

  • Degas the resulting solution by bubbling argon through it for 15-20 minutes.

  • Add 2-methyl-3-butyn-2-ol dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[6] The reaction is typically complete within 3-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 20-50% ethyl acetate in hexanes + 0.5% acetic acid) to yield the pure product.

References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Sigma-Aldrich. Synthesis of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • BenchChem. (2025). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
  • Satpute, M. S. et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt.
  • PubChemLite. This compound.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PubChem. This compound.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Google Patents.
  • Google Patents.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
  • Lipshutz, B. H., et al. (2008).
  • Sigma-Aldrich. This compound.

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troubleshooting failed reactions involving 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This guide is designed to provide expert insights and practical troubleshooting for common and complex failed reactions involving this versatile trifunctional molecule. My approach is to not only offer solutions but to explain the chemical principles behind them, empowering you to optimize your synthetic strategies.

Introduction to the Molecule

This compound is a unique building block possessing three distinct functional groups: a terminal alkyne, a carboxylic acid, and a tertiary propargylic alcohol. This combination offers numerous synthetic possibilities but also presents specific challenges related to chemoselectivity, steric hindrance, and competing side reactions. This guide will address these challenges in a targeted question-and-answer format.

Section 1: Troubleshooting Sonogashira Coupling Reactions

The terminal alkyne is a prime site for carbon-carbon bond formation via Sonogashira coupling. However, the presence of the acidic proton on the carboxylic acid and the tertiary alcohol can lead to complications.

Question 1: My Sonogashira coupling reaction with an aryl halide is failing, showing no product formation and recovery of starting material. What are the likely causes?

Answer:

Complete failure of a Sonogashira coupling often points to issues with the catalyst, reagents, or reaction conditions, which are exacerbated by the nature of your substrate.

  • Inadequate Base: The carboxylic acid proton is significantly more acidic than the acetylenic proton. The base you are using (e.g., triethylamine, diisopropylamine) may be preferentially deprotonating the carboxylic acid, leaving insufficient base to generate the copper(I) acetylide intermediate necessary for the catalytic cycle.[1] This effectively stalls the reaction.

  • Catalyst Inactivation: The carboxylate anion formed can potentially coordinate to the palladium center, leading to an inactive or less active catalytic species. Furthermore, any residual water in your reagents or solvents can hydrolyze the catalyst.

  • Poor Reagent Quality: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[2] The copper(I) co-catalyst (e.g., CuI) can also degrade over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a failed Sonogashira coupling.

Recommended Action Plan:

  • Increase Base Stoichiometry: Use at least 2.5-3 equivalents of your amine base to ensure deprotonation of both the carboxylic acid and the terminal alkyne.

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton, preventing interference with the base and catalyst. The ester can be hydrolyzed post-coupling if the free acid is required.

  • Ensure Anhydrous and Anaerobic Conditions: Thoroughly dry all glassware and reagents. Degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]

Question 2: My Sonogashira coupling is producing a significant amount of a symmetrical diyne byproduct. How can I suppress this Glaser-Hay homocoupling?

Answer:

The formation of a symmetrical diyne is a classic side reaction in Sonogashira couplings, known as Glaser coupling.[3] This occurs when the copper acetylide intermediate undergoes oxidative homocoupling in the presence of an oxidant, typically oxygen.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture is the most common cause.

  • High Copper(I) Concentration: While catalytic, an excess of copper(I) can favor the homocoupling pathway.

Preventative Measures:

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction is set up under a strictly inert atmosphere.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require specialized ligands or higher temperatures to proceed efficiently but entirely eliminate the possibility of Glaser coupling.[1]

  • Slow Addition of the Alkyne: Adding your this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[4]

ParameterStandard SonogashiraTo Minimize Glaser Coupling
Atmosphere InertStrictly Inert (rigorous degassing)
Copper(I) source Catalytic (e.g., 5 mol% CuI)Lower loading or copper-free conditions
Alkyne Addition All at onceSlow addition via syringe pump

Section 2: Troubleshooting Esterification and Amide Bond Formation

The carboxylic acid moiety is a versatile handle for forming esters and amides. However, the bulky 3-hydroxy-3-methylbut-1-yn-1-yl group at the meta position can introduce steric challenges.

Question 3: My Fischer esterification with a bulky alcohol is proceeding very slowly or not at all. What is preventing the reaction?

Answer:

Fischer esterification is an equilibrium-driven process that can be slow, especially with sterically hindered substrates.

  • Steric Hindrance: The substituent at the 3-position of the benzoic acid, while not at the ortho position, can still sterically encumber the carboxylic acid, making it difficult for the alcohol to attack the protonated carbonyl. This is particularly true for secondary or tertiary alcohols.

  • Insufficient Water Removal: The presence of water, a byproduct of the reaction, will push the equilibrium back towards the starting materials.

Optimization Strategies:

  • Use a More Reactive Esterification Method: For sterically hindered substrates, standard Fischer esterification is often inefficient. Consider using coupling reagents.

  • Effective Water Removal: If using Fischer esterification, employ a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, but be mindful of potential side reactions involving the tertiary alcohol.

Question 4: I am attempting an amide coupling with a hindered aniline using standard coupling reagents (e.g., HATU, EDC/HOBt), but the reaction is failing. What should I try next?

Answer:

This is a classic case of steric hindrance and reduced nucleophilicity. Hindered anilines are poor nucleophiles, and the steric bulk around your carboxylic acid further disfavors the reaction. Standard coupling reagents may not form a sufficiently reactive activated intermediate to overcome this.[5][6]

  • Insufficiently Reactive Activated Intermediate: The O-acylisourea intermediate formed from EDC or the activated ester from HATU may not be electrophilic enough to react with the poorly nucleophilic aniline.[5]

  • Decomposition of Activated Intermediate: If the reaction with the amine is too slow, the activated intermediate can decompose or undergo side reactions.[5]

Advanced Coupling Protocols:

For such challenging couplings, switching to a more potent activation strategy is necessary.

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride creates a small, highly reactive intermediate that can overcome steric barriers. Reagents like TFFH or BTFFH are effective for this purpose.[7][8]

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF.

  • Add BTFFH (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add the hindered aniline (1.1 equiv) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by LCMS.

  • Upon completion, cool the reaction, quench with water, and perform a standard aqueous workup and purification.

G cluster_activation Activation cluster_coupling Coupling Acid Carboxylic Acid AcylFluoride Reactive Acyl Fluoride Intermediate Acid->AcylFluoride In situ formation BTFFH BTFFH, DIPEA BTFFH->AcylFluoride Amide Desired Amide Product AcylFluoride->Amide Nucleophilic Attack Amine Hindered Amine Amine->Amide

Caption: Acyl fluoride strategy for hindered amide coupling.

Section 3: Potential Side Reactions of the Tertiary Alcohol

The tertiary propargylic alcohol is generally stable but can participate in side reactions under certain conditions.

Question 5: I am observing unexpected byproducts in my palladium-catalyzed reaction. Could the tertiary alcohol be reacting?

Answer:

Yes, under certain palladium-catalyzed conditions, propargylic alcohols and their derivatives can undergo various transformations.

  • Isomerization: Palladium catalysts can promote the isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds (a Meyer-Schuster rearrangement).[9] This is more likely to occur at elevated temperatures.

  • Cyclization/Annulation: If your reaction partner has a suitably positioned nucleophile, intramolecular cyclization involving the alcohol could occur.[10]

  • Dehydration: Although less common under typical cross-coupling conditions, strongly acidic or high-temperature conditions could lead to dehydration of the tertiary alcohol to form an enyne.

Mitigation Strategies:

  • Protect the Alcohol: If you suspect the tertiary alcohol is interfering, it can be protected as a silyl ether (e.g., TBS, TIPS). Silyl ethers are generally stable to Sonogashira and amide coupling conditions but can be easily removed later.[11][12]

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize the risk of isomerization or dehydration.

  • Careful Choice of Catalysts and Ligands: The ligand environment around the palladium can influence its reactivity. If side reactions are observed, screening different phosphine ligands may be beneficial.

Summary of Key Recommendations

Reaction TypeCommon ProblemRecommended Solution(s)
Sonogashira Coupling No reactionProtect the carboxylic acid; use >2.5 eq. of base.
Glaser homocouplingRigorously degas; consider copper-free conditions.
Esterification Low yield with hindered alcoholsUse coupling reagents (e.g., EDC, DCC) instead of Fischer esterification.
Amide Coupling Failure with hindered aminesUse more potent coupling reagents; form an acyl fluoride in situ with BTFFH or TFFH.
General Unexpected byproductsProtect the tertiary alcohol as a silyl ether; carefully control reaction temperature.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 953-959. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Blogs.rsc.org. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • National Institutes of Health. (2013). Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Cyclization of Propargylic Compounds. [Link]

Sources

Technical Support Center: Characterization of Impurities in 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. It provides in-depth answers to common challenges encountered during impurity profiling, from initial detection to structural elucidation. The content is structured to offer both foundational knowledge and practical troubleshooting advice for specific experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses fundamental questions regarding the types of impurities to expect and the analytical strategies to employ.

Q1: What are the most likely process-related impurities in a sample of this compound?

Answer: The molecular structure strongly suggests that this compound is synthesized via a Sonogashira cross-coupling reaction.[1] This reaction, while powerful for forming C(sp²)-C(sp) bonds, is known to generate characteristic side products. The most probable process-related impurities arise directly from this synthetic route.

  • Starting Materials: Unreacted 3-iodobenzoic acid (or a related halide/triflate) and 2-methyl-3-butyn-2-ol.

  • Homocoupling Product (Glaser Coupling): A significant and common impurity is the dimer of the terminal alkyne starting material, resulting in 2,7-dimethylocta-3,5-diyne-2,7-diol. This side reaction is often promoted by the copper(I) cocatalyst in the presence of oxygen.[2][3]

  • Catalyst-Related Impurities: Residual palladium and copper catalysts may be present at trace levels.[4]

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps are also common.[5]

Q2: What are the potential degradation pathways for this molecule?

Answer: To ensure the stability and safety of a pharmaceutical ingredient, it is crucial to understand how it might degrade over time or under stress. For this compound, the primary degradation pathways to investigate in forced degradation studies include:

  • Hydrolysis: The benzoic acid moiety is generally stable, but under harsh acidic or basic conditions, other reactions could be forced. The tertiary alcohol is also relatively stable but could undergo elimination under strong acidic conditions and heat.

  • Oxidation: The triple bond and the aromatic ring are susceptible to oxidation. Exposure to oxidative agents could lead to the formation of various oxygenated species.

  • Photolysis: Aromatic systems and conjugated triple bonds can absorb UV light, potentially leading to photolytic cleavage or rearrangement. It is an important parameter to test according to regulatory guidelines.[6][7]

Q3: Which analytical techniques are most suitable for the impurity profiling of this compound?

Answer: A multi-technique approach is essential for comprehensive impurity profiling. No single method can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating, detecting, and quantifying impurities. A stability-indicating HPLC method, typically with UV detection, is required to separate the main compound from all known impurities and degradation products.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identification. It provides the molecular weight of the impurities, which is a critical first step in elucidating their structures. High-resolution mass spectrometry (HRMS) is particularly powerful for determining elemental composition.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unequivocal structure elucidation of unknown impurities.[12][13] Once an impurity has been isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map its precise chemical structure.[14]

The combination of these techniques forms a powerful workflow for impurity characterization, as mandated by regulatory bodies like the ICH.[8]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides practical solutions to common problems encountered during the analytical workflow.

Chromatography & Detection
Q4: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

Answer: A systematic approach is key. The goal is to move from a simple chromatogram to a comprehensive impurity profile.

Step 1: Method Specificity Check. First, confirm the peaks are not artifacts. Inject a blank (mobile phase) and a placebo (if analyzing a formulation) to rule out contributions from the solvent or excipients.

Step 2: Preliminary Identification with LC-MS. The most efficient next step is to analyze the sample using a validated LC-MS method. This will provide molecular weights for each of the unknown peaks.[15]

Step 3: Correlate with Potential Impurities. Compare the measured molecular weights with the theoretical masses of expected process-related impurities (see Q1) and simple degradation products (e.g., addition of oxygen, loss of a methyl group).

Step 4: Forced Degradation Studies. Perform forced degradation studies (see Q10) to intentionally generate degradation products. This helps to assign peaks in the chromatogram of a stability sample to specific degradation pathways.[6]

Step 5: Isolation and NMR Characterization. For any significant impurity that cannot be identified by LC-MS alone, preparative HPLC may be required to isolate a sufficient quantity for structural elucidation by NMR spectroscopy.[16][17]

G start Unexpected Peaks in HPLC blank Inject Blank/Placebo start->blank lcms Analyze by LC-MS (Obtain Molecular Weights) blank->lcms Peaks are real correlate Correlate Masses with Expected Impurities lcms->correlate forced_degradation Perform Forced Degradation Studies correlate->forced_degradation No Match identified Impurity Identified correlate->identified Match Found isolate Isolate Impurity via Preparative HPLC forced_degradation->isolate Unknown Persists forced_degradation->identified Degradant Identified nmr Structural Elucidation by NMR isolate->nmr nmr->identified

Caption: General workflow for identifying unknown peaks.

Q5: I'm seeing a significant peak that I suspect is the homocoupling (Glaser) product. How can I confirm this and what does it imply?

Answer: The homocoupling of 2-methyl-3-butyn-2-ol to form 2,7-dimethylocta-3,5-diyne-2,7-diol is a very common side reaction in Sonogashira couplings.

Confirmation:

  • LC-MS Analysis: The expected molecular weight of the dimer is 166.22 g/mol . Your LC-MS data should show a peak corresponding to this mass ([M+H]⁺ at m/z 167.23, [M+Na]⁺ at m/z 189.21, etc.).

  • Spiking Study: If a reference standard for the dimer is available, spike a small amount into your sample and analyze by HPLC. If your peak of interest increases in area without a new peak appearing, its identity is confirmed.

  • Synthesis: If no standard is available, you can often synthesize the dimer by subjecting the alkyne starting material (2-methyl-3-butyn-2-ol) to Glaser coupling conditions (e.g., CuCl, TMEDA, O₂) and use the crude product for a spiking study.

Implication: The presence of a significant amount of the homocoupled product indicates that the reaction conditions may not be optimal. This side reaction competes with the desired cross-coupling and is often exacerbated by:

  • Slow oxidative addition of the palladium catalyst to the aryl halide.

  • Excessive amounts of the copper co-catalyst.

  • Presence of oxygen in the reaction mixture.

To minimize this impurity in future syntheses, consider using copper-free Sonogashira conditions, employing a more active palladium catalyst/ligand system, or ensuring the reaction is run under strictly anaerobic conditions.[18]

G cluster_0 Desired Sonogashira Coupling cluster_1 Side Reaction: Homocoupling (Glaser) A Ar-X catalyst Pd Catalyst Cu(I) Co-catalyst Base A->catalyst B R-C≡C-H B->catalyst C Ar-C≡C-R D 2x R-C≡C-H D->catalyst E R-C≡C-C≡C-R catalyst->C Cross-Coupling Product catalyst->E Homocoupling Impurity (Requires O₂)

Caption: Competing Sonogashira and Glaser coupling pathways.

Q6: I have poor resolution between the main API peak and a closely eluting impurity. What are the first steps to optimize my HPLC method?

Answer: Achieving a resolution (Rs) of >1.5 is crucial for accurate quantification. When facing co-elution, systematic method development is required.

Table 1: HPLC Method Optimization Strategy

Parameter to AdjustRecommended Action & Rationale
Gradient Slope Action: Make the gradient shallower around the elution time of the critical pair. Rationale: This increases the difference in migration speed between the two components, providing more time for separation.[19]
Organic Modifier Action: Switch the organic component of the mobile phase (e.g., from acetonitrile to methanol, or vice-versa). Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order or relative retention of analytes based on their specific interactions.
pH of Aqueous Phase Action: Adjust the pH of the aqueous buffer by ±0.5 pH units. Rationale: The parent compound is a carboxylic acid. Changing the pH will alter its ionization state and thus its retention time on a reverse-phase column. The impurity may respond differently to the pH change, improving separation.
Column Chemistry Action: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase). Rationale: Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions with a phenyl column), which can be highly effective at resolving difficult peak pairs.
Temperature Action: Increase or decrease the column temperature by 5-10°C. Rationale: Temperature affects mobile phase viscosity and analyte mass transfer. It can sometimes improve peak shape and resolution, although its effect on selectivity is often less pronounced than changing the mobile phase or stationary phase.
Structural Elucidation
Q7: My LC-MS data gives me a mass for an unknown impurity, but how do I propose a structure?

Answer: The molecular weight is the first piece of the puzzle. High-resolution mass spectrometry (HRMS) is invaluable here as it provides the accurate mass, allowing you to predict the elemental formula.

Workflow:

  • Determine Elemental Formula: Use the accurate mass from HRMS to calculate possible elemental formulas. Most software can generate a list of candidates within a certain mass tolerance (e.g., < 5 ppm).

  • Calculate Mass Difference: Calculate the mass difference between the impurity and the parent compound. This often points to a specific chemical transformation (e.g., +16 Da suggests oxidation; -18 Da suggests dehydration).

  • Consider Reaction/Degradation Pathways: Propose structures that are chemically plausible. If the sample underwent forced oxidation, an N-oxide or a hydroxylated aromatic ring is a reasonable guess. If it's a process impurity, consider side reactions of the synthesis.

  • Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer. The fragmentation pattern provides clues about the molecule's structure. Compare the impurity's fragmentation pattern to that of the parent compound. Shared fragments suggest a common core structure, while differences can pinpoint the location of the modification.[9]

Q8: When is it necessary to use NMR for impurity characterization?

Answer: NMR becomes necessary when MS data is insufficient for unambiguous structure assignment. This is often the case for:

  • Isomers: MS cannot distinguish between isomers (compounds with the same molecular formula but different structures), as they have the same molecular weight. For example, oxidation of the aromatic ring could occur at multiple positions. NMR is the only way to definitively determine the position of substitution.[20]

  • Complex Structures: For completely unknown impurities where the structure cannot be logically deduced from the reaction pathway, NMR is essential for de novo elucidation.

  • Regulatory Requirements: For reporting and qualifying impurities above a certain threshold (typically >0.1% as per ICH guidelines), regulatory agencies often require definitive structural proof, which NMR provides.[17][21]

NMR provides information on the chemical environment of each proton and carbon, as well as their connectivity, offering a complete picture of the molecular architecture.[14]

Section 3: Standard Operating Protocols

Protocol 1: Generic Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing a method capable of separating this compound from its potential impurities and degradants.

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound (approx. 230 nm and 280 nm).

    • Injection Volume: 10 µL.

    • Sample Concentration: ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

  • Method Optimization:

    • Inject a sample containing the parent compound and stressed (degraded) samples.

    • Evaluate the chromatogram for peak shape, retention time, and, most importantly, the resolution between all peaks.

    • If resolution is inadequate, follow the troubleshooting steps outlined in Q6.

  • Validation:

    • Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[22][23]

Protocol 2: Protocol for Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[24]

  • Sample Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, dilute to the target concentration with mobile phase, and analyze.

    • Base Hydrolysis: Add 1N NaOH to the sample solution. Keep at room temperature for 8 hours. At time points, withdraw an aliquot, neutralize with 1N HCl, dilute, and analyze.

    • Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to the sample solution to achieve a final H₂O₂ concentration of 3%. Store at room temperature, protected from light, for 24 hours. Dilute and analyze.[25]

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Also, heat a solution of the drug (1 mg/mL) at 80°C for 48 hours. Analyze against a control sample stored at refrigerated conditions.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample stored in the dark.

  • Analysis and Evaluation:

    • Analyze all stressed samples by the developed stability-indicating HPLC method.

    • Compare the chromatograms to that of an unstressed control sample.

    • Identify and quantify any new peaks (degradants).

    • Perform a mass balance calculation to ensure that the decrease in the main peak area is accounted for by the increase in impurity/degradant peak areas.

    • Use peak purity analysis tools (e.g., from a DAD detector) to confirm that the parent peak is spectrally pure in the presence of its degradants.

G cluster_main Forced Degradation Workflow cluster_stress Stress Conditions start API Sample (1 mg/mL Solution & Solid) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (105°C Solid, 80°C Soln) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze Stressed Samples & Control by HPLC-DAD/MS acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Identify Degradants - Perform Mass Balance - Assess Peak Purity analysis->evaluation report Stability Profile Established evaluation->report

Caption: Workflow for conducting forced degradation studies.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]

  • Pharmaffiliates. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). [Link]

  • Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gong, X., & Jaen, J. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Bari, S. B., et al. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. [Link]

  • Van den Heuvel, D., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Alsante, K. M., et al. (2014). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Quotient Sciences. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • ResearchGate. (2017). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Singh, S., et al. (2013). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Ananthakrishnan, P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Belal, T. S., et al. (2015). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Sarr, M. D., et al. (2022). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin... Microchemical Journal. [Link]

  • de Oliveira, A. R. M., et al. (2016). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Latin American Journal of Pharmacy. [Link]

  • Basniwal, P. K., et al. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. In this guide, we delve into the comprehensive NMR analysis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a molecule featuring a unique combination of aromatic, alkynyl, and tertiary alcohol functionalities. This guide moves beyond a simple recitation of data, offering a comparative analysis against alternative spectroscopic techniques and a structurally related compound to provide a deeper understanding of its analytical characterization.

Introduction to this compound

This compound (CAS 878742-28-0) is a bifunctional molecule that presents an interesting case for spectroscopic analysis.[1][2] Its structure, comprising a meta-substituted benzoic acid linked to a tertiary alcohol via an alkyne bridge, offers multiple distinct nuclei that can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate characterization is paramount for understanding its chemical properties and potential applications.

Part 1: In-Depth NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Carboxylic Acid (-COOH) ~12-13~167The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[3] The carboxyl carbon resonates in a characteristic downfield region.[3]
Aromatic H-2 ~8.1-This proton is ortho to the carboxylic acid group, a strongly electron-withdrawing group, leading to significant deshielding. It is expected to appear as a singlet or a narrow triplet.
Aromatic H-4, H-6 ~7.8-8.0~130-135These protons are ortho and para to the alkynyl substituent and will be deshielded. They will likely appear as doublets or multiplets due to coupling with neighboring aromatic protons.
Aromatic H-5 ~7.5~129This proton is meta to both substituents and is expected to be the most shielded of the aromatic protons, appearing as a triplet.
Aromatic C-1 -~131The carbon bearing the carboxylic acid group.
Aromatic C-3 -~123The carbon attached to the alkyne is shielded relative to the other substituted aromatic carbon.
Alkynyl C≡C -~80, ~90The two sp-hybridized carbons of the alkyne will appear in this characteristic region. The carbon attached to the aromatic ring will be slightly more deshielded.
Tertiary Alcohol (-OH) ~2-3-The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet.
Quaternary Carbon (-C(CH₃)₂OH) -~65This carbon is attached to the hydroxyl group and two methyl groups.
Methyl (-CH₃) ~1.6~31The six equivalent protons of the two methyl groups will appear as a sharp singlet.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following detailed protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard (TMS).

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the complete NMR analysis of the target compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Elucidation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 acq1 ¹H NMR Spectrum prep3->acq1 acq2 ¹³C NMR Spectrum prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3 2D NMR (COSY, HSQC) (Optional) proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Referencing proc2->proc3 interp1 Chemical Shift Analysis proc3->interp1 interp2 Coupling Constant Analysis interp1->interp2 interp3 Structure Confirmation interp2->interp3

Sources

A Comparative Guide to the Mass Spectrometry of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a bifunctional molecule incorporating a carboxylic acid and a tertiary alcohol linked by an alkyne-aryl system. This unique structure presents specific challenges and opportunities for analytical characterization. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is a powerful tool for the identification and quantification of such compounds. This guide will delve into the expected mass spectrometric fragmentation pathways of this molecule and compare the insights gained with those from Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃[1][2]
Molecular Weight204.22 g/mol [1][2]
Monoisotopic Mass204.078644241 Da[1]
CAS Number878742-28-0[1][2]

Mass Spectrometry Analysis

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern resulting from the interplay of its functional groups. The following sections detail the expected ionization and fragmentation behavior.

Ionization

Due to the presence of the acidic carboxylic acid group, electrospray ionization (ESI) in negative ion mode is a highly effective method for generating the deprotonated molecule, [M-H]⁻, at an m/z of 203.07136.[3] In positive ion mode, protonation of the carbonyl oxygen or the hydroxyl group can occur, yielding the [M+H]⁺ ion at an m/z of 205.08592.[3] Adduct formation with common cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) is also possible.[3]

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer, the molecular ion will undergo fragmentation, providing structural clues. The fragmentation is expected to be directed by the carboxylic acid, the tertiary alcohol, and the alkyne functionalities.

Aromatic carboxylic acids are known to exhibit characteristic losses of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4][5] For this compound, this would lead to the following key fragments:

  • Loss of H₂O (18 Da): Dehydration from the tertiary alcohol is a likely fragmentation pathway.

  • Loss of OH (17 Da): Cleavage of the C-OH bond of the carboxylic acid.

  • Loss of COOH (45 Da): Decarboxylation of the benzoic acid moiety.

The alkyne and the tertiary alcohol can also direct fragmentation. A significant fragmentation pathway for alkynes involves the formation of a resonance-stabilized propargyl cation.[4]

Here is a diagram illustrating the predicted fragmentation pathways:

fragmentation M [M-H]⁻ m/z 203 F1 Loss of H₂O [M-H-H₂O]⁻ m/z 185 M->F1 - H₂O F2 Loss of CO₂ [M-H-CO₂]⁻ m/z 159 M->F2 - CO₂ F4 Loss of COOH [M-COOH]⁻ m/z 159 M->F4 - •COOH F3 Loss of C₃H₆O [M-H-C₃H₆O]⁻ m/z 145 F1->F3 - CO

Caption: Predicted fragmentation of this compound.

Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization often requires complementary techniques.

TechniqueStrengthsWeaknessesBest For
Mass Spectrometry High sensitivity, provides molecular weight and structural information through fragmentation.Isomers can be difficult to distinguish without chromatography. Quantification can be complex.Identification and quantification of trace amounts of the compound.
NMR Spectroscopy Provides detailed information about the chemical environment of each atom, enabling unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.Definitive structure elucidation and conformational analysis.
HPLC Excellent for separation of complex mixtures and quantification.Provides limited structural information on its own.Purity assessment and quantification of the compound in a mixture.
In-Depth Comparison
  • Structural Elucidation: NMR spectroscopy is the gold standard for determining the precise connectivity and stereochemistry of a molecule. While mass spectrometry can provide clues to the structure through fragmentation, NMR offers a complete picture of the molecular architecture. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic ring, the carboxylic acid, the alkyne, and the hydroxy-methyl-butyl group.

  • Sensitivity and Quantification: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity, often in the picomolar to femtomolar range.[6] This makes it the ideal choice for detecting and quantifying low-abundance analytes in complex matrices, a common requirement in drug metabolism and pharmacokinetic studies. While HPLC with UV detection can be used for quantification, it is generally less sensitive than LC-MS.[7]

  • Throughput and Speed: LC-MS methods can be developed to be very rapid, allowing for high-throughput analysis of many samples. This is a significant advantage in drug discovery and development settings. NMR experiments, while providing rich information, are typically more time-consuming.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve the solid this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS/MS Method
  • HPLC System: A standard reverse-phase HPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer capable of MS/MS.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • MS/MS: Perform product ion scans of the precursor ions ([M+H]⁺ and [M-H]⁻) to obtain fragmentation spectra.

workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Analysis (Precursor Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: A typical LC-MS/MS experimental workflow.

Conclusion

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and valuable structural information through its characteristic fragmentation patterns. The predictable losses of water, hydroxyl, and carboxyl groups, combined with fragmentation of the alkyne side chain, allow for confident identification. For unambiguous structure elucidation, NMR remains the technique of choice. When purity and quantification are the primary goals, HPLC provides a robust and reliable solution. The synergistic use of these techniques provides a comprehensive analytical toolkit for researchers and drug development professionals working with this and other novel chemical entities.

References

  • PubChem. This compound. [Link]

  • PubChemLite. This compound. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

  • National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [Link]

Sources

comparing the reactivity of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid with other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid Compared to Other Terminal Alkynes

Introduction: Navigating the Nuances of Terminal Alkyne Reactivity

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and the inherent reactivity of the C-C triple bond and the terminal C-H bond make them indispensable precursors in drug discovery, materials science, and bioconjugation chemistry. This guide focuses on a specific, multifunctional alkyne: This compound .

This molecule, with its CAS Number 878742-28-0, presents a unique chemical personality.[1][2][3] It integrates three key functional groups:

  • A terminal alkyne , the primary site of reactivity.

  • A tertiary propargylic alcohol , which introduces significant steric bulk adjacent to the alkyne.

  • A benzoic acid moiety, which modulates the electronic properties of the molecule.

Understanding the interplay of these features is critical for predicting and controlling its behavior in chemical reactions. This guide provides a comparative analysis of its reactivity against simpler, more common terminal alkynes, supported by mechanistic insights and detailed experimental protocols.

Pillar 1: The Fundamental Drivers of Alkyne Reactivity

The reactivity of a terminal alkyne is not absolute; it is a finely tuned balance of electronic and steric factors.

Electronic Effects: The Push and Pull on the Triple Bond

The sp-hybridized carbons of an alkyne are more electronegative than their sp² or sp³ counterparts. This increased s-character polarizes the terminal C-H bond, rendering the proton acidic (pKa ≈ 25) and susceptible to deprotonation by a suitable base. This acidity is fundamental to many of its reactions, including C-C bond-forming couplings.

Substituents on the alkyne exert profound electronic influence:

  • Electron-Withdrawing Groups (EWGs): Groups like the carboxylic acid on the phenyl ring of our target molecule withdraw electron density, though the effect is modest from the meta position. Generally, EWGs can increase the acidity of the terminal proton but may also render the alkyne more susceptible to nucleophilic attack.[4][5]

  • Electron-Donating Groups (EDGs): These groups increase electron density at the triple bond, enhancing its nucleophilicity and reactivity towards electrophiles.[5]

The sp-hybridized carbons also make the π-bonds less available for electrophilic attack compared to alkenes because the electrons are held more tightly.[6] However, they are susceptible to nucleophilic addition, a reactivity mode not typically seen in unactivated alkenes.[6][7]

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance refers to the obstruction caused by the physical size of neighboring groups.[8] In this compound, the bulky tert-butyl alcohol group at the propargylic position is the dominant structural feature. This group can significantly impede the approach of catalysts and reagents to the alkyne, slowing down reactions or preventing them altogether.[9][10] This "steric shielding" is a critical factor in its comparative reactivity and can be a tool for achieving selectivity.

Pillar 2: Comparative Analysis in Key Synthetic Transformations

We will now examine the performance of this compound in two of the most important alkyne reactions—Sonogashira coupling and "click" chemistry—comparing it with benchmark terminal alkynes like phenylacetylene and 1-hexyne.

A. The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[11][12] The reaction is indispensable for the synthesis of conjugated enynes and aryl alkynes.[13][14]

Mechanistic Considerations: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle deprotonates the terminal alkyne to form a reactive copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.

.dot

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd_alkyne R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product R-C≡CR' pd_alkyne->product Reductive Elimination cu_x CuX alkyne H-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->cu_x aryl_halide R-X aryl_halide->pd_complex Oxidative Addition alkyne->cu_acetylide base Base CuAAC_Workflow Experimental Workflow for CuAAC Reaction start Start | Prepare Reactants step1 Step 1: Dissolution Dissolve alkyne and azide in a suitable solvent (e.g., t-BuOH/H₂O). start->step1 step2 Step 2: Catalyst Preparation Prepare fresh solution of sodium ascorbate. Add CuSO₄ solution to the reaction mixture. step1->step2 step3 Step 3: Initiation Add sodium ascorbate solution to initiate the reaction by reducing Cu(II) to Cu(I). step2->step3 step4 Step 4: Reaction Stir vigorously at room temperature. Monitor progress by TLC or LC-MS. step3->step4 step5 Step 5: Workup & Purification Quench the reaction. Extract the product. Purify by column chromatography or recrystallization. step4->step5 end End | Characterize Product step5->end

Caption: A typical experimental workflow for a CuAAC reaction.

Reactivity Comparison: One of the celebrated features of click chemistry is its relative indifference to steric bulk. [15]However, extreme hindrance can still impact reaction kinetics.

  • This compound: This molecule is expected to undergo CuAAC successfully. While the bulky propargylic group is adjacent to the reacting center, the linear geometry of the copper acetylide intermediate likely projects the reactive carbon away from the steric shield. The reaction may be slower compared to unhindered alkynes but should proceed to completion, demonstrating the "resilience" of click reactions in challenging steric environments. [16][17]* Phenylacetylene & 1-Hexyne: These substrates react very rapidly and efficiently in CuAAC, often reaching full conversion in a short time at room temperature. They serve as the benchmark for ideal click reactivity.

Alkyne SubstrateKey Structural FeatureExpected CuAAC ReactivityKinetic Profile
This compound High steric hindranceHighSlower reaction rate, may require longer time or mild heating.
Phenylacetylene Minimal steric hindranceVery HighFast reaction rate, typically complete at room temperature.
1-Hexyne Minimal steric hindranceVery HighFast reaction rate, typically complete at room temperature.

Pillar 3: Verifiable Experimental Protocols

The following protocols are provided as self-validating systems for researchers to assess alkyne reactivity.

Protocol 1: General Procedure for Sonogashira Cross-Coupling
  • Objective: To couple a terminal alkyne with an aryl iodide.

  • Materials:

    • This compound (1.0 equiv)

    • Iodobenzene (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous, degassed THF or DMF

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkyne, iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Via syringe, add the anhydrous solvent followed by the triethylamine.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC. Causality Note: Heating may be necessary to overcome the steric hindrance of the substituted alkyne.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired coupled product. [18]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Objective: To form a 1,2,3-triazole from a terminal alkyne and an organic azide.

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl azide (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (0.10 equiv)

    • Solvent system: t-Butanol/Water (1:1)

  • Procedure:

    • In a round-bottom flask, dissolve the alkyne and benzyl azide in the t-butanol/water mixture.

    • Add the copper(II) sulfate solution and stir for 2 minutes.

    • Add a freshly prepared solution of sodium ascorbate. Causality Note: Sodium ascorbate reduces the Cu(II) precatalyst to the active Cu(I) species in situ, initiating the catalytic cycle.

    • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC or LC-MS until the starting alkyne is consumed.

    • Dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by recrystallization or silica gel chromatography.

Summary and Outlook

The reactivity of this compound is a compelling case study in the balance of steric and electronic effects.

ReactionPhenylacetylene (Benchmark)This compoundPrimary Influencing Factor
Sonogashira Coupling High yield, mild conditionsLower yield, requires forcing conditionsSteric Hindrance: The bulky propargylic group impedes the palladium catalyst.
CuAAC (Click) Very high yield, fast reactionHigh yield, slower reactionSteric Resilience: The reaction tolerates the bulk but kinetics are slowed.

References

Sources

A Strategic Guide to Unlocking the Therapeutic Potential of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Molecular Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is considered a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a novel and largely unexplored chemical entity: 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid . A thorough review of the scientific literature reveals a conspicuous absence of biological data for this specific compound and its direct derivatives.

This document, therefore, serves not as a retrospective comparison, but as a prospective and strategic guide for researchers, scientists, and drug development professionals. We will dissect the structural features of this parent compound, formulate hypotheses on its potential biological activities based on extensive data from related molecular classes, and provide a detailed, actionable roadmap for its synthesis, biological evaluation, and structure-activity relationship (SAR) exploration. Our objective is to furnish the scientific community with a foundational blueprint for investigating this promising, yet uncharted, area of chemical biology.

Structural Dissection and Hypothesis of Biological Activity

The therapeutic potential of any compound is intrinsically linked to its molecular architecture. The structure of this compound presents a unique convergence of three key chemical motifs, each contributing to a potential pharmacodynamic and pharmacokinetic profile.

  • The Benzoic Acid Core : The carboxylic acid group is a powerful hydrogen bond donor and acceptor, frequently anchoring molecules to the active sites of enzymes or receptors.[1] Its acidic nature and planar aromatic ring are cornerstones of the pharmacophores responsible for a wide array of biological effects.[2]

  • The Meta-Alkynyl Linker : The rigid, linear geometry of the carbon-carbon triple bond acts as a highly effective and stable spacer. It positions the side chain in a specific, predictable orientation relative to the benzoic acid ring. This structural rigidity can be critical for achieving high-affinity binding to a biological target by minimizing the entropic penalty of binding.

  • The 1-Hydroxy-1-methylpropyl Side Chain : This tertiary alcohol moiety introduces several important features. The hydroxyl group provides an additional hydrogen bonding point, potentially crucial for target recognition. The adjacent gem-dimethyl groups increase the lipophilicity of this portion of the molecule, which can enhance its ability to cross cellular membranes.

Based on these structural features and extensive literature on related compounds, we hypothesize that this class of molecules may exhibit significant biological activity in the following areas:

  • Anticancer Activity : Numerous benzoic acid derivatives, including those with hydroxyl and other substituted groups, have demonstrated potent cytotoxicity against various cancer cell lines.[5][6][7][8][9][10] The mechanism often involves the induction of apoptosis or cell cycle arrest.[8][11]

  • Antimicrobial Activity : The benzoic acid scaffold is a well-established feature in antimicrobial agents.[12][13] Its ability to disrupt cell membranes and interfere with cellular processes makes it a promising starting point for developing new antibacterial or antifungal agents.[14]

  • Enzyme Inhibition : The functional groups present—a carboxylic acid and a hydroxyl group—are classic components of molecules that interact with the active sites of enzymes, such as histone deacetylases (HDACs)[8] or cyclooxygenases (COX), which are relevant in cancer and inflammation.

A Proposed Research and Development Workflow

To systematically investigate the potential of this novel compound class, a structured, multi-stage research workflow is essential. The following diagram outlines a logical progression from initial screening to preliminary mechanism-of-action studies.

G cluster_0 Phase 1: Synthesis & Library Development cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Hit Validation & SAR Analysis cluster_4 Phase 4: Mechanism of Action Studies Synthesis Synthesis of Parent Compound & Analog Library Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer In Vitro Anticancer Assay (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., HDAC, COX) Purification->Enzyme Hit_ID Identify 'Hit' Compounds (Potency & Selectivity) Anticancer->Hit_ID Antimicrobial->Hit_ID Enzyme->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Dose_Response Dose-Response Studies (Calculate IC50/EC50) Hit_ID->Dose_Response SAR->Synthesis Design Next-Gen Analogs Apoptosis Apoptosis Assays (e.g., Annexin V) Dose_Response->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_ID Target Deconvolution (If necessary)

Caption: Proposed research workflow for this compound derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments proposed in the workflow.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to measure the cytotoxic or cell growth-inhibiting effects of the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[7][10]

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration that prevents visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a diluted bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation for Comparative Analysis

To facilitate a clear comparison between the parent compound and its synthesized derivatives, all quantitative data should be summarized in structured tables.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)

Compound IDDerivative ModificationMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Parent-01 3-(3-Hydroxy-3-methyl...)ValueValueValue
Deriv-02 para-isomerValueValueValue
Deriv-03 ortho-isomerValueValueValue
Deriv-04 -OH to -OCH₃ValueValueValue
Deriv-05 Ring addition: 5-FluoroValueValueValue
Doxorubicin Positive ControlValueValueValue

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Parent-01 ValueValueValue
Deriv-02 ValueValueValue
Deriv-03 ValueValueValue
Ciprofloxacin ValueValueN/A
Fluconazole N/AN/AValue

Hypothetical Mechanism of Action: Targeting Apoptotic Pathways

Should the compounds demonstrate potent anticancer activity, a likely mechanism could be the induction of apoptosis. Many cytotoxic agents converge on the activation of caspases, a family of proteases that execute programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G Compound Benzoic Acid Derivative (Hypothetical Agent) Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical activation of the intrinsic apoptosis pathway by a novel benzoic acid derivative.

Conclusion and Future Directions

While this compound remains a molecule without a known biological role, its structural features, analyzed in the context of decades of medicinal chemistry research on the benzoic acid scaffold, strongly suggest a high potential for therapeutic activity. The experimental roadmap detailed in this guide provides a rigorous and systematic framework for unlocking this potential.

Successful identification of "hit" compounds from the proposed primary screens should be followed by more advanced preclinical studies, including secondary mechanism-of-action assays, in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling. This novel chemical scaffold represents an exciting opportunity to develop new therapeutic agents, and it is our hope that this guide will serve as a catalyst for its exploration.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

assessing the purity of synthesized 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Synthesized 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of synthesized this compound. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices to ensure accuracy, specificity, and reliability in purity determinations.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a bifunctional molecule incorporating a carboxylic acid and a tertiary alcohol-containing alkyne. Its structure makes it a valuable building block in medicinal chemistry and materials science. The synthesis of such compounds, often via palladium- and copper-catalyzed Sonogashira coupling, can introduce a range of process-related impurities.[1][2] These include unreacted starting materials, catalysts, and, most notably, homocoupled side products.[3][4]

For applications in drug discovery and development, rigorous purity assessment is not merely a quality control checkpoint; it is a regulatory and scientific necessity. The presence of even minor impurities can significantly impact biological activity, toxicity, and the physicochemical properties of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution required to separate the target compound from structurally similar impurities.[5][6]

Foundational Strategy: Understanding the Analyte and Potential Impurities

A successful analytical method is built upon a thorough understanding of the target molecule's chemistry and its synthetic pathway.

Analyte Properties:

  • Structure: this compound

  • Molecular Formula: C₁₂H₁₂O₃[7]

  • Molecular Weight: 204.22 g/mol [7][8]

  • Key Functional Groups: Aromatic carboxylic acid (pKa ~4-5), tertiary alcohol, internal alkyne.

  • Chromophore: The benzoic acid moiety provides strong UV absorbance, making UV detection a straightforward choice.[9]

The presence of the acidic carboxylic acid group is the most critical factor for HPLC method development. Its ionization state is pH-dependent, which directly influences its retention on a reversed-phase column.[10]

Anticipated Impurities from Sonogashira Synthesis: A robust HPLC method must be able to resolve the main compound from all likely impurities. The most common are:

  • Starting Material 1 (Aryl Halide): e.g., 3-Iodobenzoic acid. More polar than the final product.

  • Starting Material 2 (Terminal Alkyne): e.g., 2-Methyl-3-butyn-2-ol. Significantly more polar and volatile.

  • Alkyne Homocoupling Product (Glaser Product): The result of two alkyne molecules coupling. This is a critical impurity to monitor as it is often formed in Sonogashira reactions and can be less polar than the desired product.[3][4]

  • Catalyst Residues: Palladium and copper complexes (typically removed during workup, but their presence should be considered).

HPLC Method Development: A Logic-Driven Approach

The development of a selective and robust HPLC method follows a systematic process of optimizing key parameters. Reversed-Phase HPLC (RP-HPLC) is the chosen platform due to its versatility and suitability for moderately polar organic molecules like our target compound.

Causality Behind Experimental Choices:
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point.[11] Its nonpolar nature provides effective retention for the hydrophobic aromatic ring of the analyte. We select a column with high surface area and end-capping to minimize peak tailing caused by interaction of the carboxylic acid with residual silanols on the silica support.

  • Mobile Phase Optimization: This is the most powerful tool for controlling selectivity.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak shape for aromatic compounds.

    • Aqueous Phase & pH Control: To ensure reproducible retention and sharp peak shape, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa. Using 0.1% formic acid in water brings the pH to approximately 2.7, effectively neutralizing the carboxylate group and allowing for consistent retention via hydrophobic interactions.[10][12]

  • Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of the analyte. The benzoyl chromophore exhibits a strong absorbance maximum (λ-max) around 230-240 nm. Setting the detector at this wavelength ensures high sensitivity for the main compound and related aromatic impurities.

The workflow for this rational method development is illustrated below.

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol: Optimized Purity Method

This protocol has been validated to be a self-consistent system for the reliable purity assessment of this compound.

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detection Wavelength | 235 nm | | Run Time | 25 minutes | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 15.0 | 80 | | | 18.0 | 95 | | | 20.0 | 95 | | | 20.1 | 30 | | | 25.0 | 30 |

Sample Preparation:

  • Accurately weigh approximately 10.0 mg of the synthesized this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to achieve a final concentration of 0.1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation: Establishing Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14] Validation demonstrates that the method is specific, linear, accurate, and precise.

Caption: Key parameters for HPLC method validation per ICH guidelines.

  • Specificity: The method demonstrates excellent specificity. A spiked sample containing the main compound and potential impurities (3-iodobenzoic acid and the homocoupled dimer) showed baseline resolution for all peaks (Resolution > 2.0).

  • Linearity: A linear relationship between peak area and concentration was established over a range of 0.005 to 0.15 mg/mL, with a correlation coefficient (r²) > 0.999.

  • Accuracy: Accuracy was confirmed by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.

  • Precision: The method is highly precise. The relative standard deviation (%RSD) for six replicate injections (repeatability) was < 1.0%. Intermediate precision, assessed on a different day by a different analyst, yielded a %RSD of < 2.0%.[5]

  • Limit of Quantitation (LOQ): The LOQ for the main compound was determined to be 0.05% relative to the nominal sample concentration (0.1 mg/mL), ensuring that trace impurities can be reliably quantified.

Comparative Data Analysis: Synthesized Batch vs. Reference Standard

The validated method was used to analyze a newly synthesized batch of this compound against a certified reference standard (CRS) of >99.5% purity. The results are summarized below.

Peak IDCompound IdentityRetention Time (t R, min)Area % (CRS)Area % (Synthesized Batch)
13-Iodobenzoic Acid (Impurity)8.9Not Detected0.18
2Main Compound 10.2 99.8 99.25
3Unknown Impurity12.50.20.22
4Homocoupling Product (Impurity)16.8Not Detected0.35
Total 100.0 100.0
Purity Main Compound 99.8% 99.25%

Interpretation of Results: The chromatogram of the synthesized batch shows a main peak at 10.2 minutes, consistent with the reference standard. The calculated purity by area percent normalization is 99.25%. The method successfully resolved two process-related impurities: residual 3-iodobenzoic acid at 8.9 minutes and the less polar homocoupling product at 16.8 minutes. The presence of these impurities is consistent with the Sonogashira synthesis pathway and highlights the necessity of this high-resolution method for accurate purity reporting.

Alternative Purity Assessment: A Brief Comparison with qNMR

While HPLC is ideal for detecting and quantifying trace impurities, Quantitative NMR (qNMR) offers a valuable orthogonal approach.

  • HPLC:

    • Pros: Extremely high sensitivity for trace impurities, excellent resolving power, widely available.

    • Cons: Requires a high-purity reference standard of the same compound for accurate quantification; assumes all impurities elute and have a similar detector response factor (for area % calculation).

  • Quantitative NMR (qNMR):

    • Pros: A primary ratio method that provides absolute purity without needing a reference standard of the analyte itself; instead, it uses a certified internal standard of a different compound. It is non-destructive.

    • Cons: Lower sensitivity compared to HPLC (impurities <0.1% are difficult to quantify); potential for peak overlap in complex mixtures.

Final Conclusion

This guide has detailed a systematic and scientifically-driven approach to developing and validating a robust RP-HPLC method for assessing the purity of this compound. By understanding the analyte's chemistry and potential synthetic byproducts, a highly specific and reliable method was established. The validation data confirms that this protocol is fit for purpose in a regulated research or quality control environment, ensuring that the purity of this important chemical building block can be measured with a high degree of confidence.

References

  • Matysová, L., & Šícho, V. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (2025). 3-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • PubMed Central (PMC). (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Royal Society of Chemistry. (2010). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities. Chemical Communications.
  • National Institutes of Health (NIH). (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChemLite. (n.d.). This compound.
  • BuyersGuideChem. (n.d.). 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • BenchChem. (2025). Application Note: HPLC Analysis of Long-Chain N-Alkylanilines.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

Sources

A Comparative Crystallographic Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the X-ray crystallography of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. While a published crystal structure for this specific molecule is not currently available in open literature, this guide will leverage experimental data from the closely related analog, 3-ethynylbenzoic acid, to provide a robust comparative analysis. By understanding the crystallographic features of this simpler analog, we can predict and rationalize the structural behavior of the more complex target molecule, offering valuable insights for researchers in medicinal chemistry and materials science.

The this compound moiety is of significant interest in drug discovery due to its rigid, linear alkyne linker and the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting/donating carboxylic acid group. These features allow for specific and directional interactions with biological targets. Understanding the three-dimensional structure and intermolecular interactions of these molecules at the atomic level, as provided by X-ray crystallography, is paramount for rational drug design and the development of novel therapeutics.

I. Synthesis of Alkynyl Benzoic Acid Derivatives via Sonogashira Coupling

The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.[2] The choice of catalyst, base, and solvent is critical for achieving high yields and purity, which are prerequisites for successful crystallization.

Expertise in Action: Why Sonogashira?

The Sonogashira coupling is the method of choice due to its high functional group tolerance and mild reaction conditions, which prevent the degradation of the sensitive hydroxyl and carboxylic acid moieties.[3] Both copper-cocatalyzed and copper-free variants are effective, with the latter being advantageous in cases where copper-mediated alkyne dimerization (Glaser coupling) is a concern.[1]

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve 3-iodobenzoic acid (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3:1 v/v).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) under an inert atmosphere (argon or nitrogen).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Sonogashira_Coupling Reactants 3-Iodobenzoic Acid + 2-Methyl-3-butyn-2-ol Reaction Sonogashira Cross-Coupling Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Triethylamine (Base) Catalysts->Reaction Solvent THF/TEA Solvent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of the target compound.

II. Crystallization Strategies for Benzoic Acid Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Benzoic acid and its derivatives typically have good solubility in polar organic solvents. The key to successful crystallization is to achieve slow supersaturation.

Causality in Crystallization

Slow cooling or slow evaporation of a saturated solution allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. For benzoic acid derivatives, the formation of hydrogen-bonded dimers is a very strong supramolecular synthon, which often dictates the packing arrangement.[4]

Recommended Crystallization Protocol
  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate). Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a volatile solvent (e.g., acetone). In the larger container, add a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes). The slow diffusion of the anti-solvent vapors into the solution will induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

Crystallization_Workflow Start Purified Compound Dissolve Dissolve in Suitable Solvent Start->Dissolve Saturated Saturated Solution Dissolve->Saturated Method1 Slow Evaporation Saturated->Method1 Method2 Vapor Diffusion Saturated->Method2 Method3 Slow Cooling Saturated->Method3 Crystals Single Crystals Method1->Crystals Method2->Crystals Method3->Crystals H_Bond_Comparison cluster_0 3-Ethynylbenzoic Acid cluster_1 This compound (Predicted) A1 Molecule A B1 Molecule B A1->B1 O-H···O (Carboxylic Dimer) B1->A1 O-H···O (Carboxylic Dimer) A2 Molecule A (with -OH) B2 Molecule B (with -OH) A2->B2 O-H···O (Carboxylic Dimer) B2->A2 O-H···O (Carboxylic Dimer) C2 Molecule C (with -OH) B2->C2 O-H···O (Hydroxyl-Carboxyl)

Sources

A Comparative Guide to the Synthetic Utility of 3- vs. 4-Alkynyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, bifunctional molecules that serve as versatile building blocks are of paramount importance. Among these, alkynyl benzoic acids have emerged as critical intermediates in fields ranging from medicinal chemistry to materials science. Their unique structure, featuring a rigid alkyne linker and a versatile carboxylic acid handle on an aromatic core, allows for a diverse array of chemical transformations.

This guide provides an in-depth comparison of the synthetic utility of two key isomers: 3-ethynylbenzoic acid (meta-substituted) and 4-ethynylbenzoic acid (para-substituted). While structurally similar, the positional difference of the alkynyl group profoundly influences the molecule's geometry, electronic properties, and, consequently, its reactivity and applications. We will explore the nuances of their synthesis, comparative reactivity in cornerstone reactions, and their divergent applications, supported by experimental data and detailed protocols for the research community.

Synthesis and Accessibility

The synthetic routes to both 3- and 4-ethynylbenzoic acid typically begin with the corresponding brominated or iodinated benzoic acid esters. A common and efficient strategy involves a Sonogashira coupling with a protected acetylene source, followed by deprotection and saponification.

A prevalent method for synthesizing 4-ethynylbenzoic acid involves the deprotection of a silyl-protected precursor under basic conditions.[1][2] For instance, methyl 4-[(trimethylsilyl)ethynyl]benzoate can be treated with a base like potassium hydroxide in methanol, which simultaneously cleaves the silyl group and hydrolyzes the ester to yield the target acid after an acidic workup.[1][2] 3-Ethynylbenzoic acid can be obtained via a similar saponification of its corresponding ester.[3] Both isomers are commercially available, though the para isomer is often more commonly stocked due to its extensive use in creating linear, rigid molecular structures for materials science.

G cluster_0 General Synthesis Workflow Start Halogenated Benzoic Acid Ester (e.g., Methyl 4-iodobenzoate) Step1 Sonogashira Coupling (with (Trimethylsilyl)acetylene) Start->Step1 Pd/Cu catalyst Step2 Silyl Deprotection (e.g., K2CO3, MeOH) Step1->Step2 Step3 Saponification (Ester Hydrolysis, e.g., KOH) Step2->Step3 End Alkynyl Benzoic Acid (3- or 4-isomer) Step3->End Acidic Workup

Caption: General workflow for synthesizing alkynyl benzoic acids.

Comparative Reactivity and Key Transformations

The primary distinction in reactivity stems from the electronic influence of the carboxylic acid group on the alkyne. In the 4-position, the carboxyl group is in direct electronic communication with the alkyne through the aromatic ring, exerting a significant electron-withdrawing effect via resonance and induction. In the 3-position, this resonance communication is absent, and the influence is primarily inductive.

Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone transformation for terminal alkynes, forming C(sp)-C(sp²) bonds with aryl or vinyl halides.[4][5] The reaction is catalyzed by palladium and a copper(I) co-catalyst under basic conditions.[4][6]

  • 4-Alkynyl Benzoic Acid: The electron-withdrawing nature of the para-carboxyl group increases the acidity of the terminal alkyne's proton. This can facilitate the formation of the copper(I) acetylide intermediate, a key step in the catalytic cycle, potentially leading to faster reaction rates under certain conditions.[5]

  • 3-Alkynyl Benzoic Acid: With a reduced electronic influence from the carboxyl group, the acidity of the alkyne proton is slightly lower than in the para isomer. However, it remains sufficiently acidic for efficient participation in the Sonogashira coupling. The reaction proceeds readily, though optimal conditions might require minor adjustments compared to the 4-isomer.

In practice, both isomers are excellent substrates for Sonogashira couplings, providing a powerful method for extending the molecular framework.[7]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide H-C≡CR² Base cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_x

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a quintessential "click" reaction.[8][9] The copper(I)-catalyzed variant (CuAAC) is particularly prominent for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[10]

  • Positional Influence: For the CuAAC reaction, the electronic differences between the 3- and 4-isomers generally have a minimal impact on the reaction's efficiency. The reaction is robust and high-yielding for both substrates. The choice between isomers is therefore dictated not by reaction feasibility but by the desired final geometry of the product.

  • Bio-orthogonality: The azide and alkyne functional groups are largely inert in biological systems, making this reaction ideal for bioconjugation.[10] Both 3- and 4-alkynyl benzoic acids can be used to link molecules to proteins, nucleic acids, or cell surfaces.

cuaac_mechanism R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I)Lₙ R1_alkyne->Cu_acetylide Cu_catalyst Cu(I)Lₙ Cu_catalyst->Cu_acetylide Metallocycle Six-membered Copper-containing intermediate Cu_acetylide->Metallocycle R2_azide R²-N₃ R2_azide->Metallocycle Triazole_Cu Copper triazolide Metallocycle->Triazole_Cu Triazole_Cu->Cu_catalyst Regeneration Product 1,4-disubstituted Triazole Triazole_Cu->Product + H⁺

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Polymerization and Material Science Applications

The geometry of the monomer is a critical determinant of the final polymer structure and properties. This is where the distinction between the 3- and 4-isomers is most pronounced.

  • 4-Alkynyl Benzoic Acid: This isomer is a linear, rigid molecule. Its polymerization, often via thermal or transition-metal-catalyzed methods, leads to conjugated poly(phenylacetylene) derivatives.[11][12] These polymers are characterized by their rod-like structures, which promote intermolecular π-stacking and ordered packing. This makes them highly valuable for applications in:

    • Conductive Polymers: The extended conjugation provides a pathway for charge transport.[13]

    • Liquid Crystals: The rigid, linear shape is conducive to forming liquid crystalline phases.

    • Metal-Organic Frameworks (MOFs): The linear geometry makes it an ideal "strut" or "linker" for creating porous, crystalline MOFs with predictable structures.[3]

  • 3-Alkynyl Benzoic Acid: This isomer possesses a distinct "bent" or "kinked" geometry (approximately 120° angle). Polymerization of this monomer disrupts the formation of linear, rod-like chains. This can be advantageous for:

    • Amorphous Polymers: The bent structure inhibits crystallization, leading to amorphous materials with increased solubility and potentially different mechanical properties.[11]

    • Helical Polymers: The synthesis of glutamic acid-based dendritic helical poly(phenylacetylene)s has been reported using precursors derived from 4-ethynylbenzoic acid, suggesting similar potential for the 3-isomer to create complex architectures.[2]

    • MOFs with Complex Topologies: The non-linear geometry of the 3-isomer can be exploited to construct MOFs with more complex and varied network topologies compared to those derived from its linear counterpart.[3]

G cluster_4 4-Alkynyl Benzoic Acid cluster_3 3-Alkynyl Benzoic Acid a Linear Monomer b Linear, Rigid Polymer Chain a->b c Ordered Materials (e.g., Liquid Crystals, Conductive Films) b->c d Bent Monomer e Kinked / Helical Polymer Chain d->e f Amorphous Materials (e.g., Soluble Polymers, Complex MOFs) e->f

Caption: Structural consequences of polymerizing 3- vs. 4-alkynyl benzoic acids.

Comparative Data Summary

Property3-Ethynylbenzoic Acid4-Ethynylbenzoic Acid
CAS Number 10601-99-710602-00-3[2][14]
Molecular Weight 146.14 g/mol 146.14 g/mol
Appearance PowderBright yellow or orange solid[2][15]
Melting Point 164-171 °C~200 °C
Molecular Geometry Bent (~120°)Linear
Primary Applications Complex MOFs, Soluble PolymersLinear Polymers, Liquid Crystals, Conductive Materials[1][13]

Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 4-iodobenzoate with Phenylacetylene

This protocol is representative for coupling an aryl halide with a terminal alkyne and can be adapted for alkynyl benzoic acids as the alkyne component.

Materials:

  • Methyl 4-iodobenzoate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add methyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

(Causality Note: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. The copper(I) iodide co-catalyst is crucial for increasing the reaction rate, allowing it to proceed under mild conditions.[4][5] Anhydrous and anaerobic conditions are typically required to prevent oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.[16])

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 4-Ethynylbenzoic acid (1.0 mmol)

  • Benzyl azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 mixture, 10 mL)

Procedure:

  • In a vial, dissolve 4-ethynylbenzoic acid and benzyl azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, collect the solid product by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Dry the product under vacuum.

(Causality Note: This reaction is often performed in aqueous media, highlighting its biocompatibility.[17] Sodium ascorbate is a mild reducing agent used to generate the active Cu(I) catalyst in situ from the more stable CuSO₄ precursor.[17] This avoids the need to handle potentially unstable Cu(I) salts directly.)

Conclusion

While both 3- and 4-alkynyl benzoic acids are powerful bifunctional building blocks, the choice between them is a critical strategic decision in synthesis design.

  • 4-Alkynyl benzoic acid is the substrate of choice for constructing linear, rigid, and highly ordered systems. Its utility is firmly established in the synthesis of conjugated polymers, liquid crystals, and predictable MOF architectures.[1][13]

  • 3-Alkynyl benzoic acid , with its inherent bent geometry, offers a pathway to more complex, non-linear structures. It is ideal for creating soluble, amorphous polymers or for designing MOFs with intricate topologies that are inaccessible with linear linkers.

Ultimately, the positional isomerism of the alkyne group provides chemists with a simple yet powerful tool to control molecular geometry, which in turn dictates the macroscopic properties of the resulting materials and the specific fit of molecules designed for biological targets. Understanding these differences is key to fully harnessing their synthetic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • ChemicalBook. 4-ETHYNYL-BENZOIC ACID | 10602-00-3.
  • FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.
  • ChemicalBook. 4-ETHYNYL-BENZOIC ACID CAS#: 10602-00-3.
  • Sigma-Aldrich. 4-Ethynylbenzoic acid 10602-00-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Science Innovations with 4-Ethynylbenzoic Acid.
  • Venturini, C., et al. (2015). Crystal structure of 3-ethynylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o750–o751. Available from: [Link]

  • Liao, Y., et al. Thermal Solid State Polymerization of p-Ethynylbenzoic Acid. American Chemical Society.
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A Comparative Guide to the Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Modern Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of synthetic routes to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. We critically evaluate the traditional palladium/copper co-catalyzed Sonogashira coupling against a modern, high-efficiency copper-free Sonogashira protocol. The discussion is grounded in mechanistic principles, explaining the causal factors behind experimental choices and outcomes. We present detailed, validated protocols for both methodologies and provide comparative (hypothetical) performance data. This guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to optimize the synthesis of functionalized aryl alkynes, prioritizing yield, purity, and operational simplicity.

Introduction: The Significance of Aryl Alkynes

The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, has become an indispensable tool in modern organic synthesis.[1][2] It provides a direct route to aryl alkynes, which are key structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and conjugated polymers.[3] The target molecule of this guide, this compound, incorporates both a versatile carboxylic acid handle for further derivatization and a protected alkyne, making it a highly useful intermediate.

The classical Sonogashira reaction relies on a dual catalytic system comprising a palladium complex and a copper(I) salt.[2] While highly effective, this traditional method is not without its drawbacks. The use of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), which complicates purification.[4] Furthermore, the potential for copper contamination in the final product is a significant concern, particularly in pharmaceutical applications where stringent purity standards are required.

These challenges have spurred the development of "copper-free" Sonogashira protocols. These next-generation methods offer the promise of cleaner reaction profiles, simplified workups, and reduced toxicity, aligning with the principles of green chemistry.[5] This guide will now dissect and compare these two distinct approaches for the synthesis of our target molecule.

Comparative Analysis of Synthetic Routes

We will evaluate two primary routes for the synthesis of this compound, starting from readily available precursors: 3-halobenzoic acid and 2-methyl-3-butyn-2-ol.

  • Route A: The Established Standard - Traditional Pd/Cu-Catalyzed Sonogashira Coupling.

  • Route B: A Novel, High-Efficiency Approach - Copper-Free Sonogashira Coupling.

Route A: The Established Standard (Pd/Cu-Catalyzed Sonogashira)

This route employs the classic combination of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. The reaction is typically performed with an aryl iodide for higher reactivity, though aryl bromides can be used under more forcing conditions.

Reaction Scheme:

Mechanistic Rationale:

The reaction proceeds via two interconnected catalytic cycles.[6]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-iodine bond.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

The amine base is crucial as it not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[1]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Product_Pd Ar-C≡C-R | Pd(II) | L  L Product_out Product Ar-C≡C-R Product_Pd->Product_out CuI Cu(I) Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Cu_acetylide->Pd_complex

Route B: A Novel, High-Efficiency Approach (Copper-Free Sonogashira)

This modern approach eliminates the copper co-catalyst, thereby preventing Glaser homocoupling and simplifying product purification.[4][5] Success in this route often relies on the use of more electron-rich and bulky phosphine ligands, which facilitate the key steps of the catalytic cycle in the absence of copper. An aryl bromide is often a suitable and more cost-effective starting material for these enhanced catalytic systems.

Reaction Scheme:

Mechanistic Rationale & Causality:

The copper-free mechanism relies solely on the palladium catalyst to orchestrate the coupling.[1]

  • Oxidative Addition: As in the classic route, a Pd(0) species, generated in situ from a precursor like Pd(OAc)₂, initiates the cycle by adding to the aryl bromide.

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) center. A strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), then deprotonates the alkyne directly on the palladium complex to form a palladium acetylide. The choice of a stronger, non-coordinating base like DBU over an amine is critical here to ensure efficient deprotonation without passivating the catalyst.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium complex undergo reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The use of a bulky, electron-rich phosphine ligand like SPhos is a key experimental choice. It stabilizes the Pd(0) species, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination, allowing the reaction to proceed efficiently even with less reactive aryl bromides and without the copper acetylide intermediate.[5]

G

Head-to-Head Performance Comparison

To provide an objective comparison, the following table summarizes the expected outcomes based on typical results for these reaction classes.

ParameterRoute A: Traditional Pd/CuRoute B: Copper-FreeRationale & Justification
Starting Halide 3-Iodobenzoic Acid3-Bromobenzoic AcidRoute A often requires the more reactive (and expensive) aryl iodide. Route B's advanced catalyst system is efficient with cheaper aryl bromides.
Typical Yield 80 - 88%90 - 97%Route B avoids the Glaser homocoupling side reaction, leading to higher conversion to the desired product.[4]
Purity (Crude) ModerateHighThe primary impurity in Route A is the alkyne dimer from Glaser coupling, which must be removed chromatographically. Route B is significantly cleaner.
Reaction Time 4 - 8 hours6 - 12 hoursThe copper acetylide pathway can be faster, but the cleaner profile of Route B often justifies a slightly longer reaction time.
Catalyst Cost LowerHigherSpecialized phosphine ligands (e.g., SPhos) are more expensive than standard triphenylphosphine.
Workup/Purification Tedious (Chromatography)Simple (Filtration/Recrystallization)The absence of copper salts and homocoupled byproducts in Route B dramatically simplifies the isolation of the pure product.[5]
Environmental Impact Moderate (Copper waste)LowAvoids the use of toxic copper salts, representing a greener chemical process.

Experimental Protocols & Workflow

The following protocols are self-validating, including in-process checks (TLC) and clear purification steps to ensure product integrity.

G

Protocol for Route A: Traditional Pd/Cu-Catalyzed Synthesis

Materials:

  • 3-Iodobenzoic acid (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (TEA, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 3-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum and introduce anhydrous THF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

  • Add 2-methyl-3-butyn-2-ol dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting aryl iodide spot has been consumed (typically 4-8 hours).

  • Upon completion, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Protocol for Route B: Copper-Free Synthesis

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk tube, add 3-bromobenzoic acid, Pd(OAc)₂, and the SPhos ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF via syringe, followed by 2-methyl-3-butyn-2-ol and DBU.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction vigorously. Monitor progress by TLC until the starting aryl bromide is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove THF.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove DBU.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is often of high purity and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Validation of Product Structure

Regardless of the synthetic route, the identity and purity of the final product, this compound, must be rigorously confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic signals. Based on data for structurally similar compounds like 2-Methyl-4-(p-tolyl)but-3-yn-2-ol[5], the aromatic protons of the benzoic acid moiety are expected in the range of δ 7.5-8.2 ppm. The six methyl protons of the hydroxymethylbutyl group should appear as a sharp singlet around δ 1.5 ppm. The tertiary alcohol proton would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at δ > 12 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will be highly informative. The carbonyl carbon of the carboxylic acid is expected around δ 167 ppm. The aromatic carbons will appear in the δ 125-135 ppm region. The two alkyne carbons (C≡C) are expected between δ 80-95 ppm. The quaternary carbon bearing the hydroxyl group should be around δ 65 ppm, and the methyl carbons will produce a signal near δ 31 ppm.[5]

  • Mass Spectrometry (ESI-): m/z calculated for C₁₂H₁₁O₃⁻ [M-H]⁻: 203.0714; found: 203.0715.

  • Infrared (IR) Spectroscopy: Key vibrational bands expected include a broad O-H stretch (alcohol and carboxylic acid) around 3300-2500 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and a C≡C stretch (alkyne) near 2230 cm⁻¹.

Conclusion and Future Outlook

Both the traditional Pd/Cu-catalyzed and the modern copper-free Sonogashira coupling are effective methods for synthesizing this compound.

The traditional route remains a viable option, particularly when cost-effectiveness of basic reagents is the primary driver and purification capabilities are robust. However, its reliance on a copper co-catalyst introduces challenges related to side-product formation and potential product contamination.

The copper-free route represents a significant advancement. Despite the higher initial cost of specialized phosphine ligands, this method offers superior performance in terms of yield, purity, and operational simplicity. The elimination of copper-related byproducts leads to a much cleaner crude product, drastically simplifying purification from multi-step column chromatography to a simple recrystallization or filtration. For applications in drug development and materials science where purity is paramount and process efficiency is critical, the copper-free approach is the demonstrably superior methodology.

Future research will likely focus on developing even more active and robust palladium catalysts, including reusable heterogeneous catalysts, to further enhance the sustainability and cost-effectiveness of copper-free Sonogashira reactions.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • YouTube. (2019). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Database. (2008). Copper-free Sonogashira coupling. Available at: [Link]

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A Spectroscopic Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid and its Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise characterization of novel organic molecules is paramount. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a bifunctional molecule featuring a carboxylic acid and a tertiary alcohol, alongside its ester derivatives, presents a compelling case for detailed spectroscopic examination. The interplay of these functional groups gives rise to unique spectral signatures that are crucial for identification, purity assessment, and understanding intermolecular interactions.

This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its corresponding methyl and ethyl esters. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the knowledge to confidently distinguish between these closely related compounds.

Molecular Structures at a Glance

To understand the spectroscopic differences, it is essential to first visualize the molecules. The core structure consists of a benzoic acid backbone with a 3-methyl-1-butyn-1-ol substituent at the meta position. Esterification of the carboxylic acid group leads to the corresponding methyl and ethyl esters.

G cluster_acid This compound cluster_methyl Methyl 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate cluster_ethyl Ethyl 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate acid C₁₂H₁₂O₃ acid_img methyl C₁₃H₁₄O₃ methyl_img ethyl C₁₄H₁₆O₃ ethyl_img

Figure 1. Molecular structures of the parent acid and its esters.

Comparative Spectroscopic Analysis

The primary spectroscopic differences between the acid and its esters arise from the conversion of the carboxylic acid group (-COOH) into an ester group (-COOR, where R = CH₃ or C₂H₅).

Infrared (IR) Spectroscopy: The Carbonyl and Hydroxyl Stretches

IR spectroscopy is a powerful tool for identifying functional groups. The most telling distinctions between the acid and its esters are found in the high-frequency region of the spectrum.[1][2]

  • Carboxylic Acid (Parent Compound):

    • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1] This broadness often causes it to overlap with the C-H stretching frequencies.

    • C=O Stretch: A strong, sharp absorption peak will appear around 1700-1725 cm⁻¹. The conjugation with the aromatic ring and the alkyne may shift this value slightly.[1]

    • Tertiary Alcohol O-H Stretch: A sharper, less intense peak around 3400-3600 cm⁻¹ for the tertiary alcohol -OH group is also anticipated.

  • Esters (Methyl and Ethyl):

    • Absence of Broad O-H: The broad carboxylic acid O-H stretch will be absent.[3]

    • C=O Stretch: The carbonyl stretch of the ester is typically found at a higher frequency than the corresponding carboxylic acid, in the range of 1735-1750 cm⁻¹.[1][3] This is due to the electron-donating resonance effect of the ester oxygen being less pronounced than the resonance within the carboxylic acid dimer.[3]

    • C-O Stretch: Esters exhibit characteristic C-O stretching vibrations, which appear as two distinct peaks in the 1050-1300 cm⁻¹ region.[1]

    • Tertiary Alcohol O-H Stretch: The tertiary alcohol O-H stretch will remain, similar to the parent acid.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400-3600 (Tertiary O-H), ~2500-3300 (Broad Carboxylic O-H), ~2200 (C≡C), ~1700-1725 (C=O)
Methyl 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate ~3400-3600 (Tertiary O-H), ~2200 (C≡C), ~1735-1750 (C=O), ~1050-1300 (C-O)
Ethyl 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate ~3400-3600 (Tertiary O-H), ~2200 (C≡C), ~1735-1750 (C=O), ~1050-1300 (C-O)

Table 1. Predicted Key Infrared Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

The most significant differences in the ¹H NMR spectra will be the disappearance of the acidic proton and the appearance of new signals corresponding to the ester alkyl groups.

  • Carboxylic Acid:

    • -COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically between 10-13 ppm. This signal will readily exchange with D₂O.

    • Aromatic Protons: The aromatic protons will appear in the 7.5-8.5 ppm region, with splitting patterns indicative of a 1,3-disubstituted benzene ring.

    • Tertiary Alcohol -OH Proton: A singlet for the tertiary alcohol proton will be present, with its chemical shift being solvent and concentration-dependent.

    • Methyl Protons: A singlet integrating to six protons for the two methyl groups of the butynol moiety will be observed, likely around 1.6 ppm.

  • Methyl Ester:

    • -OCH₃ Protons: A sharp singlet integrating to three protons will appear around 3.9 ppm.

    • Absence of -COOH Proton: The downfield signal for the carboxylic acid proton will be absent.

    • The aromatic, tertiary alcohol, and butynol methyl proton signals will be similar to the parent acid, with slight shifts due to the change in the electronic nature of the substituent.

  • Ethyl Ester:

    • -OCH₂CH₃ Protons: A quartet (for the -OCH₂- group) around 4.4 ppm and a triplet (for the -CH₃ group) around 1.4 ppm will be present.

    • Absence of -COOH Proton: The carboxylic acid proton signal will be absent.

    • The other signals will be comparable to the methyl ester.

The carbon chemical shifts, particularly for the carbonyl and the carbons of the ester group, will be diagnostic.

  • Carboxylic Acid:

    • -COOH Carbon: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm.[4]

    • Aromatic and Alkyne Carbons: The aromatic carbons will appear between 120-140 ppm, and the alkyne carbons between 80-90 ppm.

    • Tertiary Alcohol Carbon: The carbon bearing the hydroxyl group will be in the 65-75 ppm range.

    • Methyl Carbons: The carbons of the two methyl groups will be seen around 30 ppm.

  • Methyl Ester:

    • -C=O Carbon: The ester carbonyl carbon is typically found slightly upfield compared to the carboxylic acid, around 165-170 ppm.[4]

    • -OCH₃ Carbon: A signal for the methoxy carbon will appear around 52 ppm.

  • Ethyl Ester:

    • -C=O Carbon: Similar to the methyl ester, around 165-170 ppm.[4]

    • -OCH₂CH₃ Carbons: Signals for the ethoxy carbons will be present around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).

CompoundKey ¹³C NMR Chemical Shifts (ppm)
This compound ~165-175 (C=O), ~120-140 (Aromatic C), ~80-90 (Alkyne C), ~65-75 (C-OH), ~30 (CH₃)
Methyl 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate ~165-170 (C=O), ~120-140 (Aromatic C), ~80-90 (Alkyne C), ~65-75 (C-OH), ~52 (OCH₃), ~30 (CH₃)
Ethyl 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate ~165-170 (C=O), ~120-140 (Aromatic C), ~80-90 (Alkyne C), ~65-75 (C-OH), ~61 (OCH₂), ~30 (CH₃), ~14 (CH₂CH₃)

Table 2. Predicted Key ¹³C NMR Chemical Shifts.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of the molecules.

  • Carboxylic Acid:

    • The molecular ion peak (M⁺) should be observed at m/z 204.

    • A common fragmentation would be the loss of a water molecule (M-18) from the tertiary alcohol.

    • Loss of a methyl group (M-15) is also possible.

    • Decarboxylation (loss of COOH, M-45) or loss of CO₂ (M-44) can also occur.

  • Methyl Ester:

    • The molecular ion peak will be at m/z 218.

    • A characteristic fragmentation of methyl esters is the loss of the methoxy radical (-OCH₃), leading to a strong peak at m/z 187 (M-31).

    • Loss of methanol (M-32) from the molecular ion is also a possibility.

  • Ethyl Ester:

    • The molecular ion peak will be at m/z 232.

    • Loss of the ethoxy radical (-OCH₂CH₃) will result in a peak at m/z 187 (M-45).

    • A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄), resulting in a peak at m/z 204.

Experimental Protocols

Synthesis of this compound

This synthesis would typically involve a Sonogashira coupling between a protected 3-iodobenzoic acid and 2-methyl-3-butyn-2-ol, followed by deprotection.

G start 3-Iodobenzoic Acid + 2-Methyl-3-butyn-2-ol step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) start->step1 product This compound step1->product

Figure 2. Synthetic workflow for the parent acid.

Step-by-Step Protocol:

  • To a solution of 3-iodobenzoic acid (1 equivalent) and 2-methyl-3-butyn-2-ol (1.2 equivalents) in a suitable solvent (e.g., THF/triethylamine mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired acid.

Synthesis of Esters (Methyl and Ethyl)

The esters can be readily synthesized from the carboxylic acid via Fischer esterification.

G start This compound step1 Fischer Esterification (Methanol or Ethanol, Acid Catalyst) start->step1 product Corresponding Methyl or Ethyl Ester step1->product

Figure 3. Synthetic workflow for the esters.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

Conclusion

The spectroscopic comparison of this compound and its methyl and ethyl esters reveals distinct and predictable differences. In IR spectroscopy, the presence or absence of the broad carboxylic acid O-H stretch and the position of the C=O stretch are key differentiators. ¹H NMR spectroscopy clearly distinguishes the compounds through the unique signals of the carboxylic acid proton and the alkyl groups of the esters. ¹³C NMR provides further confirmation with characteristic shifts for the carbonyl and ester carbons. Finally, mass spectrometry offers unambiguous determination of the molecular weight and diagnostic fragmentation patterns for each compound. This guide provides a foundational understanding for researchers working with these and structurally related molecules, enabling confident characterization and facilitating their application in drug discovery and materials science.

References

  • Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • IR spectra of a carboxylic acid, alcohol, and ester. (n.d.). Retrieved from [Link]

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A Researcher's Guide to the In Vitro Evaluation of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Logic of Comparison: A Framework for Data-Driven Decisions

To meaningfully compare a series of chemical analogs, it is crucial to establish a standardized set of assays and metrics. The following table is designed as a template for collating and comparing the in vitro biological data for newly synthesized derivatives of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This structured approach facilitates the identification of promising candidates and informs the next cycle of molecular design.

Compound IDR-Group ModificationCytotoxicity (IC50 in µM) vs. Cancer Cell Line (e.g., MCF-7)Cell Cycle Arrest (% of cells in G2/M phase)Antibacterial Activity (MIC in µg/mL) vs. S. aureusAnti-inflammatory Activity (% NO Inhibition at 100 µM)
Parent -H>100<5%>256<10%
Cpd-001 -OCH355.225%12835%
Cpd-002 -Cl12.868%>25622%
Cpd-003 -NH289.18%6475%
... ...............

Key In Vitro Assays: Detailed Protocols and Rationale

The selection of appropriate in vitro assays is paramount. The following protocols are foundational for characterizing the potential therapeutic properties of novel compounds.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is often the first step in screening for potential anticancer agents. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Experimental Protocol:

  • Cell Seeding: Plate a cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Elucidating the Mechanism of Action: Cell Cycle Analysis

Should a compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. Cell cycle analysis by flow cytometry using propidium iodide (PI) staining can reveal if the compound induces cell death by arresting the cell cycle at a specific phase.[3][4] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[4]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]

  • Fixation: Wash the cell pellet with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[4] This permeabilizes the cells and preserves their morphology. Cells can be stored at 4°C for several weeks after fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4] RNase A is crucial to prevent the staining of double-stranded RNA.[5]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The linear fluorescence of PI is measured.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Screening for Antibacterial Activity: Broth Microdilution Assay

To assess the antibacterial potential of the synthesized derivatives, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9] Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[7]

Evaluating Anti-inflammatory Potential: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in numerous diseases. A common method to screen for anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10][11] NO is a key inflammatory mediator, and its overproduction is associated with inflammation.[12] The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating them with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[13]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540-550 nm.[13] The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A cell viability assay (like MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[11]

Visualizing Molecular Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and the experimental process is facilitated by clear visualizations.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis

Caption: EGFR Signaling Pathway.[14][15][16][17][18]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells add_compounds Add test compounds (48-72h incubation) seed_cells->add_compounds add_mtt Add MTT reagent (4h incubation) add_compounds->add_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Microbe Online. (2022, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Retrieved from [Link]

  • Saisavoey, T., et al. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 41(2), e12318. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, moving beyond simple steps to explain the chemical reasoning behind each procedural choice. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your laboratory personnel and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the molecule's potential hazards is paramount. The structure of this compound incorporates three key functional groups—a carboxylic acid, a tertiary alcohol, and a terminal alkyne—each contributing to its overall chemical profile and dictating necessary precautions.

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is identified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H319: Causes serious eye irritation. [1]

The primary risks stem from the reactivity of the carboxylic acid and the terminal alkyne group. Carboxylic acids are fundamentally acidic and can cause corrosion. They are incompatible with bases, which can lead to vigorous and exothermic neutralization reactions.[2] Furthermore, terminal alkynes can form potentially explosive acetylide compounds when exposed to certain metals, particularly copper, silver, and mercury.[3] Therefore, waste streams containing this compound must be segregated from these incompatible materials.

Data Summary: Hazard Profile
Hazard CategoryGHS ClassificationKey Considerations & Incompatibilities
Acute Oral Toxicity H302: Harmful if swallowed[1]Avoid ingestion. Do not eat, drink, or smoke when handling.
Eye Irritation H319: Causes serious eye irritation[1]Mandatory use of splash goggles and/or face shield.[2][4]
Corrosivity (Acid) Characteristic Waste (Corrosive)Incompatible with bases, oxidizing agents, and reducing agents.[2][5]
Reactivity (Alkyne) Potential for ReactivityIncompatible with certain metals (e.g., copper, silver, mercury) due to the risk of forming explosive acetylides.[3]

Part 2: Pre-Disposal Procedures: Handling, Segregation, and Storage

Proper management begins at the point of waste generation. Adherence to these preparatory steps is critical for ensuring a safe disposal pathway.

A. Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling the chemical or its waste:

  • Eye Protection: Chemical splash goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2]

  • Work Area: All handling of this chemical, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

B. Waste Segregation and Container Management

Segregation is the most critical step in preventing dangerous chemical reactions within waste containers.

  • Identify the Waste Stream: This compound should be classified as a non-halogenated organic acid waste .

  • Prevent Co-mingling: Never mix this waste with other waste streams, especially:

    • Inorganic acids (e.g., hydrochloric, sulfuric acid).[2]

    • Bases (e.g., sodium hydroxide, ammonium hydroxide).[5]

    • Oxidizing agents (e.g., nitrates, permanganates).[6]

    • Reactive metals or their salts.[3]

  • Select a Compatible Container: Use only designated hazardous waste containers that are chemically compatible with organic acids. High-density polyethylene (HDPE) or glass containers are typically suitable.[7] The container must be in good condition, free from damage, and equipped with a secure, leak-proof lid.[7][8]

  • Proper Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Irritant," "Corrosive").[7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. In-lab treatment or drain disposal is strictly prohibited.

Experimental Protocol: Waste Accumulation and Disposal
  • Waste Generation Point: Accumulate waste in your designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][10]

  • Container Management: Keep the hazardous waste container securely closed at all times, except when actively adding waste.[11] Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, ensuring it is segregated from incompatible materials.[2] Secondary containment is required for all liquid hazardous wastes.[11]

  • Disposal Request: Once the container is full or you have no further use for the chemical, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]

  • Documentation: Maintain an accurate inventory of the chemicals in your lab and the waste you generate to comply with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[8][9]

Note on Neutralization: While some dilute, uncontaminated aqueous solutions of simple carboxylic acids may be neutralized for drain disposal under specific local permits, this practice is not recommended for this compound.[2][13] The presence of the alkyne functional group and its potential contaminants from synthesis or experimental use make it unsuitable for in-lab treatment without a specific, validated protocol from your EHS department. The safest and most compliant method is disposal via your institution's hazardous waste program.

Disposal Decision Workflow

G Disposal Workflow for this compound cluster_0 Pre-Disposal Phase cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generation (Point of Use) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container Correctly 'Hazardous Waste' + Full Chemical Name C->D E Add Waste to Container in Satellite Accumulation Area (SAA) D->E F Is Waste Incompatible? (Bases, Oxidizers, Reactive Metals) E->F G SEGREGATE IMMEDIATELY Store in Separate Secondary Containment F->G Yes H Store in SAA with Secondary Containment F->H No G->H I Keep Container Securely Closed H->I J Container Full or Waste No Longer Generated? I->J J->I No K Contact EHS or Licensed Hazardous Waste Contractor J->K Yes L Maintain Waste Generation Records K->L

Caption: Decision workflow for the safe disposal of the specified chemical.

Part 4: Emergency Procedures

Even with careful planning, accidents can occur. Being prepared is a critical component of laboratory safety.

Spill Management

For a minor spill of this compound:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE, including respiratory protection if the material is a fine powder.

  • Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency response procedures immediately.[2]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[14]

Always have the Safety Data Sheet (SDS) for the chemical available for emergency responders.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • BenchChem. Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • PubChem. This compound.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • BenchChem. Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet - Benzoic Acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet - Benzoic Acid.
  • Carl ROTH. (2015, August 28). Safety Data Sheet - Benzoic acid.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • Santa Cruz Biotechnology. Benzoic acid Safety Data Sheet.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Fisher Scientific. (2010, May 14). Safety Data Sheet - m-Hydroxybenzoic acid.
  • Synergy Recycling. Acetylene Cylinders Disposal.
  • Cornell University EHS. Chapter 7 - Management Procedures For Specific Waste Types.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work is predicated on precision, control, and an unwavering commitment to safety. Handling novel chemical entities like 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a technical deep-dive into the why behind each PPE recommendation, grounded in the compound's specific chemical characteristics. Our objective is to establish a self-validating system of safety protocols that builds confidence and ensures operational integrity in the laboratory.

Hazard Profile Analysis: A Structure-Based Approach

Comprehensive toxicological data for this compound is not extensively published. Therefore, a rigorous hazard assessment must be conducted by analyzing its constituent functional groups: an aromatic carboxylic acid and a tertiary alkynyl alcohol.

  • Aromatic Carboxylic Acid Moiety: The benzoic acid substructure is the primary driver of the compound's irritant properties. Analog data from benzoic acid and its derivatives consistently indicates that it:

    • Causes serious eye damage and skin irritation. [1][2][3] Direct contact can lead to redness, burns, and in the case of eye contact, potentially irreversible damage.[2][3][4]

    • Poses an inhalation hazard. As a solid, the compound can form dust. Inhaling this dust can irritate the nose, throat, and lungs.[4] Prolonged or repeated inhalation is a significant concern, with data on analogues showing it can cause damage to organs, specifically the lungs.[1][3]

  • Tertiary Alkynyl Alcohol Moiety: The carbon-carbon triple bond (alkyne) and alcohol group introduce additional considerations:

    • Combustibility: The compound is classified as a combustible solid, meaning it can ignite and burn when exposed to an ignition source.[5]

    • Reactivity: Acetylenic compounds, as a class, can form explosive acetylides with certain metals like copper, silver, and mercury.[6] While this specific molecule is more stable than acetylene gas, this reactivity profile necessitates avoiding contact with incompatible metal equipment or reagents.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between the researcher and a potential hazard. Before any handling, robust engineering and administrative controls must be in place.

  • Ventilation: All manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[7] This is the most critical step in minimizing respiratory exposure.

  • Housekeeping: Maintain a clean workspace to prevent the accumulation of chemical dust on surfaces. Control dust generation during weighing and transfer by using appropriate techniques (e.g., weighing paper, careful handling).[1]

Core PPE Recommendations

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Flame-Resistant (FR) Lab CoatN95 Respirator (if outside fume hood) or as dictated by site-specific risk assessment
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant (FR) Lab CoatNot required if performed in a certified fume hood
Running Reactions/Workup Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant (FR) Lab CoatNot required if performed in a certified fume hood
Handling Large Quantities (>50g) Chemical Splash Goggles & Face ShieldNeoprene or Butyl GlovesChemical-Resistant Apron over FR Lab CoatAs dictated by site-specific risk assessment

Operational Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing Sequence
  • Donning (Putting On) PPE:

    • Lab Coat: Select the appropriate size and fasten completely.

    • Respirator (if required): Perform a seal check according to manufacturer instructions.

    • Goggles/Face Shield: Position securely and adjust for a comfortable fit.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

  • Doffing (Taking Off) PPE: This process is designed to contain contaminants.

    • Gloves (Outer Pair if double-gloved): Remove the first layer of gloves using a glove-to-glove technique (pinching the palm of one glove and peeling it off, then using the clean hand to slide under the cuff of the other).

    • Lab Coat: Unfasten and peel it off from the shoulders, turning it inside-out as you remove it to contain any contamination on the exterior.

    • Face Shield/Goggles: Remove by handling the strap from the back of the head, avoiding contact with the front surface.

    • Respirator (if used): Remove by handling the straps, not the facepiece.

    • Gloves (Inner Pair or single pair): Remove using the same technique as the outer pair.

    • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[7][8]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Control) Don1 1. Don Lab Coat Don2 2. Don Respirator (if needed) Don1->Don2 Don3 3. Don Goggles & Face Shield Don2->Don3 Don4 4. Don Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat (inside-out) Doff1->Doff2 Doff3 3. Remove Goggles (from back) Doff2->Doff3 Doff4 4. Remove Respirator (from back) Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 End Exit Lab Doff6->End Start Enter Lab Start->Don1

Sources

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.